2-Acetamido-5-aminophenylboronic acid
Description
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Properties
IUPAC Name |
(2-acetamido-5-aminophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPCXQOFTGPVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674556 | |
| Record name | (2-Acetamido-5-aminophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136237-84-8 | |
| Record name | (2-Acetamido-5-aminophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Acetamido-5-aminophenylboronic Acid
This document provides a detailed exploration of the synthetic pathways leading to 2-Acetamido-5-aminophenylboronic acid, a valuable building block in medicinal chemistry and materials science. As a bifunctional molecule, it serves as a versatile scaffold for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] This guide is intended for researchers and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower effective and reproducible synthesis.
Introduction and Strategic Overview
This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds.[3][4] The presence of an amino group, an acetamido group, and a boronic acid moiety on a single phenyl ring provides three distinct points for chemical modification. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds with exceptional control.[1][5] The amino group offers a nucleophilic site for amidation, sulfonylation, or diazotization, while the acetamido group modulates the electronic properties of the ring and can be hydrolyzed if the parent amine is required.
The synthesis of this target molecule is not a trivial one-step process. It requires a strategic sequence of reactions to install the functional groups with correct regiochemistry and to avoid undesirable side reactions. The most robust and widely applicable strategy involves a multi-step pathway that begins with a commercially available, appropriately substituted benzene derivative. This guide will focus on a primary, field-proven protocol involving a palladium-catalyzed borylation, followed by a functional group transformation.
Core Synthetic Logic
The chosen synthetic route is designed around the principle of installing the most sensitive or difficult-to-introduce group under conditions that are compatible with existing functionalities, or by using protecting groups. The boronic acid moiety, while essential for coupling reactions, can be sensitive to certain harsh conditions. Therefore, it is often handled as its more stable pinacol ester derivative throughout the synthesis and deprotected in the final step if necessary.[6][7]
The primary protocol detailed below follows a logical progression:
-
Protection: An amino group is protected as an acetamide to prevent it from interfering with subsequent reactions and to act as an ortho-, para-director in any electrophilic aromatic substitution steps.
-
Carbon-Boron Bond Formation: A palladium-catalyzed Miyaura borylation reaction is employed to install the boronic acid (as a pinacol ester) onto the aromatic ring. This is a highly efficient and functional-group-tolerant method.
-
Functional Group Interconversion: A nitro group, strategically positioned on the starting material, is reduced to the target primary amine in the final step. This approach is often preferred as the reduction of a nitro group is typically a high-yielding and clean reaction.
Primary Synthesis Protocol: Borylation of a Nitro-Aromatic Precursor
This protocol represents the most common and reliable method for preparing the title compound, starting from 2-bromo-4-nitroaniline. The workflow is visualized in the diagram below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Procedures
Safety First: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.[8][9] Boronic acids and their derivatives can be irritants and should be handled with care.[10][11] Palladium catalysts are toxic and should not be inhaled or come into contact with skin.
Step 1: Synthesis of N-(2-bromo-4-nitrophenyl)acetamide
-
Rationale: The acetylation of the amino group in 2-bromo-4-nitroaniline serves a dual purpose. Firstly, it protects the amine from oxidation or other side reactions in the subsequent borylation step. Secondly, the resulting acetamido group is a moderately activating ortho-, para-director, which electronically stabilizes the molecule for the palladium-catalyzed reaction.
-
Protocol:
-
To a stirred solution of 2-bromo-4-nitroaniline (1.0 eq) in pyridine (approx. 0.2 M), cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water (approx. 10 volumes).
-
A yellow precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the solid under vacuum to yield N-(2-bromo-4-nitrophenyl)acetamide, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 2-Acetamido-5-nitrophenylboronic acid, pinacol ester
-
Rationale: This step is the core carbon-boron bond formation, achieved via a Miyaura borylation reaction. This reaction is a type of Suzuki coupling where an organohalide is coupled with a diboron reagent.[1] The pinacol ester of the boronic acid is synthesized as it is generally a crystalline, stable solid that is easier to purify by chromatography or recrystallization compared to the free boronic acid.[6][12]
-
Protocol:
-
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine N-(2-bromo-4-nitrophenyl)acetamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the reagents (approx. 0.15 M).
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir overnight (12-18 hours).
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Partition the reaction mixture between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired pinacol ester as a solid.
-
Step 3: Synthesis of this compound, pinacol ester
-
Rationale: The final step involves the selective reduction of the nitro group to an amine. Catalytic hydrogenation is an excellent method for this transformation as it is typically clean, high-yielding, and the by-product (water) is easily removed. The reaction is chemoselective, leaving the amide and boronic ester functionalities intact.
-
Protocol:
-
To a solution of 2-acetamido-5-nitrophenylboronic acid, pinacol ester (1.0 eq) in ethanol or methanol, add Palladium on carbon (10% Pd/C, 5-10 mol% Pd).
-
Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas.
-
Stir the reaction vigorously under a hydrogen atmosphere (typically 1-3 atm or a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, pinacol ester. This product is often pure enough for subsequent use, but can be recrystallized if necessary.
-
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the key borylation step is crucial for troubleshooting and optimization. The reaction proceeds via a catalytic cycle involving a Palladium(0) species.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, C-Br) of the aryl halide, forming a Pd(II) intermediate.[1]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base (like KOAc), which activates the boron species to form a more nucleophilic boronate complex.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
Product Characterization
Validation of the final product and intermediates is critical. A combination of spectroscopic techniques should be employed to confirm the structure and assess purity.
| Technique | Intermediate: N-(2-bromo-4-nitrophenyl)acetamide | Final Product (Pinacol Ester) |
| ¹H NMR | Aromatic protons (3H) in the range of 7.5-8.5 ppm. Acetyl singlet (3H) around 2.2 ppm. Amide proton (1H, broad) around 9-10 ppm. | Aromatic protons (3H) in the range of 6.5-7.5 ppm. Acetyl singlet (3H) around 2.1 ppm. Amine protons (2H, broad) around 3.5-4.5 ppm. Pinacol methyls (12H, singlet) around 1.3 ppm. |
| ¹³C NMR | Aromatic carbons between 110-150 ppm. Carbonyl carbon around 168 ppm. Methyl carbon around 25 ppm. | Aromatic carbons between 110-150 ppm. C-B carbon signal may be broad. Carbonyl carbon around 168 ppm. Pinacol carbons around 83 ppm and 25 ppm. |
| ¹¹B NMR | Not applicable. | A single, relatively broad signal is expected in the range of 28-33 ppm, characteristic of a trigonal planar boronic ester.[13][14][15] |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. | [M+H]⁺ corresponding to the calculated molecular weight. |
Conclusion
The synthesis of this compound is a multi-step process that relies on the strategic application of modern synthetic methodologies, particularly palladium-catalyzed borylation. The protocol outlined in this guide provides a reliable and scalable route to this valuable building block. By understanding the rationale behind each step and the underlying reaction mechanisms, researchers can effectively troubleshoot and adapt these procedures for the synthesis of novel derivatives, accelerating discovery in drug development and materials science.
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- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
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- Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.
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- ACS Publications. (n.d.). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research.
- ChemicalBook. (n.d.). 2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER synthesis.
- National Institutes of Health (NIH). (n.d.). Synthesis of biologically active boron-containing compounds. PMC.
- Royal Society of Chemistry. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews.
- ACS Publications. (2024). Fluoride-Free Synthesis of Poly(4-aminophenylboronic Acid) Nanowires on a Screen-Printed Carbon Electrode. ACS Applied Polymer Materials.
- The Royal Society of Chemistry. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation.
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- ResearchGate. (2025). Perfluorinated pinacol promotes efficient amidination of 2-aminophenylboronic acid.
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- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
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- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Sigma-Aldrich. (n.d.). 2-Aminophenylboronic acid pinacol ester.
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- Royal Society of Chemistry. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews.
- National Institutes of Health (NIH). (n.d.). Facile synthesis of nitrophenyl 2-acetamido-2-deoxy-α-D-mannopyranosides from ManNAc-oxazoline. PMC.
- PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Google Patents. (n.d.). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Alternative Met.
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2-Acetamido-5-aminophenylboronic acid CAS number 136237-84-8
An In-Depth Technical Guide to 2-Acetamido-5-aminophenylboronic acid (CAS 136237-84-8)
A Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on this compound. While this specific isomer is commercially available, it remains a sparsely documented compound in peer-reviewed literature.[1][2] Consequently, this guide synthesizes direct information where available with inferred knowledge based on the well-established chemistry of its constituent functional groups and closely related, more thoroughly studied isomers. The protocols and mechanistic discussions provided herein are grounded in fundamental principles of organic chemistry and are intended to serve as a robust starting point for further investigation and application.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional aromatic organoboron compound. Its structure is characterized by a phenyl ring substituted with a boronic acid [-B(OH)₂], an amino (-NH₂), and an acetamido (-NHCOCH₃) group. This unique arrangement of functional groups imparts a specific electronic character and reactivity profile, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 136237-84-8 | [3] |
| Molecular Formula | C₈H₁₁BN₂O₃ | [3] |
| Molecular Weight | 194.00 g/mol | [3] |
| Appearance | Typically an off-white to light beige crystalline powder | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols; sparingly soluble in water | Inferred from related compounds |
The boronic acid group is a Lewis acid, capable of reversible covalent interactions with diols, a property that is the basis for its use in sensors and bioconjugation.[4] The amino and acetamido groups, on the other hand, are key modulators of the phenyl ring's electronic properties and offer sites for further chemical modification.
Plausible Synthetic Route
A potential synthetic route could commence from a commercially available starting material like 2-amino-4-bromophenol. The synthesis would proceed through a sequence of protection, nitration, reduction, and finally, borylation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Acetylation of 2-Amino-4-bromophenol
-
Dissolve 2-amino-4-bromophenol in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring, maintaining the temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(5-bromo-2-hydroxyphenyl)acetamide.
Step 2: Nitration
-
Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C.
-
Slowly add N-(5-bromo-2-hydroxyphenyl)acetamide to the cold mixed acid, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with water until neutral, and dry to yield N-(5-bromo-2-hydroxy-4-nitrophenyl)acetamide.
Step 3: Reduction of the Nitro Group
-
Suspend N-(5-bromo-2-hydroxy-4-nitrophenyl)acetamide in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(4-amino-5-bromo-2-hydroxyphenyl)acetamide.
Step 4: Miyaura Borylation
-
In a Schlenk flask, combine N-(4-amino-5-bromo-2-hydroxyphenyl)acetamide, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent, such as 1,4-dioxane.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate the pinacol ester of the target boronic acid.
Step 5: Hydrolysis to the Boronic Acid
-
Dissolve the pinacol ester in a suitable solvent system (e.g., THF/water).
-
Add an acid, such as hydrochloric acid, and stir at room temperature.
-
Monitor the deprotection until completion.
-
Extract the product into an organic solvent, dry, and concentrate to yield this compound.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary and most powerful application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceuticals and functional materials.[6][7][8] this compound is an excellent candidate for this reaction, allowing for the introduction of a substituted aminophenyl moiety into a target molecule.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base), and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)[11]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)[10][11]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl bromide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.[10]
-
Add the degassed solvent system.
-
Stir the reaction mixture and heat to 80-100°C for 4-18 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Relevance in Drug Discovery and Medicinal Chemistry
Boron-containing compounds, particularly boronic acids, have gained significant traction in medicinal chemistry, highlighted by the FDA approval of drugs like bortezomib.[5][12] Phenylboronic acids are key building blocks for several reasons:
-
Biaryl Scaffolds: The Suzuki-Miyaura coupling allows for the efficient synthesis of complex biaryl structures, which are privileged motifs in many kinase inhibitors and other therapeutic agents.[6]
-
Bioisosteres: The boronic acid group can act as a bioisostere of a carboxylic acid.[5]
-
Covalent Inhibition: The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of enzymes, leading to potent and selective inhibition.[6]
The dual functionality of this compound, with its free amino group, provides a handle for further derivatization after its incorporation into a larger molecule, allowing for the exploration of structure-activity relationships.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Handling: Avoid inhalation of dust. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
References
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Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. The Royal Society of Chemistry. Available from: [Link]
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Fiveable. Biaryl Synthesis Definition. Available from: [Link]
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Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. 2023-09-27. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
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ResearchGate. Application in medicinal chemistry and comparison studies. Available from: [Link]
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Silva, F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020. Available from: [Link]
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PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. 2020-09-21. Available from: [Link]
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Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]
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ResearchGate. Synthesis of biaryl ketones via different arylboronic acids. Available from: [Link]
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MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. 2024-11-25. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. 2019-10-11. Available from: [Link]
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National Institutes of Health. Recent developments in the medicinal chemistry of single boron atom-containing compounds. Available from: [Link]
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Pharmaffiliates. rel-Cyclopentane, 1,2,3,4,5-pentamethyl-, (1α,2α,3α,4β,5β). Available from: [Link]
- Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
-
National Institutes of Health. Synthesis of biologically active boron-containing compounds. Available from: [Link]
-
Pharmaffiliates. CAS No : 136237-73-5| Chemical Name : 5-Acetamido-2-aminophenylboronic acid. Available from: [Link]
- Google Patents. CN109467569B - Synthetic method of 3-aminophenylboronic acid.
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SpringerLink. Boronic acids for sensing and other applications - a mini-review of papers published in 2013. 2014-10-18. Available from: [Link]
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MDPI. Boron Chemistry for Medical Applications. Available from: [Link]
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ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. 2022-11-01. Available from: [Link]
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Howei Pharm. Page 42-1137501 to 1155000 - Cas List Page. Available from: [Link]
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An In-depth Technical Guide to 2-Acetamido-5-aminophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Acetamido-5-aminophenylboronic acid, a versatile building block with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its chemical properties, synthesis, reactivity, and practical applications.
Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery
Phenylboronic acids and their derivatives have emerged as indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals.[1] The unique electronic and structural properties of the boronic acid moiety, coupled with its general stability and low toxicity, have cemented its status as a privileged functional group in medicinal chemistry.[1][2]
Among the diverse range of substituted phenylboronic acids, this compound stands out as a particularly valuable bifunctional building block. Its structure incorporates a boronic acid group for cross-coupling reactions, a nucleophilic amino group, and a protected acetamido group. This trifecta of functionalities allows for sequential and site-selective modifications, making it an ideal scaffold for the synthesis of diverse compound libraries and targeted drug candidates. This guide will delve into the specifics of this compound, providing the technical details necessary for its effective utilization in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis and downstream processes. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BN₂O₃ | [3][4] |
| Molecular Weight | 194.00 g/mol | [3][4] |
| Appearance | Off-white to light brown solid | Supplier Data |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | [5] |
Synthesis of this compound
While a single, universally adopted protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted aminophenylboronic acids. A common strategy involves a multi-step sequence starting from a readily available precursor, such as a substituted aniline or pyridine derivative.
One logical approach, by analogy to the synthesis of similar compounds, would be a three-step process starting from 2-amino-5-nitropyridine. This method involves acetylation of the amino group, followed by a reduction of the nitro group, and subsequent conversion of the pyridine to a phenylboronic acid. A similar multi-step synthesis involving acetylation, nitration, and reduction has been described for the preparation of 2-acetamido-5-aminopyridine.[6][7]
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step protocol based on analogous transformations. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Acetylation of 2-Amino-5-nitropyridine
-
To a solution of 2-amino-5-nitropyridine in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane), add acetic anhydride dropwise at room temperature.[6]
-
Stir the reaction mixture for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetamido-5-nitropyridine.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-acetamido-5-nitropyridine in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 2-acetamido-5-aminopyridine.[6]
Step 3: Borylation
The conversion of the 2-acetamido-5-aminopyridine to the corresponding phenylboronic acid can be achieved through various borylation methods. The Miyaura borylation reaction, which utilizes a palladium catalyst and a boron source like bis(pinacolato)diboron, is a widely used and effective method.
-
In a reaction vessel, combine 2-acetamido-5-aminopyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMSO).
-
Degas the mixture and heat it under an inert atmosphere for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture, and perform an aqueous workup.
-
The resulting boronate ester can then be hydrolyzed to the desired boronic acid under acidic conditions.
Reactivity and Key Applications in Drug Discovery
The synthetic utility of this compound stems from its three distinct functional groups, which can be manipulated in a controlled manner.
The Suzuki-Miyaura Cross-Coupling Reaction
The cornerstone of this building block's application is its participation in the Suzuki-Miyaura cross-coupling reaction. The boronic acid moiety readily reacts with a wide range of aryl, heteroaryl, and vinyl halides or triflates in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[6][8] This reaction is exceptionally tolerant of various functional groups, making it a powerful tool for the synthesis of complex molecules.[1]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Typical Suzuki-Miyaura Coupling
-
In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Kinase Inhibitors
A significant application of this building block is in the synthesis of kinase inhibitors, a critical class of drugs for the treatment of cancer and other diseases.[8][9][10] The 2-acetamido and 5-amino groups can serve as key pharmacophoric elements or as handles for further derivatization to interact with the ATP-binding site of kinases. The phenylboronic acid moiety allows for the introduction of various substituents to explore the structure-activity relationship (SAR). For instance, it can be used to synthesize analogs of known kinase inhibitors like imatinib, where the core structure can be modified through Suzuki coupling.[9]
Bioconjugation and Sensing
The boronic acid group has a well-established ability to form reversible covalent bonds with diols, a functionality present in many biomolecules such as sugars and glycoproteins. This property makes phenylboronic acids valuable reagents for bioconjugation and the development of biosensors. The amino group on this compound can be used to attach it to surfaces, nanoparticles, or other molecules, creating a platform for capturing or detecting diol-containing targets.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of the protons in the molecule. Characteristic signals for the aromatic protons, the acetamido methyl group, and the amino protons would be expected.
-
¹³C NMR: Shows the signals for all the carbon atoms in the molecule, confirming the carbon skeleton.[4]
-
¹¹B NMR: This is a particularly useful technique for characterizing boronic acids, as the chemical shift is sensitive to the coordination state of the boron atom.[2][10]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[5]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a boronic acid for Suzuki-Miyaura coupling and two modifiable nitrogen-containing functional groups provides a powerful platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively leverage this compound in their quest for novel therapeutic agents.
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Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. The Royal Society of Chemistry. Available at: [Link]
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The Strategic Design and Application of 2-Acetamido-5-aminophenylboronic Acid Analogs in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The unique chemical properties of the boronic acid functional group have cemented its role as a critical pharmacophore in contemporary medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview of 2-acetamido-5-aminophenylboronic acid and its structural analogs, a scaffold with significant potential for the development of targeted therapeutics. We will delve into the rationale behind the design of these analogs, detailed synthetic methodologies, robust characterization techniques, and their application as enzyme inhibitors, with a particular focus on protein kinases. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of this promising class of molecules.
Introduction: The Rise of Boronic Acids in Medicine
Boron-containing compounds, once viewed with skepticism in medicinal chemistry, have undergone a remarkable transformation in perception, largely catalyzed by the clinical success of the proteasome inhibitor bortezomib.[1][2] The boronic acid moiety, characterized by its trigonal planar geometry and empty p-orbital, acts as a versatile Lewis acid, enabling unique interactions with biological targets.[4] A key feature is its ability to form reversible covalent bonds with nucleophilic residues like serine and threonine, often found in the active sites of enzymes.[4] This capacity to mimic the tetrahedral transition states of enzymatic reactions makes boronic acids potent enzyme inhibitors.[1][2]
The core scaffold of this compound presents a trifecta of functionalities ripe for medicinal chemistry exploration:
-
The Phenylboronic Acid: The primary "warhead" for interacting with enzymatic targets. Its reactivity and binding affinity can be modulated by the electronic properties of the substituents on the phenyl ring.
-
The Acetamido Group: This group can participate in hydrogen bonding interactions within a binding pocket and influence the molecule's overall physicochemical properties, including solubility and metabolic stability.
-
The Amino Group: A critical handle for synthetic elaboration, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR) and target specific regions of a protein.
This guide will systematically explore the journey from this core structure to the development of sophisticated analogs with therapeutic potential.
Rationale and Design of Structural Analogs
The design of structural analogs of this compound is a hypothesis-driven process aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core principle often revolves around creating molecules that can effectively target the ATP-binding site of protein kinases, a class of enzymes frequently implicated in cancer and other diseases.[5]
Targeting the Kinase Hinge Region
A common strategy in kinase inhibitor design is to target the "hinge" region that connects the N- and C-lobes of the kinase domain. The amino group of the this compound scaffold can be functionalized to introduce moieties that form critical hydrogen bonds with the backbone of this hinge region, mimicking the interaction of the adenine portion of ATP.
Caption: General Synthetic Workflow.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling to introduce the boronic acid group. Optimization of the catalyst, base, and solvent system may be required for specific substrates. [6][7] Materials:
-
Aryl halide (e.g., N-(4-bromo-3-nitrophenyl)acetamide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and the palladium catalyst (0.05 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired boronate ester.
-
The boronate ester can then be hydrolyzed to the corresponding boronic acid using aqueous acid.
Characterization of Structural Analogs
Rigorous characterization is essential to confirm the structure and purity of the synthesized analogs. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of protons, confirming the presence of key functional groups and the overall structure.
-
¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton of the molecule.
-
¹¹B NMR: A specialized technique that is highly informative for boronic acids and their derivatives, allowing for the direct observation of the boron atom and its coordination state. [8][9]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Biological Evaluation and Structure-Activity Relationships
The biological activity of the synthesized analogs is typically assessed through a series of in vitro assays.
In Vitro Cellular Assays
Cell-based assays are crucial for determining the antiproliferative activity of the compounds in relevant cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays. [3][6] Table 1: Representative Antiproliferative Activity of Phenylboronic Acid Analogs
| Compound | Cell Line | IC₅₀ (µM) |
| Analog 1 | A2780 (Ovarian) | 5.2 |
| Analog 2 | A2780 (Ovarian) | 2.8 |
| Analog 3 | MCF-7 (Breast) | 8.1 |
| Analog 4 | MCF-7 (Breast) | 4.5 |
Data synthesized from representative studies for illustrative purposes. [1][6]
Enzyme Inhibition Assays
To determine the direct inhibitory effect on the target enzyme (e.g., a specific kinase), in vitro enzyme inhibition assays are performed. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).
Table 2: Kinase Inhibition Profile of a Hypothetical Analog
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >1000 |
Illustrative data to demonstrate a selective inhibition profile.
Structure-Activity Relationship (SAR) Analysis
By systematically varying the substituents on the this compound scaffold and correlating these changes with biological activity, a structure-activity relationship can be established. This iterative process guides the design of more potent and selective inhibitors.
For example, SAR studies might reveal that:
-
Small, electron-withdrawing groups on the phenyl ring enhance potency.
-
A specific heterocyclic moiety attached to the amino group is optimal for hinge-binding.
-
Modification of the acetamido group to a different amide can improve metabolic stability.
Future Outlook and Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the development of novel targeted therapeutics. The ability to readily functionalize all three key components of the molecule allows for a comprehensive exploration of chemical space and the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel mechanisms of action, and the optimization of drug-like properties to advance these compounds into clinical development. The principles and methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of drug discovery.
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The Solubility of 2-Acetamido-5-aminophenylboronic Acid in Organic Solvents: A Mechanistic and Methodological Approach
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Acetamido-5-aminophenylboronic acid. Moving beyond simple data points, this document delves into the underlying physicochemical principles governing its dissolution in various organic solvents. It is designed for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's behavior for applications ranging from reaction chemistry to formulation development. The guide establishes a theoretical framework based on solute-solvent interactions and provides detailed, field-proven experimental protocols for accurate and reproducible solubility determination.
Introduction: Understanding the Molecule
This compound is a substituted phenylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its utility often hinges on its solubility, which dictates reaction kinetics, purification strategies, and its viability in formulation studies. The molecule's structure is inherently complex, featuring a combination of functional groups that create a nuanced solubility profile.
-
Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as a strong hydrogen bond donor and a Lewis acid. Its presence is a primary driver of solubility in polar, protic solvents.
-
Acetamido Group (-NHCOCH₃): This amide group contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). It contributes significantly to the molecule's polarity.
-
Amino Group (-NH₂): A primary amine that acts as a hydrogen bond donor and a weak base, further enhancing polarity.
-
Aromatic Ring: The central phenyl ring provides a nonpolar, hydrophobic backbone.
The interplay of these functional groups—a polar, hydrogen-bonding periphery on a hydrophobic core—means that its solubility is not straightforward and is highly dependent on the specific properties of the solvent. This guide will dissect these interactions to predict and explain its behavior.
Physicochemical Properties & Intermolecular Forces
A molecule's intrinsic properties are the foundation of its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior from its structure and data on analogous compounds.
| Property | Value / Predicted Behavior | Implication for Solubility |
| Molecular Weight | 194.01 g/mol | Moderate molecular weight. |
| pKa | ~8.5-9.0 (Boronic Acid), ~4.0-4.5 (Anilinium) | The boronic acid is weakly acidic, and the amino group is weakly basic. Solubility will be highly influenced by the solvent's acidity or basicity. |
| Hydrogen Bond Donors | 4 (two from -B(OH)₂, one from -NHCOCH₃, one from -NH₂) | Strong capacity to donate hydrogen bonds, favoring interaction with H-bond accepting solvents (e.g., DMSO, DMF). |
| Hydrogen Bond Acceptors | 3 (two from -B(OH)₂, one from C=O in acetamido) | Strong capacity to accept hydrogen bonds, favoring interaction with H-bond donating solvents (e.g., alcohols). |
| Predicted LogP | < 1.0 | Indicates a preference for polar environments over nonpolar ones. Low solubility is expected in nonpolar solvents like hexanes or toluene. |
The Core Principle: "Like Dissolves Like"
Solubility is maximized when the intermolecular forces between the solute molecules are effectively replaced by equally or more favorable interactions between the solute and solvent molecules. For this compound, the high energy required to break the strong intermolecular hydrogen bonds in its solid-state crystal lattice must be compensated by strong interactions with the solvent.
A Technical Guide to the Stability, Storage, and Handling of 2-Acetamido-5-aminophenylboronic Acid
Introduction: The Utility and Challenges of a Versatile Building Block
2-Acetamido-5-aminophenylboronic acid is a substituted arylboronic acid of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring both a nucleophilic amino group and a versatile boronic acid moiety, makes it a valuable synthon for creating complex molecules. The acetamido group further modulates the electronic properties and reactivity of the molecule. Applications range from its use as a building block in Suzuki-Miyaura cross-coupling reactions to its potential role in developing bioconjugation agents that can selectively bind to diol-containing structures like carbohydrates[1][2].
However, like many organoboronic acids, the utility of this compound is intrinsically linked to its stability. Degradation not only reduces the yield of desired products but can also introduce impurities that complicate purification and analysis. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven protocols for its storage and handling to ensure its integrity from the vial to the reaction vessel.
Section 1: Understanding the Inherent Reactivity
The stability of this compound is dictated by the interplay of its three key functional groups: the boronic acid, the aromatic amine, and the acetamide.
-
The Boronic Acid Group (-B(OH)₂): This Lewis acidic group is the primary site of both desired reactivity and undesired degradation[2]. It is susceptible to hydrolysis (protodeboronation), oxidation, and dehydration to form cyclic boroxine anhydrides[3][4].
-
The Amino Group (-NH₂): As an electron-donating group, the amine activates the aromatic ring, potentially influencing the rate of protodeboronation. It is also a site for potential oxidation, especially given its para relationship to the acetamido group, creating a structure analogous to p-aminophenol, which is known to be readily oxidized[5].
-
The Acetamido Group (-NHCOCH₃): This group moderates the electron-donating effect of the amine, offering some electronic stabilization compared to a simple aminophenylboronic acid.
Section 2: Major Degradation Pathways
Understanding the potential degradation pathways is critical for developing effective stabilization strategies. For this compound, three primary mechanisms of decomposition should be considered.
Protodeboronation (Hydrolysis)
This is often the most significant degradation pathway for arylboronic acids in solution[6]. The carbon-boron bond is cleaved and replaced by a hydrogen atom, yielding 4-aminoacetanilide and boric acid. This reaction is highly dependent on the solvent system and pH. Both strongly acidic and basic conditions can accelerate protodeboronation[6][7].
Oxidation
The electron-rich aromatic ring, substituted with two amine-related groups, is susceptible to oxidation. The presence of oxidizing agents, dissolved oxygen, or certain metal ions can lead to the cleavage of the boronic acid group and the formation of phenolic byproducts[3][8]. This pathway is a significant concern due to the compound's structural similarity to easily oxidized aminophenols[5][9].
Boroxine Formation (Dehydration)
In the solid state or in non-aqueous solvents, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine[3][4]. While this process is reversible upon addition of water, the formation of boroxines can affect solubility and reactivity, as boroximes themselves are often less efficient in reactions like Suzuki couplings[4].
Caption: The three primary degradation pathways for arylboronic acids.
Section 3: Critical Factors Influencing Stability
The rate and extent of degradation are heavily influenced by environmental conditions. Researchers must meticulously control these factors to preserve the compound's integrity.
| Factor | Effect on Stability | Rationale & Mitigation Strategy |
| Moisture/Humidity | High Risk | Promotes both protodeboronation and boroxine hydrolysis. The compound is hygroscopic[10]. Mitigation: Store in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) and handle under an inert, dry atmosphere (e.g., Argon, Nitrogen). |
| Temperature | Moderate to High Risk | Higher temperatures accelerate all degradation pathways[6]. Mitigation: Store refrigerated (typically 2-8°C) for long-term preservation[10][11]. Avoid repeated freeze-thaw cycles for solutions. |
| Light | Moderate Risk | Phenylboronic acids can be light-sensitive. UV radiation can promote oxidative degradation. Mitigation: Store in amber vials or protect from light with aluminum foil. |
| pH (in solution) | High Risk | Stability is significantly pH-dependent. Degradation via protodeboronation is often fastest under strongly acidic or basic conditions[6][7]. Mitigation: Prepare aqueous solutions fresh before use. If buffering is required, screen for optimal pH (often near pH 5 for some arylboronic acids)[7]. Use aprotic solvents (e.g., acetonitrile, THF) for stock solutions when possible[6]. |
| Air/Oxygen | High Risk | Promotes oxidative degradation[3]. The compound is noted as being air-sensitive[10][12]. Mitigation: Handle and store under an inert gas like argon or nitrogen[13]. Use degassed solvents for preparing solutions. |
| Incompatible Materials | High Risk | Strong oxidizing agents will cause rapid degradation[10]. Strong acids and bases will catalyze hydrolysis[10][12]. Mitigation: Avoid contact with these materials during storage and handling. Review chemical compatibility charts for equipment[14][15][16][17]. |
Section 4: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality of this compound.
Long-Term Storage (Solid State)
-
Container: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an inert seal.
-
Atmosphere: Upon receipt, flush the vial headspace with a dry, inert gas (e.g., argon) before sealing. For frequent use, consider transferring aliquots into separate vials in a glovebox to avoid contaminating the main stock.
-
Environment: Place the sealed vial inside a secondary container, such as a desiccator cabinet containing a suitable desiccant.
-
Temperature: Store the desiccator in a refrigerator at 2-8°C[11].
Handling and Solution Preparation
The following workflow should be adopted when working with the compound.
Caption: Recommended workflow for handling solid boronic acids.
-
For Solutions: Always prepare solutions fresh for immediate use[6]. If an autosampler is used for analysis, ensure it is cooled to minimize degradation in the vial[6]. When possible, use dry, aprotic solvents for stock solutions to minimize hydrolysis before injection into an aqueous reaction mixture or mobile phase[6].
Section 5: Experimental Protocol for a Forced Degradation Study
To ensure trustworthiness and validate stability under specific experimental conditions, a forced degradation study is the definitive approach[6]. This protocol provides a framework for identifying potential degradants and establishing a stability-indicating analytical method (e.g., by HPLC-UV/MS).
Methodology
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Aliquot the stock solution into separate, sealed amber vials. Expose each vial to one of the following stress conditions. Maintain an unstressed control sample at low temperature in the dark.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Heat the solution at 60°C.
-
Photolytic Stress: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
-
Time Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample and the control. Quench the reaction if necessary (e.g., neutralize acid/base).
-
Analytical Method: Analyze all samples by a suitable method, such as reverse-phase HPLC with a PDA detector and mass spectrometer.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The mass spectrometer can be used to identify the mass of the degradant products, helping to confirm the degradation pathways.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a powerful synthetic tool, but its susceptibility to hydrolysis, oxidation, and dehydration necessitates rigorous and informed handling. By understanding the fundamental degradation pathways and implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the compound's integrity, leading to more reliable, reproducible, and successful experimental outcomes. Proactively assessing stability through forced degradation studies under process-relevant conditions remains the most robust approach to guaranteeing quality in drug development and materials science applications.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet - 4-Aminophenylboronic acid hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet - 2-Acetamidophenylboronic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet - 4-(Diphenylamino)phenylboronic acid.
- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Phenylboronic acid.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Acetamidophenylboronic acid.
- ACS Publications. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega.
- PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. (2025). Safety Data Sheet - Phenylboronic acid.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Aminophenylboronic acid hydrochloride.
- Sigma-Aldrich. (n.d.). 3-Aminophenylboronic acid.
- RSC Publishing. (n.d.). Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons.
- Sigma-Aldrich. (n.d.). 4-Aminophenylboronic acid hydrochloride 95%.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- GlobalChemMall. (n.d.). (2-acetamido-5-aminophenyl)boronic acid.
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- Wikipedia. (n.d.). Boronic acid.
- PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
- Pharmaffiliates. (n.d.). CAS No : 136237-73-5| Chemical Name : 5-Acetamido-2-aminophenylboronic acid.
- RSC Publishing. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances.
- National Institutes of Health. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances.
- PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences.
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2-Acetamido-5-aminophenylboronic acid spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-Acetamido-5-aminophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety, an acetamido group, and an amino group, makes it a versatile building block for various applications, including the development of sensors, bioconjugation, and as an intermediate in the synthesis of complex pharmaceutical agents.[1][2] The precise characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental considerations and interpretation of the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and even ¹¹B NMR would provide a complete picture of its covalent structure.
Expertise & Experience: Causality Behind Experimental Choices
The choice of solvent is critical for NMR analysis of this compound. Due to the presence of acidic boronic acid protons and exchangeable amine and amide protons, a deuterated polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Unlike protic solvents (like D₂O or CD₃OD), DMSO-d₆ allows for the observation of these exchangeable protons, which provides valuable structural information. Furthermore, the solubility of the compound is generally good in DMSO.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The expected signals are as follows:
-
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be dictated by the electronic effects of the three different substituents. The proton ortho to the boronic acid and meta to the acetamido group is expected at a certain shift, while the proton ortho to the acetamido group and meta to the amino group will have a different shift, and the proton ortho to the amino group will have its own characteristic signal.
-
Acetamido Group: A sharp singlet corresponding to the three methyl (CH₃) protons will likely appear in the upfield region (around δ 2.0-2.3 ppm). The N-H proton of the amide will be a singlet, typically in the δ 9.0-10.0 ppm range in DMSO-d₆.
-
Amino Group: The two protons of the primary amine (-NH₂) are expected to appear as a broad singlet. In DMSO-d₆, this signal could be found in the δ 4.0-6.0 ppm range.
-
Boronic Acid Group: The two hydroxyl (-OH) protons of the boronic acid group will present as a broad singlet, often in the δ 8.0-9.0 ppm region in anhydrous DMSO-d₆. Its position can be highly variable and dependent on concentration and water content.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom attached to the boron (C-B) is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other carbons will be influenced by the attached substituents.
-
Acetamido Group: The carbonyl carbon (C=O) will have a characteristic signal in the downfield region (δ 165-175 ppm).[3] The methyl carbon (CH₃) will be found in the upfield region (around δ 20-30 ppm).
¹¹B NMR Spectroscopy
For a more direct confirmation of the boronic acid moiety, ¹¹B NMR can be utilized. A single, broad signal is expected, typically in the range of δ 25-35 ppm for trigonal boronic acids in a non-coordinating solvent like DMSO.
Data Presentation: Predicted NMR Spectral Data
| ¹H NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.5 - 8.0 | m | Ar-H |
| Amide Proton | 9.0 - 10.0 | s | -NHCOCH₃ |
| Boronic Acid Protons | 8.0 - 9.0 | br s | -B(OH)₂ |
| Amino Protons | 4.0 - 6.0 | br s | -NH₂ |
| Acetyl Protons | 2.0 - 2.3 | s | -COCH₃ |
| ¹³C NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | 165 - 175 | C=O |
| Aromatic Carbons | 110 - 150 | Ar-C |
| Methyl Carbon | 20 - 30 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated DMSO (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain ¹H, ¹³C, and if desired, ¹¹B NMR spectra. Standard acquisition parameters should be used.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[4]
Mandatory Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Expertise & Experience: Interpreting Vibrational Frequencies
The presence of hydrogen bonding (inter- and intramolecular) will significantly influence the position and shape of the O-H and N-H stretching bands, typically causing them to be broad. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule as a whole.
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.
-
N-H Stretching: The amino (-NH₂) and acetamido (-NH) groups will exhibit stretching vibrations. The primary amine typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amide N-H stretch usually appears as a single band around 3300 cm⁻¹. These may overlap with the O-H band.
-
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[5]
-
C=O Stretching: A strong, sharp absorption band corresponding to the amide I band (primarily C=O stretching) should be present in the range of 1640-1680 cm⁻¹.[6]
-
N-H Bending: The amide II band (N-H bend and C-N stretch) is expected around 1550-1620 cm⁻¹. The primary amine also has a bending vibration (scissoring) in this region.
-
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
-
B-O Stretching: A strong band associated with the B-O stretching vibration is typically observed in the 1310-1380 cm⁻¹ range.[7]
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H and N-H Stretching |
| > 3000 | Medium | Aromatic C-H Stretching |
| < 3000 | Medium | Aliphatic C-H Stretching |
| 1640 - 1680 | Strong | Amide I (C=O Stretching) |
| 1550 - 1620 | Medium-Strong | Amide II (N-H Bending) & Aromatic C=C |
| 1310 - 1380 | Strong | B-O Stretching |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mandatory Visualization: Key IR Absorptions
Caption: Key functional groups and their expected IR frequencies.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
Expertise & Experience: Choosing the Right Technique
Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound. It is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.
-
Molecular Ion: The monoisotopic mass of C₈H₁₁BN₂O₃ is 194.0866. In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 195.0944.
-
Boron Isotope Pattern: A key feature in the mass spectrum will be the isotopic signature of boron. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a characteristic M+1 peak that is approximately 25% of the intensity of the M peak for every boron atom in the ion. This pattern is a definitive indicator of the presence of boron.
-
Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways could include the loss of water (-18 Da) from the boronic acid, or cleavage of the amide group.
Data Presentation: Predicted MS Data (ESI+)
| m/z (calculated) | Ion | Notes |
| 195.0944 | [C₈H₁₂BN₂O₃]⁺ | Protonated molecule [M+H]⁺ |
| 196.0915 | [C₈H₁₂¹⁰B¹¹BN₂O₃]⁺ | Isotope peak for [M+H]⁺ |
| 177.0839 | [C₈H₁₀BN₂O₂]⁺ | Loss of H₂O from [M+H]⁺ |
| 153.0949 | [C₇H₁₀BN₂O₂]⁺ | Loss of ketene (CH₂CO) from [M+H]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as methanol or acetonitrile/water with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500). Perform HRMS analysis to obtain an accurate mass measurement.
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of boron. Compare the measured accurate mass with the theoretical mass to confirm the elemental formula.
Mandatory Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted spectral data in this guide, grounded in the principles of spectroscopy and data from analogous structures, serve as a benchmark for researchers. The congruence of results across these three orthogonal analytical techniques—elucidation of the H and C framework by NMR, identification of functional groups by IR, and confirmation of molecular weight and elemental formula by MS—provides unequivocal evidence for the correct chemical structure.
References
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Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. The Royal Society of Chemistry.
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Supporting Information for "A general and practical copper-catalyzed synthesis of arylboronates". The Royal Society of Chemistry.
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(2-acetamido-5-aminophenyl)boronic acid. GlobalChemMall.
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This compound. BLD Pharm.
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH.
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Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate.
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
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5-Acetamido-2-aminophenylboronic acid. Pharmaffiliates.
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2-Aminophenylboronic acid pinacol ester. Sigma-Aldrich.
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(2-Aminophenyl)boronic acid, pinacol ester. ChemBK.
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
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2-Amino-5-nitrophenylboronic acid pinacol ester. Biosynth.
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Table of Characteristic IR Absorptions.
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2-Amino-5-chlorophenylboronic acid pinacol ester, 97%. Thermo Fisher Scientific.
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC - NIH.
-
Synthesis of biologically active boron-containing compounds. PMC - NIH.
-
FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). ResearchGate.
-
The 13 C-NMR spectrum of compound[8]. ResearchGate.
-
1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. ResearchGate.
-
Acetamide. NIST WebBook.
-
3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum. ChemicalBook.
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Phenylboronic acid - Optional[FTIR] - Spectrum. SpectraBase.
-
FTIR (a), UV−vis (b), and fluorescence (c) spectra of PPy and APBA@PPy,... ResearchGate.
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2-Bromopyridine-5-boronic acid(223463-14-7) 1H NMR spectrum. ChemicalBook.
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commercial suppliers of 2-Acetamido-5-aminophenylboronic acid
An In-depth Technical Guide to Sourcing 2-Acetamido-5-aminophenylboronic Acid for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the sourcing and qualification of this compound, a critical reagent for researchers, medicinal chemists, and process development scientists. Beyond a simple list of suppliers, this document outlines a comprehensive strategy for vendor evaluation, quality control, and application-specific considerations to ensure the integrity and reproducibility of your scientific endeavors.
Introduction to this compound
This compound is a bifunctional organoboron compound with the chemical formula C₈H₁₁BN₂O₃. Its structure features a phenylboronic acid moiety substituted with both an acetamido and an amino group. This unique arrangement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry.
The presence of the boronic acid group allows it to participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The amino and acetamido groups provide sites for further functionalization, enabling the synthesis of complex molecules. Consequently, this reagent is frequently employed in the development of novel pharmaceuticals, agrochemicals, and materials. Its role as a key intermediate in the synthesis of various biologically active compounds underscores the importance of sourcing high-purity material for reliable and reproducible results.
The Criticality of Reagent Quality in Scientific Research
The principle of "garbage in, garbage out" is particularly pertinent in chemical synthesis. The quality of starting materials directly impacts the outcome of a reaction, influencing yield, purity of the final product, and even the feasibility of a synthetic route. Impurities in a reagent like this compound can lead to a cascade of undesirable effects, including:
-
Side Reactions: Reactive impurities can lead to the formation of unexpected byproducts, complicating purification and reducing the yield of the desired compound.
-
Catalyst Poisoning: Trace amounts of certain elements or organic molecules can deactivate the catalyst in cross-coupling reactions, leading to stalled or incomplete conversions.
-
Irreproducible Results: Batch-to-batch variability in reagent quality is a major contributor to the "reproducibility crisis" in scientific research.
Therefore, a robust supplier qualification process is not merely a procurement exercise but a fundamental aspect of good scientific practice.
Identification and Evaluation of Commercial Suppliers
A multitude of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized companies. The selection of a supplier should be a data-driven process based on a combination of technical specifications, documentation, and customer support.
Potential Commercial Suppliers
The following table provides a non-exhaustive list of . It is intended as a starting point for your own evaluation.
| Supplier | Product Number (Example) | Stated Purity | Availability | Notes |
| Combi-Blocks | QA-4821 | 95% | In Stock (as of early 2024) | Specializes in building blocks for drug discovery. |
| BLDpharm | BD138676 | 95% | In Stock (as of early 2024) | Offers a range of research chemicals. |
| AHH Chemical | AHH-0379 | >95.0% | Inquire | A supplier of pharmaceutical intermediates. |
Supplier Evaluation Workflow
A systematic approach to supplier selection is crucial. The following workflow diagram illustrates a recommended process for evaluating and qualifying a new supplier for a critical reagent like this compound.
Caption: A workflow for the systematic evaluation and qualification of a new chemical supplier.
Technical Specifications and In-House Quality Control
While suppliers provide a Certificate of Analysis (CoA), it is prudent for research and development teams to have the capability to perform in-house verification of critical reagents. This not only confirms the supplier's data but also provides a baseline for future batches.
Key Quality Parameters
The following table outlines the critical quality attributes for this compound and the common analytical techniques used for their determination.
| Parameter | Specification | Analytical Method | Purpose |
| Appearance | Off-white to light brown solid | Visual Inspection | Confirms gross identity and absence of significant contamination. |
| Purity | ≥95% | ¹H NMR, HPLC | Quantifies the amount of the desired compound and detects organic impurities. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, LC-MS | Confirms the chemical structure of the compound. |
| Water Content | ≤1% | Karl Fischer Titration | Water can interfere with many reactions, especially those using water-sensitive reagents. |
| Melting Point | Varies (check CoA) | Melting Point Apparatus | A sharp melting point range is indicative of high purity. |
Protocol for In-house Quality Control
The following is a general protocol for the in-house QC of a newly received batch of this compound.
Objective: To verify the identity and purity of this compound.
Materials:
-
This compound (sample)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
HPLC grade solvents (e.g., acetonitrile, water)
-
HPLC vials
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Visual Inspection: Note the color, form, and homogeneity of the solid.
-
¹H NMR Spectroscopy: a. Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in an NMR tube. b. Acquire a ¹H NMR spectrum. c. Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the peaks with a reference spectrum or the expected structure. Look for any unexpected signals that may indicate impurities.
-
HPLC Analysis: a. Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). b. Prepare a series of dilutions for calibration if quantitative analysis is required. c. Inject the sample onto the HPLC system. d. Run a suitable gradient method to separate the main component from any impurities. e. Analyze the chromatogram to determine the purity of the sample (area percent).
-
LC-MS Analysis (Optional but Recommended): a. Use similar conditions to the HPLC analysis but with an MS detector. b. Confirm the mass of the main peak corresponds to the molecular weight of this compound.
Quality Control Workflow Diagram
The following diagram illustrates the workflow for in-house quality control of a received chemical.
Caption: A streamlined workflow for the in-house quality control of incoming chemical reagents.
Applications in Synthesis and Medicinal Chemistry
This compound is a valuable building block due to its utility in forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The most prominent application of this reagent is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate to form a new C-C bond. The presence of the amino and acetamido groups on the phenyl ring allows for the synthesis of complex biaryl structures that are common motifs in many drug candidates.
For a comprehensive overview of the Suzuki-Miyaura coupling, please refer to the seminal review by Miyaura and Suzuki.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage are essential for maintaining the quality of this compound and ensuring laboratory safety.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to air and moisture, which can lead to degradation. Some boronic acids are best stored under an inert atmosphere (e.g., argon or nitrogen).
-
Safety: For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains crucial information on hazards, first-aid measures, and emergency procedures.
Conclusion
The selection of a commercial supplier for a critical reagent like this compound should be a deliberate and data-driven process. By implementing a robust supplier evaluation workflow and conducting in-house quality control, researchers can significantly enhance the reliability and reproducibility of their work. This diligence at the procurement stage pays dividends in the form of more consistent experimental outcomes and a higher degree of confidence in the generated data.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
A Comprehensive Technical Guide to the Purity Analysis of 2-Acetamido-5-aminophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the analytical methodologies required for the robust purity assessment of 2-Acetamido-5-aminophenylboronic acid. As a critical building block in contemporary drug discovery and development, the purity of this reagent is paramount to ensuring the safety, efficacy, and reproducibility of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of protocols to provide a foundational understanding of the rationale behind the selection of analytical techniques, the potential impurities that may be encountered, and a systematic approach to their identification and quantification.
The Critical Role of Purity in the Application of this compound
This compound is a versatile bifunctional reagent, possessing both a nucleophilic amino group and a boronic acid moiety capable of participating in a wide array of chemical transformations. Its utility is most pronounced in the synthesis of complex heterocyclic scaffolds, which are prevalent in many therapeutic agents. Impurities in this starting material can have significant downstream consequences, including:
-
Formation of undesired by-products: Reactive impurities can compete in subsequent reactions, leading to a complex product mixture and difficult purification challenges.
-
Reduced reaction yield and efficiency: The presence of non-reactive impurities effectively lowers the concentration of the desired reagent, potentially leading to incomplete reactions.
-
Introduction of potentially mutagenic or toxic entities: Impurities, particularly those arising from starting materials or reagents used in the synthesis of the boronic acid, may carry their own toxicological risks.
-
Inaccurate kinetic and mechanistic studies: The presence of unknown components can confound the interpretation of experimental data.
Given these considerations, a comprehensive purity analysis is not merely a quality control checkpoint but a critical component of robust process development and scientific integrity.
Potential Impurities: A Synthesis-Based Perspective
A logical approach to identifying potential impurities begins with an understanding of the synthetic route to this compound. A plausible synthesis is outlined below, from which we can deduce likely process-related impurities. A similar synthetic strategy is employed for related aminopyridines[1][2].
Figure 1: A plausible synthetic pathway for this compound, highlighting key intermediates.
Based on this pathway, a range of potential impurities can be anticipated:
| Impurity Class | Potential Compounds | Origin |
| Starting Materials | 2-Aminopyridine | Incomplete initial reaction |
| Intermediates | 2-Acetamidopyridine, 2-Acetamido-5-nitropyridine, 2-Acetamido-5-aminopyridine | Incomplete conversion at each respective step |
| Reagent-Related | Residual palladium catalysts, inorganic salts from workup | Carryover from the various synthetic stages |
| By-products | Over-nitrated species, products of incomplete reduction | Side reactions during nitration and reduction steps |
| Degradants | Boroxines (cyclic anhydrides), oxidation products | Dehydration or oxidation of the final product[3][4][5][6][7] |
A Multi-Modal Approach to Purity Determination
No single analytical technique is sufficient to provide a complete purity profile of this compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.
Figure 2: A logical workflow for the comprehensive purity analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV/Photodiode Array (PDA) detection is the cornerstone for quantifying the purity of this compound and its organic impurities. The polarity of the molecule allows for good retention and separation on C18 columns[8][9][10][11][12].
Experimental Protocol: RP-HPLC Method Development and Validation
-
Column Selection: A good starting point is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or 10 mM Ammonium acetate in water. The acidic mobile phase helps to protonate the amino group and improve peak shape.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient from low to high organic phase concentration is recommended to elute impurities with a wide range of polarities. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Detection: A PDA detector is crucial for assessing peak purity and for developing a method that can detect impurities with different chromophores. A wavelength of 254 nm is a reasonable starting point, with the final wavelength optimized based on the UV spectrum of the main component.
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the main peak from potential impurities and degradants. This is often achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between detector response and concentration over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies of spiked samples.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature) on the results.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for the identification of unknown impurities and for confirming the identity of known ones. It provides molecular weight information that is critical for structural elucidation[13][14][15][16][17].
Experimental Protocol: LC-MS Analysis
-
Chromatographic Conditions: The HPLC method developed for purity analysis can often be directly transferred to an LC-MS system.
-
Ionization Source: Electrospray ionization (ESI) is generally suitable for this class of compounds. Both positive and negative ion modes should be evaluated. The amino group will readily protonate in positive mode, while the boronic acid may be detectable in negative mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is highly beneficial for determining the elemental composition of impurities.
-
Data Analysis: The mass spectra of impurity peaks are analyzed to propose molecular formulas. This information, combined with knowledge of the synthetic process, allows for the tentative identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is essential for the unambiguous identification of the main component and its impurities.
-
¹H NMR: Provides information on the number and chemical environment of protons. The aromatic protons and the protons of the acetamido group will have characteristic chemical shifts.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
¹¹B NMR: This is a particularly powerful technique for characterizing boronic acids. The chemical shift of the boron atom is sensitive to its coordination state and can be used to distinguish between the boronic acid and its esters or boroxine anhydrides.
Data Interpretation: The NMR spectra of the sample should be compared with reference spectra if available. The presence of unexpected signals may indicate impurities. Integration of signals in the ¹H NMR can be used for the quantification of impurities if their structures are known.
Forced Degradation Studies
Forced degradation studies are critical for understanding the intrinsic stability of this compound and for demonstrating the specificity of the analytical methods. These studies involve subjecting the compound to a range of stress conditions that are more severe than those it would typically encounter during storage and handling[3][4][5][6][7].
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose the sample to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: Heat the solid sample in an oven.
-
Photolytic Degradation: Expose the sample to UV and visible light.
The stressed samples are then analyzed by HPLC and LC-MS to identify and quantify the degradation products. This information is crucial for developing a stability-indicating method.
Summary of Analytical Approaches and Expected Outcomes
| Analytical Technique | Purpose | Key Information Provided |
| RP-HPLC-UV/PDA | Quantification of purity and known/unknown impurities. | Percentage purity, retention times of impurities, peak purity analysis. |
| LC-MS | Identification of unknown impurities and degradation products. | Molecular weight and fragmentation patterns of impurities. |
| NMR Spectroscopy | Structural confirmation and identification of impurities. | Unambiguous structural information for the main component and impurities. |
| Forced Degradation | Assessment of intrinsic stability and method specificity. | Identification of potential degradation pathways and products. |
Conclusion and Best Practices
The purity analysis of this compound requires a multifaceted analytical strategy. A well-validated RP-HPLC method serves as the primary tool for quantification, while LC-MS and NMR spectroscopy are essential for the identification and structural elucidation of impurities. Forced degradation studies are indispensable for understanding the stability of the molecule and for ensuring the analytical methods are fit for purpose.
Best Practices:
-
Reference Standard: A well-characterized reference standard of this compound is essential for accurate quantification.
-
Impurity Standards: Whenever possible, synthesize or procure standards of potential impurities to confirm their identity and to accurately determine their response factors in the HPLC method.
-
Systematic Approach: Follow a logical and systematic approach to method development and validation, adhering to relevant regulatory guidelines (e.g., ICH).
-
Data Integration: Combine data from all analytical techniques to build a comprehensive purity profile and to confidently identify and quantify all impurities.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.
References
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
- PubMed. (2022, October 11). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides.
- Imtakt. (n.d.). LC-MS: Phenylboronic acids (Condensation organocatalysts).
- The Royal Society of Chemistry. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation.
- BLD Pharm. (n.d.). 136237-84-8|this compound.
- Semantic Scholar. (2021, March 25). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
- Scirp.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000060).
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
- ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.
- Pharmaffiliates. (n.d.). CAS No : 136237-73-5| Chemical Name : 5-Acetamido-2-aminophenylboronic acid.
- PMC - NIH. (n.d.). Synthesis of biologically active boron-containing compounds.
- International Journal of Pharmaceutical Sciences. (n.d.). Review on Advanced RP-HPLC Method Development for Multicomponent Analysis: Techniques, Applications, and Validation Protocols.
- Google Patents. (n.d.). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
- (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
- PubMed. (2013, August 30). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds.
- Sigma-Aldrich. (n.d.). 2-Aminophenylboronic acid = 95 863753-30-4.
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (n.d.). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF.
- (2024, November 25). Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form.
- (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation.
- International Journal of Pharmaceutical Investigation. (n.d.). Quality by Design based Developed and Validation of RP-HPLC Method for Simultaneous Estimation of Pazopanib in Bulk and.
Sources
- 1. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 2. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 11. japsonline.com [japsonline.com]
- 12. jpionline.org [jpionline.org]
- 13. sciex.com [sciex.com]
- 14. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imtakt.com [imtakt.com]
- 16. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 17. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Methodological & Application
Application Notes & Protocols: 2-Acetamido-5-aminophenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this powerful transformation is the organoboron reagent, and among the vast array of available options, 2-Acetamido-5-aminophenylboronic acid has emerged as a particularly valuable building block. Its unique substitution pattern, featuring both an acetamido and an amino group, offers multiple points for further functionalization, making it a highly sought-after intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters that influence reaction outcomes.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (or pseudohalide), forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > Cl > F.
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes and Protocols: Leveraging 2-Acetamido-5-aminophenylboronic Acid for Advanced Bioconjugation
For researchers, medicinal chemists, and drug development professionals at the forefront of innovation, the ability to create precisely defined bioconjugates is paramount. This guide provides an in-depth exploration of 2-Acetamido-5-aminophenylboronic acid , a versatile reagent for the site-specific and reversible modification of proteins and other biomolecules. We will delve into the chemical principles governing its reactivity, provide detailed experimental protocols, and outline robust characterization methods.
Introduction: A Dual-Functionality Reagent for Bioconjugation
This compound is a unique phenylboronic acid (PBA) derivative featuring two key functional groups that dictate its bioconjugation capabilities: an ortho-acetamido group and a para-amino group relative to the boronic acid moiety. This strategic placement of substituents allows for a nuanced approach to bioconjugation, primarily through the formation of iminoboronate linkages with primary amines on biomolecules.
The ortho-acetamido group, analogous to the well-studied 2-acetylphenylboronic acid (2-APBA), is instrumental in facilitating the formation of a transiently stable iminoboronate bond with amine nucleophiles, such as the ε-amino group of lysine residues in proteins. This interaction is reversible, offering a powerful tool for applications requiring controlled release or dynamic labeling.[1][2]
The para-amino group, on the other hand, serves to modulate the electronic properties and therefore the pKa of the boronic acid. Electron-donating groups like the amino group generally increase the pKa of the boronic acid, influencing the pH at which optimal reactivity is achieved. This allows for fine-tuning of the conjugation conditions to suit the specific biomolecule and application.
The Chemistry of Iminoboronate Formation: A Reversible Covalent Bond
The primary mechanism of bioconjugation with this compound involves the formation of an iminoboronate linkage. This is a two-step process:
-
Imine Formation: The carbonyl-like reactivity of the boronic acid in concert with the ortho-acetamido group facilitates the condensation with a primary amine on the biomolecule to form an imine (Schiff base).
-
Intramolecular Coordination: The nitrogen atom of the newly formed imine then coordinates with the adjacent boron atom, forming a dative bond. This intramolecular cyclization results in a stable, five-membered ring structure known as an iminoboronate.[1][3]
This iminoboronate linkage is in dynamic equilibrium, and its stability is highly dependent on pH.[1] This reversibility can be exploited for applications such as drug delivery systems that release their payload in response to specific pH changes.
Caption: Reversible iminoboronate formation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the bioconjugation of a model protein with this compound.
Materials and Reagents
-
Protein of Interest: e.g., Bovine Serum Albumin (BSA) or a specific antibody, at a concentration of 1-10 mg/mL in a suitable buffer.
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5. The optimal pH should be determined empirically for each protein.
-
Quenching Solution (Optional): Hydroxylamine solution (1 M, pH 7.0) for quenching unreacted reagent.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (MALDI-TOF or ESI-MS), and NMR spectrometer with a boron probe.
Protocol for Protein Conjugation
This protocol is a starting point and should be optimized for your specific protein and application.
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein solution at the desired concentration in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris). If necessary, perform a buffer exchange into PBS.
-
Reagent Stock Solution: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO, and then dilute with the reaction buffer to the final desired concentration.
Step 2: Conjugation Reaction
-
Add a 10- to 100-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio will depend on the number of accessible lysine residues and the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
Step 3: Quenching the Reaction (Optional)
-
To stop the reaction, you can add a quenching solution such as hydroxylamine to a final concentration of 50 mM. This will react with any unreacted this compound.
Step 4: Purification of the Bioconjugate
-
Remove the excess, unreacted this compound and any byproducts by size-exclusion chromatography (SEC) or dialysis.
-
For SEC, use a resin with an appropriate molecular weight cutoff for your protein.
-
For dialysis, use a membrane with a suitable molecular weight cutoff and perform dialysis against PBS at 4°C with several buffer changes.
Caption: Experimental workflow for bioconjugation.
Characterization of the Bioconjugate
Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can provide a qualitative assessment of conjugation. A successful conjugation will result in a slight increase in the molecular weight of the protein, which may be observable as a shift in the band position compared to the unmodified protein.[4]
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the covalent modification of the protein and determining the number of attached this compound molecules.
-
MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry can be used to measure the mass of the intact protein conjugate. The mass increase will correspond to the mass of the attached reagent.[4]
-
LC-ESI-MS: Liquid chromatography-electrospray ionization mass spectrometry can be used for more detailed analysis, including peptide mapping to identify the specific lysine residues that have been modified.
| Technique | Information Obtained |
| SDS-PAGE | Qualitative confirmation of conjugation (band shift) |
| MALDI-TOF MS | Mass of the intact conjugate, degree of labeling |
| LC-ESI-MS | Precise mass, peptide mapping for site of modification |
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a unique and definitive method for characterizing boronic acid-containing bioconjugates. It provides direct evidence of the chemical environment of the boron atom.
-
Unconjugated this compound: In its free, sp²-hybridized state, the boron atom will exhibit a characteristic chemical shift in the ¹¹B NMR spectrum.[5][6]
-
Iminoboronate Conjugate: Upon formation of the iminoboronate, the boron atom becomes sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum.[1][7] This change in chemical shift is a clear indicator of successful conjugation.
Causality Behind Experimental Choices
-
Choice of pH: The pH of the reaction buffer is critical. The formation of the imine is generally favored at slightly alkaline pH (7.4-8.5) where a sufficient population of lysine residues are deprotonated and thus nucleophilic. However, very high pH can lead to hydrolysis of the boronic acid. The optimal pH should be determined empirically, taking into account the pKa of the specific this compound used and the stability of the protein.
-
Molar Excess of Reagent: Using a molar excess of the boronic acid reagent drives the equilibrium towards the formation of the bioconjugate. The degree of labeling can be controlled by varying this ratio. However, an excessively high concentration of the reagent can lead to non-specific interactions and potential protein precipitation.
-
Purification Method: The choice between SEC and dialysis depends on the scale of the reaction and the desired purity. SEC is generally faster and provides better separation, while dialysis is simpler for smaller scale reactions.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The combination of SDS-PAGE, mass spectrometry, and ¹¹B NMR provides a multi-faceted approach to confirm the identity and purity of the bioconjugate. Each technique offers a different and complementary piece of evidence, ensuring the reliability of the results.
References
-
Gao, J., et al. (2015). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Angewandte Chemie International Edition, 54(42), 12345-12349. [Link]
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Ueda, Y., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 13017-13024. [Link]
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Chen, Y., et al. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(21), 5035. [Link]
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Kou, S., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Bioconjugate Chemistry, 30(10), 2527-2537. [Link]
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Gao, J., et al. (2016). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 45(15), 4135-4147. [Link]
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Gois, P. M., et al. (2016). Iminoboronates are efficient intermediates for selective, rapid and reversible N-terminal cysteine functionalisation. Chemical Science, 7(8), 5031-5037. [Link]
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James, T. D., et al. (2012). Analysis of protein glycation using phenylboronate acrylamide gel electrophoresis. Methods in Molecular Biology, 801, 149-157. [Link]
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Ball, Z. T., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5334-5338. [Link]
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Smith, B. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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Gao, J., et al. (2015). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Chemistry – A European Journal, 21(42), 14748-14752. [Link]
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Scigine. (2020). Protein DNA Bioconjugate Protocol. YouTube. [Link]
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Smith, B. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry. [Link]
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Gao, J. (2015). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. SciSpace. [Link]
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Wysocki, V. H., et al. (2005). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]
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Gois, P. M., et al. (2014). Iminoboronates: A New Strategy for Reversible Protein Modification. Journal of the American Chemical Society, 136(41), 14495-14498. [Link]
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Kumar, V., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4885. [Link]
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Wang, Y., et al. (2024). Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. Analytical Chemistry. [Link]
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Application Notes and Protocols: 2-Acetamido-5-aminophenylboronic Acid as a Versatile Building Block for Bioactive Molecules
Introduction: Unlocking New Possibilities in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, potent, and selective therapeutic agents. Among the vast arsenal of chemical synthons, boronic acids have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This document provides detailed application notes and protocols for a particularly valuable, yet under-explored building block: 2-Acetamido-5-aminophenylboronic acid .
The unique structural features of this compound, namely the presence of an acetamido, an amino, and a boronic acid group on a phenyl ring, offer a trifecta of functionalities that can be strategically employed in the synthesis of complex bioactive molecules, particularly protein kinase inhibitors. The acetamido and amino groups can serve as crucial hydrogen bond donors and acceptors for interaction with the hinge region of kinase active sites, a common strategy in the design of potent inhibitors.[3][4] The boronic acid moiety provides a reactive handle for the facile introduction of this substituted phenyl ring onto various heterocyclic scaffolds, which are prevalent in many approved kinase inhibitor drugs.[5]
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the potential of this compound. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and ground our claims in authoritative references.
Strategic Importance in Bioactive Molecule Synthesis
The design of this compound as a building block is predicated on its potential to impart desirable pharmacophoric features into a target molecule. The strategic placement of the functional groups allows for a multitude of synthetic manipulations and biological interactions.
-
The Boronic Acid Handle: This group is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of a C-C bond with a variety of aryl and heteroaryl halides or triflates. This allows for the efficient construction of the core scaffold of many bioactive molecules.
-
The Amino Group: The free amino group provides a site for further functionalization. It can be acylated, alkylated, or used in the formation of ureas and sulfonamides, allowing for the exploration of the chemical space around this vector to optimize biological activity and pharmacokinetic properties.
-
The Acetamido Group: The acetamido group is a key feature for molecular recognition. The amide N-H and carbonyl oxygen can participate in hydrogen bonding interactions with the backbone of a protein target, such as the hinge region of a kinase, often leading to enhanced potency and selectivity.
The following diagram illustrates the logical relationship of how this compound serves as a central building block for the synthesis of a representative bioactive molecule, in this case, a substituted aminopyrimidine, a common scaffold in kinase inhibitors.
Caption: Synthetic workflow from starting materials to a bioactive kinase inhibitor.
Experimental Protocols: Synthesis of a Bioactive Aminopyrimidine Derivative
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative bioactive molecule, N-(4-((2-acetamido-5-aminophenyl)amino)pyrimidin-2-yl)acetamide, using this compound as a key building block. This target molecule incorporates a 2,4-diaminopyrimidine scaffold, a privileged structure in many kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine
This protocol details the palladium-catalyzed cross-coupling reaction to form the key C-C bond between the phenyl and pyrimidine rings. The choice of a highly active catalyst and appropriate base is crucial for efficient coupling with an electron-deficient chloropyrimidine.[1][2]
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium fluoride (spray-dried)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), this compound (1.2 eq), and spray-dried potassium fluoride (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare a solution of Pd₂(dba)₃ (0.02 eq) and P(t-Bu)₃ (0.08 eq) in anhydrous THF.
-
Reaction Initiation: Add the anhydrous THF to the reaction flask via syringe, followed by the catalyst solution.
-
Heating: Heat the reaction mixture to 50 °C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(2-acetamido-5-aminophenyl)-2-chloropyrimidine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is highly effective for the coupling of challenging substrates like chloropyrimidines.[1]
-
Base: Spray-dried potassium fluoride is a mild base that is effective in promoting the transmetalation step without causing significant decomposition of the starting materials.
-
Solvent: Anhydrous THF is a suitable solvent for this reaction, as it dissolves the reactants and is compatible with the catalyst system.
Protocol 2: Nucleophilic Aromatic Substitution to Introduce the Second Amino Group
This protocol describes the displacement of the remaining chlorine atom on the pyrimidine ring with an amino group, followed by acetylation.
Materials:
-
4-(2-acetamido-5-aminophenyl)-2-chloropyrimidine (from Protocol 1)
-
Ammonia (7 N solution in methanol)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Amination: Dissolve the 4-(2-acetamido-5-aminophenyl)-2-chloropyrimidine in a 7 N solution of ammonia in methanol in a sealed tube. Heat the mixture to 80 °C for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude N⁴-(2-acetamido-5-aminophenyl)pyrimidine-2,4-diamine can be used in the next step without further purification.
-
Acetylation: Dissolve the crude diamine in a mixture of DCM and pyridine. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product, N-(4-((2-acetamido-5-aminophenyl)amino)pyrimidin-2-yl)acetamide.
Self-Validating System:
The success of each step can be validated by standard analytical techniques. The formation of the product in Protocol 1 can be confirmed by LC-MS, observing the expected molecular ion peak. The final product from Protocol 2 can be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the key Suzuki-Miyaura coupling step.
| Parameter | Condition | Rationale | Expected Yield (%) |
| Palladium Source | Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species in situ. | 70-85 |
| Ligand | P(t-Bu)₃ | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination. | |
| Base | K₃PO₄ or KF | Mild base to facilitate transmetalation without promoting side reactions. | |
| Solvent | Dioxane/Water or THF | Aprotic polar solvent that solubilizes reactants and is compatible with the catalyst. | |
| Temperature | 50-80 °C | Sufficient to drive the reaction to completion without significant degradation. |
Visualization of the Synthetic Pathway
The following diagram, generated using DOT language, illustrates the two-step synthesis of the target bioactive molecule.
Caption: Two-step synthesis of a bioactive aminopyrimidine derivative.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitor discovery. The strategic arrangement of its functional groups provides a powerful platform for generating libraries of compounds with the potential for high potency and selectivity. The protocols outlined in this document offer a robust and reproducible methodology for the utilization of this building block in a Suzuki-Miyaura coupling and subsequent functionalization. As the demand for novel and effective therapeutics continues to grow, the creative application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. [Link]
-
Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. [Link]
- Pyrimidine derivatives and processes for the prepar
- Pyrimidin derivatives and process for their prepar
-
Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
- PYRIMIDINKINASEINHIBITOREN.
- Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
acetamido derivatives as dna polymerase theta inhibitors. [Link]
- Cyclized acetamido derivatives as dna polymerase theta inhibitors.
-
( 19 ) United States ( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2019 / 0192454 A1. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
-
(12) United States Patent (10) Patent No.: US 7,790,905 B2. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]
-
Heidelberg Pharma gets grant for treating cancer with amino-substituted amanitin derivative conjugates. [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Aminative Suzuki–Miyaura coupling. [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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Application Notes and Protocol for Amide Coupling with 2-Acetamido-5-aminophenylboronic acid
Introduction
The synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. 2-Acetamido-5-aminophenylboronic acid is a valuable bifunctional building block, featuring a nucleophilic aniline amine for amide bond formation and a versatile boronic acid moiety, a linchpin for subsequent palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This unique combination allows for a modular synthetic approach, where a diverse range of substituents can be introduced via amidation, followed by the construction of complex biaryl or vinyl structures.
However, the simultaneous presence of a reactive amine and a potentially labile boronic acid group presents a distinct set of challenges. This application note provides a comprehensive guide to achieving chemoselective amide coupling at the 5-amino position of this compound, while preserving the integrity of the boronic acid functionality. We will delve into the rationale behind reagent selection, reaction optimization, and potential side reactions, offering a robust protocol suitable for researchers in medicinal chemistry and organic synthesis.
Core Challenges and Strategic Considerations
The successful amide coupling of this compound hinges on navigating its inherent chemical liabilities. A judicious choice of reagents and conditions is paramount to prevent unwanted side reactions.
-
Chemoselectivity: The primary challenge is to ensure the acylation occurs exclusively at the more nucleophilic 5-amino group. The acetamido group, while significantly less reactive, could potentially undergo N-acylation under harsh conditions. Fortunately, the aniline-type amine is considerably more nucleophilic than the amide nitrogen, making selective coupling feasible with appropriate reagent choice.
-
Stability of the Boronic Acid: Boronic acids are susceptible to degradation under various conditions. The most common degradation pathway is protodeboronation , the cleavage of the carbon-boron bond, which is often promoted by acidic or basic conditions and the presence of water.[3] Additionally, boronic acids can form trimeric anhydrides known as boroxines upon dehydration.[4]
-
Competing Reactions: The boronic acid moiety itself can participate in side reactions. While not an issue during the amide coupling step itself, it's crucial to consider that any residual palladium from previous synthetic steps could potentially trigger unwanted Suzuki-Miyaura-type homocoupling.[5]
To address these challenges, our recommended protocol employs a carbodiimide-based coupling system, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt). This combination is known for its mild reaction conditions and high efficiency in forming amide bonds, even with less reactive anilines.[6][7]
Reaction Mechanism: EDC/HOBt Mediated Amide Coupling
The EDC/HOBt system facilitates amide bond formation through a multi-step activation of the carboxylic acid. This method is preferable to harsher techniques (like conversion to an acyl chloride) which could compromise the sensitive boronic acid.
-
Activation of Carboxylic Acid: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.[6]
-
Formation of the HOBt Ester: This unstable intermediate is intercepted by the nucleophilic HOBt to generate an HOBt-ester. This new activated species is more stable than the O-acylisourea, less prone to racemization if the carboxylic acid has a chiral center, and is a better acylating agent.[6][8][9]
-
Nucleophilic Attack and Amide Formation: The amine (this compound) then attacks the carbonyl carbon of the HOBt-ester. This step forms the desired amide bond and regenerates HOBt, which can theoretically act catalytically.[10] The byproduct, a water-soluble urea derived from EDC, can be easily removed during aqueous workup.[6]
Below is a diagram illustrating the catalytic cycle.
graph "EDC_HOBt_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4"]; EDC [label="EDC", fillcolor="#F1F3F4"]; Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#F1F3F4"]; HOBt_Ester [label="HOBt Active Ester\n(More Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="2-Acetamido-5-aminophenyl-\nboronic acid (Ar-NH2)", fillcolor="#F1F3F4"]; Amide [label="Desired Amide Product\n(R-CO-NH-Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="EDC-Urea Byproduct\n(Water Soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RCOOH -> Acylisourea [label="+ EDC"]; EDC -> Acylisourea; Acylisourea -> HOBt_Ester [label="+ HOBt\n- EDC-Urea"]; HOBt -> HOBt_Ester; HOBt_Ester -> Amide [label="+ Ar-NH2\n(Nucleophilic Attack)"]; Amine -> Amide; Amide -> HOBt [label="(Regenerated)"]; Acylisourea -> Urea [style=dashed, label="Hydrolysis or\nRearrangement"]; }
Caption: Mechanism of EDC/HOBt mediated amide coupling.Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific carboxylic acid used.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Equivalents | Purpose |
| Carboxylic Acid | Varies | 1.0 | Acylating agent |
| This compound | 193.99 | 1.1 - 1.2 | Nucleophilic amine |
| EDC·HCl (EDAC) | 191.70 | 1.2 - 1.5 | Carbodiimide coupling agent |
| HOBt (anhydrous or monohydrate) | 135.12 | 1.2 - 1.5 | Activating agent/Racemization suppressant |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | Solvent |
| Standard Workup Reagents (EtOAc, 1M HCl, sat. NaHCO₃, Brine) | - | - | Purification |
Step-by-Step Procedure
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and HOBt (1.2 equiv.).
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the solids in anhydrous DMF. The volume should be sufficient to fully dissolve the reagents, typically aiming for a concentration of 0.1-0.5 M. Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent hydrolysis of the activated intermediates and protodeboronation of the starting material and product.
-
-
Activation and Coupling:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Once cooled, add EDC·HCl (1.2 equiv.) to the stirring solution in one portion.
-
Slowly add DIPEA (2.5 equiv.) dropwise to the mixture. Rationale: The base neutralizes the hydrochloride salt of EDC and the HOBt, facilitating the reaction. A non-nucleophilic base like DIPEA is used to avoid competing acylation of the base itself.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The disappearance of the limiting reagent (usually the carboxylic acid) indicates reaction completion.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). Rationale: The acid wash removes excess DIPEA and any unreacted amine. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification
Purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.[11]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) is the preferred method for purification on a larger scale.[12][13]
-
Flash Column Chromatography: If chromatography is necessary, it should be performed with caution. Deactivated silica gel or a rapid elution with a polar solvent system (e.g., a gradient of methanol in dichloromethane) can minimize product decomposition. It is advisable to buffer the silica gel with a small amount of a weak acid if protodeboronation is a concern, though this must be evaluated on a case-by-case basis.
-
Acid/Base Extraction: An alternative purification method involves dissolving the crude product in an organic solvent and extracting it with a mild aqueous base to form the boronate salt. The aqueous layer is then separated, acidified, and the pure boronic acid product is re-extracted into an organic solvent.[11][14]
Characterization
The final product should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (HRMS or LC-MS): To confirm the molecular weight. The presence of the boron isotope pattern (¹⁰B and ¹¹B) can be a useful diagnostic tool.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Inefficient activation; Degradation of starting material. | Use a stronger coupling reagent like HATU/DIPEA, which can be more effective for less reactive anilines.[6] Ensure all reagents are anhydrous. Increase reaction time or temperature moderately (e.g., to 40 °C), but monitor for protodeboronation. |
| Protodeboronation | Presence of water; Strongly acidic or basic conditions. | Use rigorously dried solvents and reagents. Minimize the duration of acidic/basic washes during workup. Consider protecting the boronic acid as a pinacol ester prior to coupling, followed by deprotection.[4] |
| Multiple Products | Side reactions; Impure starting materials. | Confirm the purity of the starting this compound. Lower the reaction temperature. Ensure the order of addition is followed correctly (pre-mixing acid, amine, HOBt before adding EDC). |
| Purification Issues | Product streaking or decomposing on silica gel. | Avoid silica gel chromatography if possible. Use recrystallization or acid/base extraction. If chromatography is unavoidable, try using a different stationary phase like alumina or C18 reverse-phase silica.[11] Alternatively, use a solvent system containing a small amount of acetic acid to suppress silanol interactions. |
Workflow Summary
The overall workflow for the chemoselective amide coupling is summarized in the diagram below.
// Nodes A [label="1. Reagent Preparation\n- Carboxylic Acid (1.0 eq)\n- Boronic Acid Amine (1.1 eq)\n- HOBt (1.2 eq)\n- Anhydrous DMF", fillcolor="#F1F3F4"]; B [label="2. Reaction Setup\n- Cool to 0 °C\n- Inert Atmosphere (N2)", fillcolor="#F1F3F4"]; C [label="3. Coupling\n- Add EDC·HCl (1.2 eq)\n- Add DIPEA (2.5 eq)\n- Stir 12-24h at RT", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitoring\n- TLC or LC-MS", fillcolor="#F1F3F4"]; E [label="5. Aqueous Workup\n- Dilute with EtOAc\n- Wash with 1M HCl, sat. NaHCO3, Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Isolation\n- Dry (Na2SO4)\n- Filter & Concentrate", fillcolor="#F1F3F4"]; G [label="7. Purification\n- Recrystallization (preferred)\n- Cautious Column Chromatography\n- Acid/Base Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Characterization\n- NMR\n- Mass Spectrometry", fillcolor="#F1F3F4"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; F -> G; G -> H; }
Caption: General workflow for amide coupling.Conclusion
The protocol detailed herein provides a robust and reliable method for the chemoselective amide coupling of this compound. By understanding the underlying mechanism and potential pitfalls, particularly the lability of the boronic acid moiety, researchers can successfully synthesize a wide array of valuable intermediates for further elaboration in drug discovery and materials science programs. Careful attention to anhydrous conditions and a well-planned purification strategy are critical for achieving high yields and purity.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids.
- National Center for Biotechnology Information. (2021, November 30). Merging the Versatile Functionalities of Boronic Acid with Peptides. PMC - NIH.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
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- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (2020, August 21). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach.
- Semantic Scholar. (n.d.). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach.
- Royal Society of Chemistry. (2024, August 28). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.
- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
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- ACS Publications. (n.d.). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development.
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Application Notes & Protocols: 2-Acetamido-5-aminophenylboronic Acid in the Synthesis of Heterocyclic Compounds
Abstract
2-Acetamido-5-aminophenylboronic acid is a uniquely functionalized aromatic building block of significant interest to researchers in medicinal and materials chemistry. Its structure incorporates three key functionalities: a boronic acid for versatile cross-coupling reactions, a primary amine, and a secondary acetamido group. This trifunctional nature allows for sequential and site-selective modifications, making it an ideal precursor for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth exploration of its application in cornerstone organic reactions, including Suzuki-Miyaura C-C bond formation, Chan-Lam C-N coupling, and the Petasis borono-Mannich reaction, culminating in strategies for constructing high-value benzimidazole cores. The protocols herein are detailed with mechanistic rationale to empower researchers to adapt and innovate upon these methodologies.
The Strategic Advantage of this compound
The utility of this compound stems from the orthogonal reactivity of its functional groups. The boronic acid moiety is a staple of modern organic synthesis, primarily participating in palladium-catalyzed cross-coupling reactions.[1][2] The vicinal arrangement of the amino and acetamido groups on the phenyl ring presents a masked o-phenylenediamine, a critical synthon for a vast array of heterocyclic compounds, most notably benzimidazoles, which are a privileged scaffold in drug discovery.[3][4][5] The acetamido group not only modulates the reactivity of the adjacent amine but can also be hydrolyzed under specific conditions to reveal the parent diamine for subsequent cyclization reactions. This guide will dissect its role in key synthetic transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging the Core Skeleton
The Suzuki-Miyaura reaction is arguably the most powerful method for constructing C(sp²)–C(sp²) bonds, forming the biaryl backbone of countless complex molecules.[6][7][8][9] The reaction couples an organoboron compound with an organohalide, catalyzed by a palladium(0) species.[6][8]
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield.
-
Catalyst & Ligand: While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern Buchwald-type phosphine ligands (e.g., XPhos) paired with a palladium precatalyst (e.g., G2 precatalysts) often provide superior results, including lower catalyst loadings, faster reaction times, and broader substrate scope.[10]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate complex, which facilitates the transfer of the aryl group to the palladium center.[6][8][11]
-
Solvent: Protic/aprotic solvent mixtures like dioxane/water or ethanol/water are commonly used to dissolve both the organic and inorganic reagents.[6][10]
Comparative Protocols for Suzuki-Miyaura Coupling
The following table compares a traditional method with a modern, optimized protocol for the coupling of an aminophenylboronic acid derivative with an aryl bromide, highlighting improvements in efficiency.[10]
| Parameter | Established Method | Novel Optimized Method |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 |
| Catalyst Loading | 2 mol% | 1 mol% |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | 1,2-Dimethoxyethane (DME) / H₂O | Ethanol / H₂O |
| Temperature | 80 °C | 60 °C |
| Reaction Time | 12 hours | 2 hours |
| Typical Yield | ~85% | >95% |
Detailed Protocol: Optimized Suzuki-Miyaura Coupling
This protocol describes an efficient coupling using a modern catalyst system.[10]
Materials:
-
This compound (1.5 mmol)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol)
-
XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
Ethanol (EtOH) and Deionized Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard reaction vial with stir bar
Procedure:
-
Vessel Preparation: To a reaction vial equipped with a magnetic stir bar, add this compound (1.5 mmol), the aryl halide (1.0 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.01 mmol).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add degassed ethanol (5 mL) and degassed deionized water (5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 60 °C and stir for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (aryl halide).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the desired biaryl product.
Copper-Catalyzed Chan-Lam Coupling: Forging C-N Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides an invaluable method for forming aryl C–N bonds, serving as a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[12][13] It couples an arylboronic acid with an N-H containing compound (amines, amides, imides, etc.) using a copper catalyst, often under remarkably mild, aerobic conditions.[12][14]
Mechanistic Rationale
The mechanism, while complex, is believed to proceed through a Cu(II)/Cu(III) catalytic cycle.
-
Ligand Exchange: The N-H substrate coordinates to the Cu(II) center.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: The key C-N bond is formed via reductive elimination from a transient Cu(III) intermediate, regenerating a Cu(I) species.[12][14]
-
Reoxidation: Atmospheric oxygen reoxidizes Cu(I) to the active Cu(II) catalyst, allowing the cycle to continue.[15]
Protocol: Intramolecular Cyclization to Form a Phenazine Precursor
The dual amine functionality of this compound allows for its use in intramolecular cyclization strategies following an initial coupling reaction. For instance, a Suzuki coupling product can undergo a subsequent intramolecular Chan-Lam type reaction.
Materials:
-
Suzuki-coupled product (containing the o-diamino functionality) (1.0 mmol)
-
Copper(II) Acetate [Cu(OAc)₂] (0.2 mmol, 20 mol%)
-
Pyridine (2.0 mmol)
-
Toluene or Dichloromethane (DCM)
-
Molecular Sieves (4Å)
Procedure:
-
Vessel Preparation: Add the Suzuki-coupled biaryl product (1.0 mmol), Cu(OAc)₂ (0.2 mmol), and activated 4Å molecular sieves to an oven-dried round-bottom flask.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add dry toluene (10 mL) and pyridine (2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often left open to the air to facilitate the reoxidation of the copper catalyst.
-
Monitoring: Track the formation of the cyclized product by TLC or LC-MS. Reactions can take several hours to days.[12]
-
Workup: Upon completion, filter the reaction mixture through Celite to remove the catalyst and molecular sieves.
-
Purification: Concentrate the filtrate and purify the crude residue by column chromatography to isolate the heterocyclic product.
Petasis Borono-Mannich Reaction: A Multicomponent Approach
The Petasis reaction is a powerful three-component reaction that couples an amine, a carbonyl compound (like an aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines.[16][17][18] It is particularly useful for synthesizing α-amino acids and their derivatives under mild conditions.[17][19]
Protocol: Synthesis of a Substituted Amino Acid Derivative
In this application, the primary amine of this compound can act as the amine component.
Materials:
-
This compound (1.0 mmol)
-
Glyoxylic acid (1.1 mmol)
-
A different vinyl- or aryl-boronic acid (e.g., Styrylboronic acid) (1.2 mmol)
-
Dichloromethane (DCM) or Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and glyoxylic acid (1.1 mmol) in DCM (10 mL).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the condensation and formation of the intermediate iminium species.
-
Boronic Acid Addition: Add the second boronic acid (styrylboronic acid, 1.2 mmol) to the mixture.
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by LC-MS. These reactions are often complete within 4-24 hours.[16]
-
Workup: Upon completion, the solvent is removed under reduced pressure. The resulting residue, an unnatural α-amino acid, can often be used in the next step without extensive purification or can be purified via crystallization or chromatography.[18]
Application in Benzimidazole Synthesis
A primary application for this reagent is the synthesis of benzimidazoles, a core structure in many pharmaceuticals.[3][5] This is typically achieved in a two-step sequence: (1) A Suzuki coupling to install a desired aryl substituent, followed by (2) hydrolysis of the acetamide and cyclization.
Protocol: Two-Step Synthesis of a 2-Arylbenzimidazole
Step A: Suzuki Coupling (as per Protocol 2.3)
-
React this compound with an aryl halide (e.g., 4-chloropyridine) to synthesize the biaryl intermediate.
Step B: Hydrolysis and Cyclocondensation
-
This step involves acidic hydrolysis of the acetamide to reveal the o-phenylenediamine, followed by condensation with an aldehyde.
Materials:
-
Product from Step A (1.0 mmol)
-
Hydrochloric Acid (HCl), 4M solution
-
An aldehyde (e.g., Benzaldehyde) (1.1 mmol)
-
Ethanol or Acetonitrile
-
An oxidant (e.g., H₂O₂, or simply air)
Procedure:
-
Hydrolysis: Dissolve the biaryl intermediate (1.0 mmol) in ethanol (10 mL) and add 4M HCl (5 mL). Heat the mixture to reflux for 2-4 hours until TLC/LC-MS confirms the removal of the acetyl group.
-
Neutralization: Cool the reaction to room temperature and carefully neutralize with a base (e.g., saturated NaHCO₃ solution) until the pH is ~7-8. Extract the resulting diamine into an organic solvent like ethyl acetate, dry, and concentrate.
-
Cyclization: Dissolve the crude diamine in acetonitrile (10 mL). Add the aldehyde (1.1 mmol).
-
Oxidation & Ring Closure: Add a catalytic amount of HCl and a mild oxidant like H₂O₂ (1.2 mmol), or simply stir the reaction open to the air.[20] Heat to 50-80 °C and monitor by TLC until the benzimidazole is formed.
-
Workup & Purification: Cool the reaction, neutralize, and extract the product. Purify by column chromatography to yield the final 2-arylbenzimidazole.
Conclusion
This compound is a masterful synthon for the construction of diverse and complex heterocyclic molecules. By leveraging well-established, reliable reactions such as the Suzuki, Chan-Lam, and Petasis couplings, chemists can readily access novel biaryl amines and amino acids. Furthermore, the latent o-phenylenediamine functionality provides a direct and efficient route to the medicinally vital benzimidazole scaffold. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to exploit the full synthetic potential of this versatile building block in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
-
Wikipedia. Petasis reaction. [Link]
-
Wikipedia. Chan–Lam coupling. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. ScienceDirect. [Link]
-
Organic Chemistry Portal. Petasis Reaction. [Link]
-
NIH National Library of Medicine. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. [Link]
-
YouTube. Chan-Lam Coupling. [Link]
-
Organic Chemistry Portal. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [Link]
-
NIH National Library of Medicine. Catalytic Diastereoselective Petasis Reactions. [Link]
-
ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]
-
NIH National Library of Medicine. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. [Link]
-
NIH National Library of Medicine. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. [Link]
-
RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
ResearchGate. Application in medicinal chemistry and comparison studies. [Link]
-
NIH National Library of Medicine. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. [Link]
-
NIH National Library of Medicine. Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]
-
ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
Bentham Science. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]
-
MDPI. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
-
PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]
-
NIH National Library of Medicine. Synthesis of biologically active boron-containing compounds. [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
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Application Notes & Protocols: The Use of Aminophenylboronic Acid Derivatives in Fluorescent Carbohydrate Sensing
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The detection and quantification of carbohydrates are paramount in biomedical research and clinical diagnostics, most notably in the management of diabetes mellitus.[1] While enzyme-based sensors are the current standard, they can be susceptible to denaturation, thermal instability, and require specific storage conditions.[2] Phenylboronic acid (PBA) derivatives have emerged as a robust class of synthetic receptors for carbohydrates, offering a stable and versatile alternative.[3]
This guide focuses on a specific, highly functional subclass: aminophenylboronic acids. These molecules are uniquely suited for creating fluorescent "turn-on" sensors that can operate at physiological pH. We will explore the use of 2-Acetamido-5-aminophenylboronic acid as a representative model for this class of sensors. The principles, mechanisms, and protocols detailed herein are broadly applicable to other aminophenylboronic acid-based probes, providing researchers with a comprehensive framework for their application in carbohydrate sensing.
Part 1: Fundamental Principles of Sensing
The Boronic Acid-Diol Interaction: A Reversible Covalent Bond
The core of the sensing technology lies in the ability of boronic acids to form reversible covalent bonds with molecules containing cis-1,2 or cis-1,3 diols, a structural feature ubiquitous in saccharides.[4][5] In aqueous solution, the boronic acid moiety exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized).[6][7] The tetrahedral boronate form is significantly more Lewis acidic and binds much more strongly with diols to form stable five- or six-membered cyclic esters.[4][6] This binding event is the fundamental recognition element of the sensor.
The Critical Role of the Amino Group: Enabling Physiological Sensing
A simple phenylboronic acid has a pKₐ around 9, meaning it exists predominantly in the less reactive trigonal form at a neutral pH of 7.4. The innovation of aminophenylboronic acid sensors is the strategic placement of a Lewis basic amino group near the boronic acid. This allows for the formation of an intramolecular dative B-N bond, which stabilizes the tetrahedral boronate form.[1] This coordination effectively lowers the pKₐ of the boronic acid into the physiological range, ensuring that a significant population of the highly reactive tetrahedral form is available for saccharide binding without the need for harsh basic conditions.[1]
Signal Transduction via Photoinduced Electron Transfer (PET)
For a binding event to be useful, it must be converted into a measurable signal. Many aminophenylboronic acid sensors are designed to function via a Photoinduced Electron Transfer (PET) mechanism.[8][9]
-
"OFF" State (No Saccharide): The sensor consists of a fluorophore (e.g., anthracene) linked to the aminophenylboronic acid recognition unit. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom of the amino group is available. Upon excitation of the fluorophore with light, these electrons can be transferred to the excited fluorophore, quenching its fluorescence. The molecule is in a low-fluorescence or "OFF" state.[1]
-
"ON" State (Saccharide Bound): When a target saccharide binds to the boronic acid, the boron atom becomes more Lewis acidic. This strengthens the intramolecular B-N coordination.[1][8] The nitrogen's lone pair of electrons becomes heavily involved in this bond and is no longer available to quench the fluorophore. The PET process is inhibited, and the molecule's inherent fluorescence is restored, leading to a measurable increase in emission—a "turn-on" signal.
Part 2: Sensor Design and Synthesis
Part 3: Experimental Protocols
These protocols are designed as a comprehensive guide for the characterization and application of an aminophenylboronic acid-based fluorescent sensor.
Protocol: Sensor Characterization (pKa Determination)
Rationale: Determining the apparent pKₐ is a critical first step to confirm that the sensor will be responsive at the desired experimental pH. The pKₐ can be estimated by monitoring the fluorescence intensity as a function of pH, as the formation of the B-N coordinated species (which is fluorescent) is pH-dependent.
Materials:
-
Aminophenylboronic acid sensor stock solution (e.g., 1 mM in DMSO).
-
A series of buffers spanning a pH range from 4.0 to 11.0 (e.g., citrate, phosphate, borate).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a working solution of the sensor (e.g., 10 µM) in each buffer of the pH series.
-
Aliquot 200 µL of each solution into the wells of a 96-well plate. Include a buffer-only blank for each pH value.
-
Incubate the plate at a constant temperature (e.g., 25°C) for 15 minutes to allow for equilibration.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for anthracene, Ex: ~370 nm, Em: ~420 nm).
-
Subtract the blank fluorescence from each corresponding sample well.
-
Plot the corrected fluorescence intensity versus pH.
-
Fit the data to a sigmoidal dose-response curve. The pH at the inflection point of the curve corresponds to the apparent pKₐ of the sensor.
Protocol: General Carbohydrate Sensing Assay
Rationale: This protocol provides a standardized method for screening the sensor's response to various carbohydrates.
Materials:
-
Sensor stock solution (1 mM in DMSO).
-
Carbohydrate stock solutions (e.g., 1 M solutions of D-Glucose, D-Fructose, D-Galactose in assay buffer).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well black microplates and fluorescence microplate reader.
Procedure:
-
Assay Preparation: In a 96-well plate, add assay buffer to a final volume of 200 µL per well.
-
Sensor Addition: Add the sensor stock solution to each well to achieve a final concentration of 10 µM. Mix gently.
-
Control Measurement: Measure the baseline fluorescence (F₀) of the sensor in buffer alone.
-
Carbohydrate Addition: Add a specific volume of carbohydrate stock solution to the wells to achieve a high final concentration (e.g., 50 mM). Prepare a "no saccharide" control well containing only the sensor in buffer.
-
Incubation: Incubate the plate for 30 minutes at 25°C to ensure the binding equilibrium is reached.
-
Final Measurement: Measure the final fluorescence (F).
-
Analysis: Calculate the fluorescence enhancement or "turn-on" ratio for each carbohydrate as F/F₀. A higher ratio indicates a stronger response.
Protocol: Determining Binding Affinity (Association Constant, Kₐ)
Rationale: To quantify the sensor's affinity for a specific carbohydrate, a titration experiment is performed to determine the association constant (Kₐ).
Procedure:
-
Setup: Prepare a series of solutions in a 96-well plate, each containing a fixed concentration of the sensor (e.g., 10 µM in PBS, pH 7.4).
-
Titration: To these wells, add increasing concentrations of the target carbohydrate (e.g., from 0 mM to 100 mM). Ensure the total volume in each well is constant.
-
Equilibration & Measurement: Incubate as in protocol 3.2 and measure the fluorescence intensity (F) for each carbohydrate concentration. Also measure the fluorescence of the sensor alone (F₀) and the fluorescence at saturation (Fₘₐₓ, determined from the plateau of the curve or at a very high carbohydrate concentration).
-
Data Analysis: Plot the change in fluorescence (F - F₀) against the carbohydrate concentration. Fit the data to a 1:1 binding isotherm equation to calculate Kₐ.
Part 4: Data Analysis and Interpretation
A successful sensor must be both sensitive and selective. The data from the protocols above allow for the quantification of these performance metrics.
Quantitative Sensor Performance
The following table presents representative data for a typical aminophenylboronic acid sensor, illustrating how to compare performance across different analytes. Monoboronic acids generally show a higher affinity for fructose due to its favorable cis-diols in the furanose form.[13][14]
| Analyte (Monosaccharide) | Typical Fluorescence Enhancement (F/F₀) | Typical Binding Affinity (Kₐ, M⁻¹) | Notes |
| D-Fructose | ~10 - 20 fold | 1000 - 4000 | Highest affinity for most monoboronic acid sensors.[5][8] |
| D-Galactose | ~2 - 5 fold | 150 - 300 | Moderate affinity.[13] |
| D-Glucose | ~1.5 - 3 fold | 100 - 200 | Lower affinity; achieving glucose selectivity often requires diboronic acid sensors.[5][15] |
| D-Mannose | ~1.5 - 3 fold | 100 - 250 | Affinity similar to glucose.[1] |
Note: Absolute values are highly dependent on the specific sensor structure, fluorophore, and buffer conditions.
Experimental Workflow Visualization
The process from reagent preparation to data analysis can be visualized as a clear, sequential workflow.
References
-
Fang, G., Wang, H., Bian, Z., Sun, J., Liu, A., Fang, H., Liu, B., Yao, Q., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400–29427. [Link]
-
Li, M., & Li, D. (2014). Synthesis-Modification Integration: One-Step Fabrication of Boronic Acid Functionalized Carbon Dots for Fluorescent Blood Sugar Sensing. Analytical Chemistry, 86(23), 11546–11550. [Link]
-
Chaplin, A. B., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 54(9), 2219–2233. [Link]
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Chaplin, A. B., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1438-1453. [Link]
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Fang, G., Wang, H., Bian, Z., Sun, J., Liu, A., Fang, H., Liu, B., Yao, Q., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400-29427. [Link]
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Lee, D., & Kim, J. (2015). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 15(10), 26038-26058. [Link]
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Zhang, Y., Wang, Y., Zhang, Y., Wang, L., & Zhang, Y. (2020). Immobilized Glucose Oxidase on Boronic Acid-Functionalized Hierarchically Porous MOF as an Integrated Nanozyme for One-Step Glucose Detection. ACS Sustainable Chemistry & Engineering, 8(9), 3855–3862. [Link]
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Alexeev, V. L., Das, S., Finegold, D. N., & Asher, S. A. (2004). Complex between phenylboronic acid (PBA) moiety and a sugar molecule in aqueous solution. ResearchGate. [Link]
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University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath News. [Link]
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Wang, S., Ma, R., Wang, X., & Liu, Y. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(8), 263. [Link]
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Lacina, K., Skládal, P., & James, T. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 61. [Link]
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Wu, X., Li, Z., Chen, G., & James, T. D. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032–8048. [Link]
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Han, Y., & Kim, H. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 633. [Link]
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K, P., K, M., & N, S. (2020). Understanding of binding interaction between phenyl boronic acid P1 with sugars: Determination of association and dissociation constants using S V plots by steady state spectroscopic method and molecular docking. ResearchGate. [Link]
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Kuwabara, T., et al. (2016). Reaction mechanism of phenylboronic acid with D‐fructose in aqueous... ResearchGate. [Link]
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Various Authors. (2024). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. ResearchGate. [Link]
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K, P., K, M., N, S., et al. (2021). Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. Luminescence, 36(1), 163-168. [Link]
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Fang, G., Wang, H., Bian, Z., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
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González-Vera, J. A., & González-Pérez, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1547–1560. [Link]
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Wulandari, P., et al. (2023). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PubMed Central. [Link]
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Application Notes & Protocols: Strategic Derivatization of 2-Acetamido-5-aminophenylboronic Acid for Advanced Applications
Introduction: The Versatility of a Multifunctional Building Block
2-Acetamido-5-aminophenylboronic acid is a uniquely versatile scaffold for chemical innovation in life sciences and materials science. Its structure presents three distinct functional groups with orthogonal reactivity: a boronic acid, a primary aromatic amine, and a secondary acetamido group. This trifecta of functionalities allows for precise, stepwise chemical modifications, enabling the design of sophisticated molecular tools for a range of applications.
-
The Boronic Acid Moiety: This group is the cornerstone of its utility, renowned for its ability to form reversible covalent bonds with cis-1,2- and 1,3-diols.[1][2] This interaction is fundamental for the selective recognition of saccharides and glycoproteins, making it a critical component in glucose sensors and lectin mimetics.[2][3][4]
-
The 5-Amino Group: A primary aromatic amine that serves as a highly versatile nucleophilic handle. It is the principal site for conjugation to other molecules, such as reporter tags (fluorophores), biomolecules (proteins, peptides), or solid supports.[5]
-
The 2-Acetamido Group: While less reactive, this group is a key modulator of the molecule's electronic and steric properties. It influences the pKa of the boronic acid and the nucleophilicity of the 5-amino group. The acetamido group is an ortho-, para-directing activator in electrophilic substitution reactions, albeit less potent than a free amino group.[6]
The strategic derivatization of this molecule unlocks its potential, transforming a simple building block into high-performance probes, affinity ligands, and targeted delivery vehicles. This guide provides the scientific rationale and detailed protocols for the targeted derivatization of each functional group.
Strategic Planning for Derivatization
The choice of which functional group to modify is dictated entirely by the intended application. A logical workflow can guide this decision-making process.
Caption: Workflow for EDC/NHS conjugation.
Derivatization via the Boronic Acid: The Sensing and Reversible-Binding Moiety
The boronic acid group's primary role is to engage in reversible covalent interactions with diols. This functionality is central to applications in molecular recognition and stimuli-responsive systems.
A. Chemistry: Boronate Ester Formation
Phenylboronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral form is the one that reacts with diols to form a cyclic boronate ester. [1]This equilibrium is pH-dependent.
Causality of pH:
-
The formation of the boronate ester is favored at a pH above the pKa of the boronic acid. At this pH, a significant population of the reactive tetrahedral boronate anion exists. For many aminophenylboronic acids, the pKa is in the physiological range (7-9), making them suitable for biological applications. [7]Electron-withdrawing groups on the phenyl ring lower the pKa, facilitating diol binding at neutral pH.
B. Application Protocol 2: Fluorescent Sensing of Glucose
This protocol uses the fluorophore-conjugated boronic acid synthesized in Protocol 1 to detect glucose in an aqueous buffer. The binding of glucose is expected to alter the fluorescence properties of the conjugate.
Materials:
-
Purified Fluorophore-Boronic Acid Conjugate (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
D-Glucose stock solution (1 M in PBS)
-
Fluorometer and appropriate cuvettes or microplates
Procedure:
-
Preparation of Sensor Solution:
-
Prepare a stock solution of the Fluorophore-Boronic Acid Conjugate in DMSO (e.g., 1 mM).
-
Dilute the stock solution in PBS (pH 7.4) to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically to give a stable and measurable fluorescence signal.
-
-
Fluorescence Measurement:
-
Place the sensor solution in a cuvette or microplate well.
-
Measure the baseline fluorescence spectrum. Excite at the fluorophore's excitation maximum (λex) and record the emission spectrum across its emission range (λem).
-
Scientist's Note: The binding of the boronic acid to a diol can cause changes in fluorescence intensity (quenching or enhancement), a shift in the emission maximum, or changes in fluorescence lifetime. This is often due to photoinduced electron transfer (PET) or changes in the local environment of the fluorophore.
-
-
Glucose Titration:
-
Add small aliquots of the D-Glucose stock solution to the sensor solution to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before measuring the fluorescence spectrum again.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F₀/F or F-F₀) against the glucose concentration.
-
This data can be used to calculate the binding affinity (association constant, Ka) of the sensor for glucose.
-
Characterization of Interaction:
-
¹¹B NMR Spectroscopy: In an aqueous buffer at pH > pKa, the addition of a diol like glucose will cause the ¹¹B NMR signal to shift upfield from ~28-30 ppm (trigonal) to a new signal at ~5-9 ppm, which is characteristic of a tetrahedral (sp³) boronate ester. [8][9]This provides direct evidence of the binding event.
-
Mass Spectrometry: While the boronate ester bond is reversible and may dissociate in the gas phase, it can sometimes be observed by soft ionization techniques like ESI-MS.
| Derivatization Site | Chemistry | Key Reagents | Primary Application |
| 5-Amino Group | Amidation | EDC, NHS, Acyl Chlorides | Bioconjugation, Immobilization, Reporter Tagging |
| Isothiocyanate Rxn | FITC, TRITC | Fluorescent Labeling | |
| Boronic Acid | Boronate Ester Formation | Diols (e.g., Glucose) | Saccharide Sensing, Reversible Cross-linking |
| Protection | Pinacol, MIDA | Orthogonal Synthesis | |
| 2-Acetamido Group | (Hydrolysis) | Strong Acid/Base | (To generate diamine precursor) |
Table 1: Summary of Derivatization Strategies and Applications.
Advanced Applications: Multifunctional Constructs
The true power of this compound lies in its potential for creating multi-functional agents for targeted therapy and diagnostics (theranostics).
Application Example: pH-Responsive Drug Delivery Nanoparticles
Concept: Phenylboronic acid-diol interactions can be used as pH-sensitive linkers in drug delivery systems. [10][11][12]The boronate ester bond is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of tumor tissues or endosomes (pH 5.0-6.8). [10][11] Workflow:
-
Synthesize a Polymer Backbone: Create a polymer with pendant amino groups (e.g., polyethyleneimine, PEI).
-
Attach Targeting Ligand & Drug: Conjugate a targeting ligand (e.g., folic acid) and a diol-containing drug (e.g., certain polyphenols or modified chemotherapeutics) to the polymer.
-
Cross-link with Boronic Acid: Use a bis-derivatized phenylboronic acid or our title compound to cross-link the polymer chains via boronate ester bonds with the drug's diol groups. The 5-amino group can be used to attach imaging agents.
-
Delivery and Release: The resulting nanoparticles are stable in circulation. Upon reaching the acidic tumor microenvironment, the boronate ester cross-links hydrolyze, causing the nanoparticle to swell or disassemble and release the drug payload. [11]
Conclusion
This compound is more than a simple chemical; it is a platform for molecular engineering. By understanding the distinct reactivity of its functional groups, researchers can execute precise derivatization strategies to build custom tools for a multitude of applications. The protocols outlined here for amide coupling and boronate ester-based sensing provide a foundational framework. Mastery of these techniques enables the development of next-generation sensors, targeted bioconjugates, and intelligent drug delivery systems, positioning this versatile molecule at the forefront of chemical biology and nanomedicine. Each synthetic step must be validated by rigorous analytical characterization to ensure the creation of reliable and effective molecular constructs.
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Application Notes and Protocols: Catalytic Applications of 2-Acetamido-5-aminophenylboronic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Unique Catalytic Potential of 2-Acetamido-5-aminophenylboronic Acid
This compound and its derivatives represent a class of highly versatile molecules in modern chemistry. Their utility stems from the unique combination of three key functional groups integrated into a stable aromatic scaffold:
-
The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the cornerstone of their reactivity. It is renowned for its role in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for C-C bond formation.[1][2] Furthermore, it can act as a catalyst itself for dehydration reactions like amide bond formation and can reversibly bind with cis-1,2- and -1,3-diols, a property extensively exploited in sensing and bioconjugation.[3]
-
The Amino Group (-NH₂): This basic group can function as a Brønsted base or a nucleophile. Its presence allows the molecule to act as an internal base or a coordinating ligand in catalytic processes, opening the door for bifunctional catalysis where both the Lewis acidic boron center and the basic nitrogen atom participate in concert.[4]
-
The Acetamido Group (-NHCOCH₃): This group modulates the electronic properties and solubility of the molecule. It can influence the reactivity of the other functional groups and provide an additional site for hydrogen bonding, which is crucial for molecular recognition in biological systems.
This trifecta of functionalities makes these derivatives powerful building blocks in medicinal chemistry, versatile reagents in organic synthesis, and intelligent recognition elements in the development of advanced sensors and enzyme inhibitors. This guide provides detailed insights and actionable protocols for leveraging their catalytic applications.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds, a common core in many pharmaceutical agents.[2][3] Derivatives of this compound serve as excellent coupling partners to introduce a functionalized aniline moiety into complex molecules.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] The key steps are (1) Oxidative Addition of an aryl halide to the Pd(0) catalyst, (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium(II) center, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step. The choice of ligand, base, and solvent is critical for achieving high yields, especially with functionalized substrates that may be prone to side reactions like protodeboronation.[2]
Caption: Diagram 1: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 1.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound (or its pinacol ester) with a generic aryl bromide. Optimization of catalyst, base, and temperature may be required for specific substrates.[7][8]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2) (1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Ethanol/Water (1:1 v/v)[8]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate, Brine
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and the base (3.0 mmol).
-
Inert Atmosphere: Add the palladium catalyst (0.02 mmol, 2 mol%). Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Dioxane/Water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 12 hours.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Data Presentation: Comparison of Suzuki Coupling Conditions
The choice of catalyst and conditions can dramatically impact reaction efficiency. Modern catalysts often allow for lower temperatures and shorter reaction times.[8]
| Parameter | Established Method[7] | Modern Method[8] |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 |
| Catalyst Loading | 2-3 mol% | 1 mol% |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dioxane / H₂O | Ethanol / H₂O |
| Temperature | 80-100 °C | 60 °C |
| Typical Time | 12 hours | 2 hours |
| General Yield | Good to Excellent | Excellent |
Application as a Bifunctional Catalyst for Amide Bond Formation
Derivatives of this compound can themselves act as catalysts for the direct formation of amides from carboxylic acids and amines, a cornerstone reaction in pharmaceutical chemistry. This avoids the need for stoichiometric activating agents, making it a greener alternative.[9][10]
Mechanistic Rationale
This catalysis is believed to operate through a bifunctional mechanism. The Lewis acidic boronic acid activates the carboxylic acid by forming an acyloxyboron intermediate. Simultaneously, the appropriately positioned amino group can act as a Brønsted base, deprotonating the incoming amine nucleophile and delivering it to the activated carbonyl, all within a single catalytic complex.[4]
Caption: Diagram 2: Experimental workflow for boronic acid-catalyzed amidation.
Protocol 2.1: General Procedure for Catalytic Amidation
This protocol is adapted from general procedures for boronic acid-catalyzed amidations and should be optimized for specific substrates.[11] The removal of water is critical for driving the reaction to completion.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
This compound derivative (Catalyst, 5-10 mol%)
-
Anhydrous solvent (e.g., Toluene or Fluorobenzene)
-
Molecular Sieves (3Å or 4Å), activated, or a Dean-Stark apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap filled with toluene (or containing activated molecular sieves), add the carboxylic acid (1.0 mmol), the amine (1.1 mmol), and the boronic acid catalyst (0.1 mmol, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 0.2 M).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap or adsorbed by the molecular sieves.
-
Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. If using molecular sieves, filter them off. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by column chromatography or recrystallization.
Application in Electrochemical Sensing of Diols (e.g., Glucose)
Phenylboronic acids reversibly bind to compounds containing cis-diol functionalities, such as saccharides (e.g., glucose) and the peptidoglycans on bacterial cell walls.[3][12] This interaction can be transduced into a measurable signal, forming the basis of highly sensitive electrochemical sensors.
Sensing Principle
The principle relies on immobilizing the boronic acid derivative onto an electrode surface.[13] The boron atom exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral state. Binding of a diol like glucose shifts this equilibrium, forming a cyclic boronate ester.[14] This binding event alters the local charge distribution and steric environment at the electrode surface, which can be precisely measured as a change in electrochemical impedance.
Caption: Diagram 3: Reversible formation of a cyclic boronate ester with a diol.
Protocol 3.1: Fabrication and Use of an Electrochemical Glucose Sensor
This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with this compound for glucose detection using Electrochemical Impedance Spectroscopy (EIS).[13]
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄, 0.1 M)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glucose standards of known concentrations
-
Potentiostat with EIS capability
-
Ferri/ferrocyanide solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS) as a redox probe
Step-by-Step Methodology:
-
Electrode Pre-treatment: Pre-treat the SPCE working electrode electrochemically as recommended by the manufacturer to enhance surface reactivity.
-
Diazotization & Grafting: Prepare a cold solution (0-5 °C) of 0.4 M this compound and 0.4 M NaNO₂ in 0.1 M H₂SO₄. Immediately add 20 µL of this solution to the SPCE working electrode. The in situ generated diazonium salt will covalently graft to the carbon surface. Allow the reaction to proceed for 10 minutes.
-
Washing: Thoroughly wash the electrode with ultrapure water and then PBS buffer to remove any non-covalently bound material. The sensor is now ready.
-
EIS Measurement Setup:
-
Place a drop of the ferri/ferrocyanide redox probe solution onto the electrode, ensuring all three electrodes are covered.
-
Record a baseline EIS spectrum. A typical frequency range is 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV).
-
-
Glucose Detection:
-
Incubate the modified electrode in a glucose solution (prepared in PBS) for 15-20 minutes.
-
Gently rinse the electrode with PBS to remove unbound glucose.
-
Perform a new EIS measurement using the ferri/ferrocyanide probe.
-
-
Data Analysis: The binding of glucose will increase the charge transfer resistance (Rct), which can be determined by fitting the Nyquist plot (Z' vs -Z'') to an equivalent circuit model. Plot the change in Rct (ΔRct = Rct_glucose - Rct_baseline) against the glucose concentration to generate a calibration curve.
Expected Performance Data
| Analyte | Typical Linear Range | Limit of Detection (LOD) |
| Glucose | Low µM to mM range | High nM to low µM range |
| Fructose | Lower response compared to glucose | Higher LOD than glucose |
| Sucrose | Minimal to no response (non-diol) | N/A |
Data is representative and will vary based on exact electrode geometry and surface modification density.[13]
Application in Modulating Biological Catalysis: Enzyme Inhibition
Boronic acids are a well-established class of reversible, competitive inhibitors for serine proteases, including bacterial β-lactamases, which are a primary cause of antibiotic resistance.[15] They act as transition-state analogs, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[16]
Inhibition Mechanism
The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, reversible, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic machinery and preventing it from hydrolyzing its natural substrate (e.g., a β-lactam antibiotic).[16] The acetamido and amino groups of the inhibitor can form additional hydrogen bonds and hydrophobic interactions within the active site, significantly enhancing binding affinity and specificity.
Protocol 4.1: Assay for β-Lactamase Inhibition
This colorimetric assay uses Nitrocefin, a chromogenic cephalosporin substrate that changes color from yellow to red upon hydrolysis by β-lactamase. An effective inhibitor will slow down or stop this color change. This protocol is adapted from commercially available screening kits.[17]
Materials:
-
β-Lactamase enzyme (e.g., from Bacillus cereus, Type I)
-
Nitrocefin substrate
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
This compound derivative (Test Inhibitor), dissolved in DMSO
-
Known inhibitor (e.g., Clavulanic Acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of β-Lactamase in assay buffer.
-
Prepare a working solution of Nitrocefin in assay buffer.
-
Prepare serial dilutions of your test inhibitor and the positive control in assay buffer. Ensure the final DMSO concentration is low (<1%) in all wells.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of diluted test inhibitor.
-
Inhibitor Control (IC) Wells: Add 20 µL of diluted Clavulanic Acid.
-
Enzyme Control (EC) Wells: Add 20 µL of assay buffer (with DMSO equivalent).
-
Blank Wells: Add 70 µL of assay buffer.
-
-
Enzyme Addition & Incubation: Add 50 µL of the β-Lactamase working solution to the Test, IC, and EC wells. Mix gently and incubate the plate at 25 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 30 µL of the Nitrocefin working solution to all wells, including the blank.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 490 nm in kinetic mode, taking readings every 60 seconds for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of hydrolysis (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_EC - V₀_Sample) / V₀_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
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Gevaerd, A., et al. (2018). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. PMC - NIH. Available at: [Link]
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. PMC - NIH. Available at: [Link]
-
Sabatini, M., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link]
-
Sabatini, M. (2018). Synthesis of amides using boron catalysts. UCL Discovery. Available at: [Link]
-
Zhang, Y., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). RSC Publishing. Available at: [Link]
-
Koshizuka, M., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). Available at: [Link]
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Assay Genie. Beta-Lactamase Inhibitor Screening Kit (Colorimetric). Available at: [Link]
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Sabatini, M., et al. (2020). A green chemistry perspective on catalytic amide bond formation. Nature Communications. Available at: [Link]
-
ResearchGate. (2013). A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer. Available at: [Link]
-
Chaisu, T., et al. (2010). Affinity sensor using 3-aminophenylboronic acid for bacteria detection. PubMed. Available at: [Link]
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Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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ResearchGate. (2016). Homocoupling of phenylboronic acid on Au catalysts. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. Available at: [Link]
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ResearchGate. (2018). Scheme of the binding process between the boronic acid immobilized on the SPCE surface and the D-glucose molecule. Available at: [Link]
-
Parmentier, T.E., et al. (2018). Homocoupling of Phenylboronic Acid using Atomically Dispersed Gold on Carbon Catalysts: Catalyst Evolution Before Reaction. ChemCatChem. Available at: [Link]
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Cahill, S. M., et al. (2017). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. PMC - NIH. Available at: [Link]
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Papp-Wallace, K. M., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. Available at: [Link]
-
ResearchGate. (2021). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. Available at: [Link]
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The Strategic Integration of 2-Acetamido-5-aminophenylboronic Acid in the Architecture of Functional Polymers: A Guide for Advanced Biomedical Applications
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Acetamido-5-aminophenylboronic acid in the synthesis of advanced functional polymers. We will delve into the nuanced chemistry of this versatile monomer, providing a rationale for its selection, detailed synthetic protocols, and its application in cutting-edge biomedical systems.
Introduction: The Unique Proposition of Substituted Phenylboronic Acids
Phenylboronic acids (PBAs) have garnered significant attention in polymer science due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols. This dynamic interaction is the cornerstone of "smart" polymers that can respond to specific environmental cues, most notably pH and the presence of saccharides like glucose.[1][2] The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester is exquisitely sensitive to the surrounding pH. At pH values above the boronic acid's pKa, the tetrahedral boronate form predominates, which has a high affinity for diols.[2] The introduction of glucose, a diol-containing molecule, can competitively displace other diols or alter the hydrophilic/hydrophobic balance of the polymer, triggering a macroscopic response such as swelling or dissolution.[3][4]
The monomer at the heart of this guide, this compound, offers a sophisticated design space for polymer chemists. Its structure incorporates:
-
An ortho-acetamido group : This group can influence the pKa of the boronic acid through intramolecular hydrogen bonding, potentially lowering it closer to the physiological pH of 7.4. This is a critical factor for developing materials that are highly sensitive to glucose under bodily conditions.
-
A para-amino group : This primary amine serves as a versatile handle for further functionalization or as a key component in polymerization reactions, such as polycondensation.
-
A boronic acid moiety : The core functional group responsible for diol recognition and stimuli-responsive behavior.
This trifunctional nature allows for the creation of polymers with tailored properties for applications ranging from self-regulated insulin delivery systems to highly specific affinity matrices for glycoprotein purification.
Part 1: Monomer Synthesis and Derivatization
A robust and reproducible synthesis of the monomer is the foundation of any polymer development program. While this compound is commercially available from suppliers such as BLD Pharm and GlobalChemMall, understanding its synthesis provides deeper insight and allows for custom modifications.[5][6] A plausible synthetic route, adapted from general methods for preparing substituted phenylboronic acids, involves a multi-step process.[7][8][9]
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic pathway starting from a commercially available precursor.
Step 1: Nitration of a Phenylboronic Acid Precursor A suitable starting material, such as 2-acetamidophenylboronic acid, would undergo nitration. The acetamido group directs the nitration to the para position.
-
Materials : 2-acetamidophenylboronic acid, fuming nitric acid, sulfuric acid.
-
Procedure :
-
Cool a solution of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-acetamidophenylboronic acid to the cooled sulfuric acid with stirring.
-
Add a chilled mixture of fuming nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 2-acetamido-5-nitrophenylboronic acid.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
-
Step 2: Reduction of the Nitro Group The nitro group of 2-acetamido-5-nitrophenylboronic acid is then reduced to a primary amine.
-
Materials : 2-acetamido-5-nitrophenylboronic acid, iron powder (or tin(II) chloride), hydrochloric acid, sodium hydroxide.
-
Procedure :
-
Suspend 2-acetamido-5-nitrophenylboronic acid and iron powder in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid dropwise while heating the mixture to reflux.
-
Maintain reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a concentrated sodium hydroxide solution to precipitate the product.
-
Filter the crude this compound, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure monomer.
-
Protocol 2: Acrylamide Derivatization for RAFT Polymerization
For controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), it is often necessary to introduce a polymerizable group. Here, we describe the conversion of the 5-amino group to an acrylamide moiety.
-
Materials : this compound, acryloyl chloride, tetrahydrofuran (THF), water, sodium bicarbonate.
-
Procedure : (Adapted from a similar synthesis of 3-acrylamidophenylboronic acid[2])
-
Dissolve this compound in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and cool to below 5°C in an ice bath.
-
Slowly add a solution of acryloyl chloride in anhydrous THF dropwise over 1 hour, ensuring the temperature remains low.
-
Allow the reaction mixture to stir overnight while gradually warming to room temperature.
-
The resulting monomer, N-(4-amino-3-boronophenyl)acetamide, can then be purified for use in polymerization.
-
Part 2: Polymer Synthesis via RAFT Polymerization
RAFT polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity.[10][11][12] The presence of amine and boronic acid functionalities requires careful selection of reaction conditions to avoid side reactions.
Protocol 3: Synthesis of Poly(2-acetamido-5-acrylamidophenylboronic acid) Homopolymer
-
Materials :
-
Monomer: N-(5-acetamido-2-boronophenyl)acrylamide (from Protocol 2)
-
RAFT Agent: 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) or similar trithiocarbonate
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN)
-
Solvent: A mixture of Dimethylformamide (DMF) and water (e.g., 95:5 v/v)[7]
-
-
Procedure :
-
In a Schlenk flask, dissolve the monomer, DDMAT, and AIBN in the DMF/water solvent mixture. A typical molar ratio would be [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2.[10]
-
Deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for a predetermined time (e.g., 7-8 hours) to achieve the desired conversion.
-
Quench the polymerization by immersing the flask in liquid nitrogen and exposing the contents to air.
-
Purify the polymer by precipitation into a non-solvent like cold diethyl ether, followed by filtration and drying under vacuum.
-
Characterization : The resulting polymer should be characterized by ¹H NMR to confirm its structure and by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).[2]
Part 3: Applications in Drug Development and Diagnostics
The unique properties of polymers derived from this compound open up a range of advanced applications.
Application 1: Glucose-Responsive Hydrogels for Self-Regulated Insulin Delivery
The development of a "smart" insulin delivery system that releases the hormone in response to elevated blood glucose is a major goal in diabetes treatment.[13][14] Hydrogels cross-linked through boronate esters are prime candidates for such systems.
Mechanism of Action : At normal blood glucose levels, the hydrogel remains in a relatively collapsed, insulin-entrapped state. When blood glucose levels rise, glucose molecules diffuse into the hydrogel and competitively bind with the boronic acid moieties. This disrupts the cross-links, leading to swelling of the hydrogel and subsequent release of the encapsulated insulin.[15][16] The ortho-acetamido group on the monomer is expected to lower the pKa of the boronic acid, making this response more sensitive at physiological pH.[1]
This protocol describes the formation of a hydrogel by cross-linking a boronic acid-containing polymer with a diol-containing polymer, such as polyvinyl alcohol (PVA).
-
Materials :
-
Poly(2-acetamido-5-acrylamidophenylboronic acid) (from Protocol 3)
-
Polyvinyl alcohol (PVA), high molecular weight
-
Bovine serum insulin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose solutions of varying concentrations (e.g., 0 mM, 5 mM, 20 mM)
-
-
Procedure :
-
Polymer Solution Preparation : Prepare a stock solution of the boronic acid polymer (e.g., 5% w/v) and a stock solution of PVA (e.g., 5% w/v) in PBS (pH 7.4).
-
Insulin Loading : Dissolve insulin in the boronic acid polymer solution to a final concentration of, for example, 1 mg/mL.
-
Hydrogel Formation : Mix the insulin-containing boronic acid polymer solution with the PVA solution at a desired ratio (e.g., 1:1 v/v). Gelation should occur rapidly.
-
In Vitro Insulin Release Study :
-
Place a defined volume of the insulin-loaded hydrogel into separate vials.
-
Add PBS (pH 7.4) containing different glucose concentrations (0 mM for basal release, 5 mM for normoglycemic, and 20 mM for hyperglycemic conditions) to each vial.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium of the same glucose concentration.
-
Quantify the insulin concentration in the withdrawn aliquots using a suitable assay (e.g., HPLC or ELISA).
-
-
Data Analysis : Plot the cumulative insulin release as a function of time for each glucose concentration.
-
| Glucose Concentration | Burst Release (First 1 hr) (%) | Cumulative Release at 8 hrs (%) |
| 0 mM (Control) | ~5-10 | ~15-25 |
| 5 mM (Normoglycemic) | ~8-15 | ~20-35 |
| 20 mM (Hyperglycemic) | ~20-30 | ~60-80 |
| Table 1: Representative data for glucose-stimulated insulin release from a PBA-functionalized hydrogel at physiological pH. Data is illustrative and will vary based on polymer composition and cross-linking density.[17][18] |
Application 2: Boronate Affinity Chromatography for Glycoprotein Enrichment
Glycoproteins are critical biomarkers for many diseases, but their low abundance in biological samples makes them difficult to study. Boronate affinity chromatography (BAC) is a powerful technique for selectively capturing and enriching glycoproteins from complex mixtures like serum or cell lysates.[19][20][21]
Principle of Separation : The principle relies on the formation of covalent bonds between the boronic acid groups on the stationary phase and the cis-diol groups present on the glycan portions of glycoproteins.[3]
-
Binding : At an alkaline pH (typically 8.0-9.0), where the boronic acid is in its tetrahedral boronate form, the column is loaded with the protein mixture. Glycoproteins form stable cyclic esters with the immobilized boronic acid and are retained. Non-glycosylated proteins do not interact and pass through the column.
-
Elution : The captured glycoproteins can be eluted by changing the pH to acidic conditions (which protonates the boronate, breaking the ester) or by introducing a competing diol like sorbitol at a high concentration.
-
Materials :
-
Boronate affinity resin (prepared by coupling the synthesized polymer to a solid support like agarose beads)
-
Binding/Wash Buffer: e.g., 50 mM HEPES, 500 mM NaCl, pH 8.5
-
Elution Buffer: e.g., 100 mM Glycine-HCl, pH 2.5 or Binding/Wash Buffer containing 200 mM Sorbitol
-
Protein sample (e.g., human serum)
-
Empty chromatography column
-
-
Procedure :
-
Column Packing and Equilibration : Pack the boronate affinity resin into the chromatography column. Equilibrate the column by washing with at least 10 column volumes of Binding/Wash Buffer.
-
Sample Loading : Dilute the protein sample in Binding/Wash Buffer and load it onto the equilibrated column at a slow flow rate.
-
Washing : Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove all non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution : Elute the bound glycoproteins by applying the Elution Buffer. Collect fractions and monitor the protein content at 280 nm.
-
Analysis : Analyze the collected fractions and the flow-through using SDS-PAGE to confirm the selective enrichment of glycoproteins.
-
| Parameter | Typical Value | Rationale |
| Binding pH | 8.0 - 9.0 | Ensures the boronic acid is in the anionic tetrahedral state, which is required for efficient diol binding. |
| Binding Capacity | 5 - 50 mg/mL resin | Varies with the density of boronic acid groups and the specific glycoprotein. Example: Ovalbumin binding capacity can reach up to 625.5 mg/g on some materials.[3] |
| Elution pH | 2.5 - 4.0 | Protonates the boronate ester, causing its hydrolysis and the release of the bound glycoprotein. |
| Competing Eluent | 100 - 500 mM Sorbitol | A high concentration of a competing diol can displace the bound glycoprotein from the resin at a neutral pH. |
| Table 2: Key parameters and typical values for boronate affinity chromatography. |
Conclusion and Future Outlook
This compound is a highly versatile monomer that provides polymer chemists with multiple avenues for creating sophisticated, functional materials. The strategic placement of the acetamido and amino groups allows for fine-tuning of the boronic acid's reactivity and provides handles for diverse polymerization and post-polymerization modification strategies. The applications in glucose-responsive drug delivery and glycoprotein enrichment highlighted here represent just two of the many potential uses for these advanced polymers. As our understanding of the structure-property relationships in these systems grows, we can expect to see the development of even more refined and effective materials for tackling pressing challenges in medicine and biotechnology.
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Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. (2025). RSC Publishing. [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. (n.d.). Taylor & Francis Online. [Link]
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Preparation of a boronate affinity-functionalized metal–organic framework material for selective recognition and separation of glycoproteins at physiological pH. (2022). New Journal of Chemistry. [Link]
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pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. (n.d.). PMC. [Link]
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Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (n.d.). PMC. [Link]
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-
Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. (n.d.). PubMed. [Link]
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-
Facile synthesis of nitrophenyl 2-acetamido-2-deoxy-α-D-mannopyranosides from ManNAc-oxazoline. (2025). ResearchGate. [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]
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(2-acetamido-5-aminophenyl)boronic acid. (n.d.). GlobalChemMall. [Link]
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A review on Synthesis of Aminoacetanilides. (2016). SciSpace. [Link]
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-
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5-Acetamido-2-aminophenylboronic acid. (n.d.). Pharmaffiliates. [Link]
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-
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Acetamido-5-aminophenylboronic acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions utilizing 2-Acetamido-5-aminophenylboronic acid. Our focus is to deliver scientifically grounded, field-proven insights to overcome common challenges and enhance the efficiency and reproducibility of your experiments.
Introduction: The Unique Challenges of a Multifunctional Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, its multifunctional nature, featuring a free amine, an acetamido group, and a boronic acid moiety, presents a unique set of challenges in Suzuki-Miyaura coupling reactions. The electron-donating properties of the amino and acetamido groups can influence the reactivity of the boronic acid and its interaction with the palladium catalyst. This guide will dissect these challenges and provide actionable solutions to achieve successful and high-yielding coupling reactions.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Question: I am not observing any significant product formation in my Suzuki coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
Answer:
Low to nonexistent yields are a common frustration, often stemming from several key factors related to this specific substrate.
Potential Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The free amine and the amide oxygen of the acetamido group on your boronic acid can act as coordinating ligands, binding to the palladium center and inhibiting its catalytic activity. This is a common issue with substrates containing Lewis-basic functional groups.[1]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing the substrate's functional groups from coordinating and deactivating the catalyst.[2] Buchwald-type ligands such as XPhos, SPhos, and RuPhos are excellent choices for coupling with electron-rich or sterically hindered substrates.[3] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[4][5]
-
Solution 2: Protecting Group Strategy: Consider protecting the free amine with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. This will prevent its coordination to the palladium catalyst. The protecting group can be removed in a subsequent step.[6]
-
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N-(3-aminophenyl)acetamide as a byproduct.[7] This process is often accelerated by the presence of a base and water.[8][9] Boronic acids with electron-donating groups, like the amino and acetamido groups in your substrate, can be more susceptible to protodeboronation.
-
Solution 1: Choice of Base: Use a weaker, non-nucleophilic base. While a base is necessary to activate the boronic acid for transmetalation, strong bases can promote protodeboronation.[10] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often milder choices than alkoxides like sodium tert-butoxide.[11][12] In some cases, fluoride bases like KF or CsF can be effective, especially if your substrate is sensitive to stronger bases.
-
Solution 2: Anhydrous Conditions: Minimize the amount of water in your reaction. While a small amount of water can sometimes be beneficial, excess water can facilitate protodeboronation. Using anhydrous solvents and ensuring your reagents are dry can help mitigate this issue.
-
Solution 3: Boronic Ester Protection: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester.[7] These esters are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions, maintaining a low concentration of the active boronic acid and minimizing side reactions.
-
-
Inefficient Oxidative Addition: If you are using an aryl chloride as your coupling partner, the oxidative addition step can be slow and rate-limiting.[2][13]
-
Solution: As mentioned, bulky, electron-rich ligands are crucial for facilitating the oxidative addition of less reactive aryl chlorides.[2] Increasing the reaction temperature may also be necessary to overcome the activation barrier for this step.
-
Issue 2: Formation of Multiple Byproducts
Question: My reaction is messy, showing multiple spots on TLC/LC-MS, including what appears to be homocoupling of my boronic acid. How can I improve the selectivity?
Answer:
The formation of multiple byproducts points towards competing reaction pathways. Here’s how to address the most common ones:
Potential Causes & Solutions:
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl derived from your boronic acid. It is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.
-
Solution 1: Thorough Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Solution 2: Use of Pd(0) Pre-catalysts: While Pd(II) pre-catalysts are often reduced in situ to the active Pd(0) species, starting with a Pd(0) source like Pd(PPh₃)₄ or using pre-catalysts that rapidly generate Pd(0) can sometimes minimize side reactions.
-
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Solution: This is often a competing pathway with reductive elimination. Optimizing the ligand and reaction conditions to favor the desired cross-coupling can help. Bulky ligands that promote reductive elimination can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acetamido group in the Suzuki coupling of this compound?
The ortho-acetamido group has a significant steric and electronic impact. Sterically, it can hinder the approach of the palladium catalyst to the boronic acid group, potentially slowing down the transmetalation step. Electronically, the amide group can act as a coordinating ligand to the palladium center through its oxygen atom, which can lead to catalyst inhibition. However, in some cases, ortho-coordinating groups can have a beneficial directing effect.
Q2: Which palladium pre-catalyst is best for this substrate?
For challenging substrates like this compound, modern palladacycle pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often a good choice. They are air- and moisture-stable, and they efficiently generate the active monoligated Pd(0) species in solution, which is crucial for efficient catalysis.
Q3: What is the optimal solvent system for this reaction?
A mixture of an organic solvent and water is commonly used in Suzuki couplings. The organic solvent solubilizes the aryl halide and the catalyst, while water helps to dissolve the inorganic base.[14] For this substrate, a combination of a polar aprotic solvent like dioxane, THF, or DMF with water is a good starting point. The ratio of organic solvent to water may need to be optimized to balance the solubility of all components and minimize side reactions like protodeboronation.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction. You can spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent (usually the aryl halide) and the appearance of a new, more polar spot (the product) indicate that the reaction is proceeding. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are excellent techniques.
Q5: What are the best practices for setting up the reaction to ensure reproducibility?
-
Inert Atmosphere: Always set up your reaction under an inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst and promoting side reactions.
-
Reagent Purity: Use high-purity reagents and solvents. Impurities can interfere with the reaction.
-
Degassing: Thoroughly degas your solvents before use.
-
Consistent Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if you have solids present.
Data Presentation
Table 1: Recommended Catalyst/Ligand Systems for this compound
| Aryl Halide Partner | Recommended Ligand | Palladium Source | Key Considerations |
| Aryl Bromide/Iodide | XPhos, SPhos, P(t-Bu)₃ | Pd₂(dba)₃, Pd(OAc)₂ | Bulky, electron-rich ligands are generally effective. |
| Aryl Chloride | RuPhos, BrettPhos, NHCs | Buchwald G3/G4 Pre-catalysts | More electron-rich and sterically demanding ligands are needed for the more challenging oxidative addition. |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent System | Rationale |
| K₃PO₄ | Dioxane/H₂O (e.g., 4:1) | Mild base, good for preventing protodeboronation. |
| K₂CO₃ | THF/H₂O (e.g., 3:1) | Another mild and commonly used base. |
| CsF | Anhydrous Dioxane or Toluene | Useful for base-sensitive substrates; minimizes protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add degassed dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of the Boronic Acid as a Pinacol Ester
-
Esterification: In a round-bottom flask, dissolve this compound and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
Visualization
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
-
Li, G., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Gülcemal, D., et al. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry. [Link]
-
Le, C. M., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry. [Link]
- Cox, P. A., et al. (2018). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
-
Li, G., et al. (2007). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Cheisson, T., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Perrin, D. M. (2017). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wang, Z., et al. (2020). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Angewandte Chemie International Edition. [Link]
- Michaelis, D. J. (2023). Transforming N-H NHC Palladium complexes into efficient catalyst for Suzuki-Miyaura cross coupling reactions. ACS Fall 2023.
-
Cacchi, S., & Fabrizi, G. (2012). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules. [Link]
-
Szostak, M., et al. (2017). Acyl- and Decarbonylative Suzuki Coupling of N-Acetyl Amides. Angewandte Chemie International Edition. [Link]
-
Bio, M. M., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Aslan, E., et al. (2023). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry. [Link]
-
Frost, B. J., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Hu, J., et al. (2012). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
- Aslan, E., et al. (2023). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
-
ChemOrgChem. (2023). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Cacchi, S., & Fabrizi, G. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
MacNair, A. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Al-Masri, H. A., et al. (2020). Synthesis and characterization of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives: application of a Pd(ΙΙ) derivative as a pre-catalyst in the Suzuki cross-coupling reaction.
-
Tron, G. C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Kwong, F. Y., et al. (2007). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Thesis, Hong Kong Baptist University.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scite.ai [scite.ai]
- 13. Transforming N-H NHC Palladium complexes into efficient catalyst for Suzuki-Miyaura cross coupling reactions | Poster Board #358 - American Chemical Society [acs.digitellinc.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-Acetamido-5-aminophenylboronic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 2-Acetamido-5-aminophenylboronic acid. This versatile building block, featuring amino, acetamido, and boronic acid functionalities, is pivotal in synthesizing complex molecules. However, its unique chemical nature presents distinct purification challenges. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Fundamental Challenges & General FAQs
This section addresses the inherent chemical properties of arylboronic acids that are the root cause of many purification difficulties. Understanding these fundamentals is the first step toward effective troubleshooting.
Q1: My NMR spectrum is messy and shows broad peaks, but the TLC looks clean. I suspect boroxine formation. How can I confirm this and get a clean spectrum?
A: This is a classic issue with boronic acids. Boronic acids can undergo reversible self-condensation (dehydration) to form cyclic trimers called boroxines.[1][2] This equilibrium between the monomeric acid and the trimeric boroxine in solution can lead to peak broadening or the appearance of multiple, difficult-to-interpret signals in your ¹H NMR spectrum.
-
Causality: The reaction is an equilibrium driven by the removal of water.[3] In an anhydrous NMR solvent like CDCl₃, the equilibrium can favor the boroxine. The presence of both species, and potentially mixed species if impurities are present, results in a complex spectrum.[1][2][4]
-
Solution: To confirm and resolve this, add a single drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The D₂O will hydrolyze the boroxine back to the monomeric boronic acid, typically resulting in sharp, well-defined peaks.[4] The B(OH)₂ protons will exchange with deuterium and their signal will disappear.
Q2: After my reaction, I found a significant amount of a byproduct that appears to be my starting material without the boronic acid group. What is this and how do I prevent it?
A: You are observing the result of protodeboronation (or protodeborylation), a common and often frustrating side reaction.[5] This process involves the cleavage of the C–B bond and its replacement with a C–H bond.[5][6]
-
Causality: Protodeboronation can be promoted by several factors present in typical reaction or workup conditions:
-
pH: The reaction is often fastest under acidic or basic conditions.[7][8]
-
Metals: Residual palladium catalyst from cross-coupling reactions can accelerate protodeboronation.[7]
-
Water: The presence of water is necessary for the protonolysis to occur.[6][7]
-
Temperature: Higher temperatures can increase the rate of this undesired reaction.
-
-
Prevention Strategies:
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester, before the reaction. These are generally more resistant to protodeboronation under basic cross-coupling conditions.[4][6]
-
Control pH: During workup and purification, try to maintain a pH where the boronic acid is most stable. For many arylboronic acids, this is in the mildly acidic to neutral range (around pH 5).[7]
-
Minimize Reaction Time & Temperature: Do not let reactions run longer than necessary. Use the lowest effective temperature.
-
Careful Workup: Process the reaction mixture promptly after completion and avoid prolonged exposure to harsh aqueous acidic or basic conditions.
-
Part 2: Troubleshooting Purification of Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura cross-coupling is a primary application for this reagent. Purification requires separating the desired biaryl product from a mixture of inorganic salts, catalyst residues, and organic byproducts.
Q3: I performed a Suzuki coupling. How do I effectively remove the palladium catalyst and inorganic salts from my crude product?
A: Removing palladium residues and inorganic salts (e.g., from the base like K₂CO₃ or Na₂CO₃) is a critical first step post-reaction.
-
Workflow:
-
Initial Filtration: After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., Ethyl Acetate, Toluene). Filter the mixture through a pad of Celite® to remove the bulk of the inorganic salts and the palladium that has precipitated on the solid base.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and perform an aqueous wash. A wash with water will remove water-soluble salts. A wash with saturated aqueous ammonium chloride (NH₄Cl) can help complex some of the residual palladium.
-
Specialized Scavenging: If palladium residues persist (often seen as a fine black precipitate or a greyish tinge to the product), you may need a scavenger. Options include stirring the organic solution with a thiol-functionalized silica gel or a polymer-supported scavenger (e.g., DEAM-PS) which can chelate and remove the metal.[7]
-
Q4: My main impurity is the homocoupled dimer of my boronic acid. How can I separate this from my desired product?
A: Homocoupling of the boronic acid is a frequent byproduct.[9][10] Since your starting material (and thus the homocoupled dimer) contains a free amine, while your product has likely retained this amine, their acid-base properties will be similar. Therefore, separation must rely on differences in polarity.
-
Chromatographic Separation: Flash column chromatography is the most reliable method here. The homocoupled dimer is larger and often less polar than the desired cross-coupled product.
-
TLC Analysis: First, find a solvent system that gives good separation on a TLC plate. A common starting point is a gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol. Adding a small amount of triethylamine (~0.5-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel, which is crucial for amine-containing compounds.[11]
-
Column Conditions: Pack the column with silica gel and run the separation using the optimized solvent system. The less polar homocoupled product should elute before the more polar desired product.
-
Workflow for Suzuki Product Purification
Below is a generalized workflow for purifying the products from a Suzuki-Miyaura reaction involving this compound.
Caption: Decision workflow for purifying Suzuki-Miyaura coupling products.
Part 3: Troubleshooting Purification of Amide Coupling Products
When using the amino group of this compound for amide bond formation, the purification strategy shifts to removing coupling reagents and unreacted starting materials, all while preserving the sensitive boronic acid moiety.
Q5: I've just run an amide coupling reaction using EDC/HOBt. How do I get rid of the urea byproduct and other coupling-related impurities?
A: The byproducts from carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a primary purification challenge. The EDC byproduct, a urea derivative (EDU), is water-soluble under acidic conditions.[12]
-
Acid/Base Wash Protocol:
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Wash the organic layer sequentially with a dilute acid, such as 1M HCl or 5% citric acid. This step protonates and extracts the basic EDU byproduct and any unreacted amine starting material into the aqueous layer. Perform this wash 2-3 times.
-
Base Wash: Next, wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃). This will remove acidic species like HOBt and any unreacted carboxylic acid.
-
Final Wash & Dry: Finish with a brine wash to remove excess water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
Q6: My amide product seems to be sticking to the silica gel column, and I'm getting very low recovery. What's causing this?
A: This is a frequent problem when chromatographing boronic acids on standard silica gel.[11][13][14] The issue is twofold: the boronic acid is Lewis acidic and can interact strongly with the Lewis basic silanol groups on the silica surface, and the presence of both amino and acetamido groups makes the molecule quite polar and prone to hydrogen bonding.
-
Causality: The strong interaction with silica leads to significant tailing on TLC plates and poor elution from a column. In some cases, the compound can decompose on the acidic silica surface.[13][14]
-
Solutions:
-
Deactivate the Silica: Treat the silica gel to reduce its acidity. You can either add a volatile base like triethylamine (0.5-1%) or ammonia to your eluent, or pre-treat the silica gel itself. A slurry of silica in a solvent containing a small amount of boric acid can create a less interactive stationary phase.[15]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative that avoids the issues with silica.[13][14]
-
Avoid Chromatography: If possible, purify the product by recrystallization or trituration.[11][16] This avoids the column altogether. Screen for a suitable solvent or solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes).[16]
-
Data Summary: Common Impurities and Separation Strategies
| Reaction Type | Common Impurities | Recommended Primary Purification Technique | Key Considerations |
| Suzuki-Miyaura Coupling | Homocoupled Boronic Acid, Protodeboronated Product, Residual Palladium, Unreacted Aryl Halide | Flash Column Chromatography | Use eluent modifier (e.g., TEA) for amine products. Consider a palladium scavenger. |
| Amide Coupling | Unreacted Carboxylic Acid, Unreacted Amine, Coupling Agent Byproducts (e.g., EDU) | Acid-Base Liquid-Liquid Extraction | Exploits the basicity/acidity of impurities and starting materials for efficient removal.[17][18] |
Part 4: Step-by-Step Experimental Protocols
Protocol 1: Acid-Base Extraction for Amine-Containing Products
This protocol is designed to separate a basic product (containing the free amine) from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 100 mL of Ethyl Acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL). Combine the aqueous (acidic) layers.
-
Self-Validation: After the first extraction, take a small aliquot of the organic layer, spot it on a TLC plate next to your crude mixture, and check if the product spot has diminished or disappeared to confirm it has moved to the aqueous layer.
-
-
Wash Organic Layer: The organic layer now contains neutral impurities. It can be washed with brine, dried, and concentrated to identify these byproducts.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 5M NaOH) with stirring until the pH is >10. You may see the product precipitate.
-
Product Re-extraction: Extract the now-basic aqueous layer with fresh organic solvent (e.g., 3 x 75 mL of Ethyl Acetate or DCM).
-
Final Steps: Combine the organic layers from the re-extraction, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified basic product.
Protocol 2: Purification via Diethanolamine Adduct Formation
This technique can be used to purify boronic acids that are difficult to crystallize or chromatograph.[4][13]
-
Adduct Formation: Dissolve the crude product containing the boronic acid in a suitable solvent (e.g., Toluene or EtOAc). Add an equimolar amount of diethanolamine.
-
Precipitation: Stir the mixture. The diethanolamine-boronic acid adduct often precipitates as a stable, crystalline solid. The mixture can be cooled to enhance precipitation.
-
Isolation: Collect the solid adduct by filtration and wash with a cold solvent (like hexane or ether) to remove soluble impurities.
-
Liberation of Boronic Acid: To recover the free boronic acid, suspend the adduct in a biphasic mixture of EtOAc and an acidic aqueous solution (e.g., 1M HCl or saturated boric acid solution).[13]
-
Extraction: Shake the mixture in a separatory funnel. The free boronic acid will move into the organic layer. Separate the layers and wash the organic layer with water and brine.
-
Final Steps: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified boronic acid.
Purification Technique Selection Guide
Caption: A decision tree for selecting an appropriate purification strategy.
References
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Aminophenylboronate affinity adsorbents. Bio-Works. [Link]
-
HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry. [Link]
-
Affi-Gel® Boronate Gel. Bio-Rad. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
HELP: Purifying boronic acids sucks. Reddit r/chemistry. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
-
Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. (2014). The Journal of Organic Chemistry. [Link]
-
Purification of monoclonal antibodies by phenyl boronate chromatography. (2011). Universidade da Beira Interior. [Link]
-
Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]
-
Facile synthesis of boronic acid-conjugated magnetic particles for an efficient extraction of dopamine neurotransmitter molecules. (2017). ResearchGate. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (2022). ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. (2013). The Journal of Organic Chemistry. [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2018). The Chemical Record. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. UCL Discovery. [Link]
-
Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010). Agilent. [Link]
-
Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. (2019). Nano Convergence. [Link]
-
Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. (2019). ResearchGate. [Link]
-
Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. (2013). Chemical Society Reviews. [Link]
-
Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. (2013). Pure and Applied Chemistry. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. (2011). Boronic Acids. [Link]
-
Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. (2016). ACS Applied Materials & Interfaces. [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
Boroxine formation reaction mechanism as calculated by DFT. (2009). ResearchGate. [Link]
-
Common Byproducts in Suzuki Coupling. (2023). YouTube. [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (2019). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: A Guide to Using 2-Acetamido-5-aminophenylboronic acid
Welcome to the technical support center for 2-Acetamido-5-aminophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions associated with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted to address specific issues you may encounter in the lab, providing not just solutions but also the scientific reasoning behind them.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
You've set up your Suzuki-Miyaura coupling reaction with this compound, but the desired biaryl product is forming in low yield or not at all.
Possible Causes and Step-by-Step Solutions:
-
Catalyst Inactivation or Poisoning: The primary amino group on the phenylboronic acid can coordinate with the palladium catalyst, leading to inhibition or deactivation.
-
Solution 1: Select Robust Ligands. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the metal center and favor the catalytic cycle over deactivation pathways.
-
Solution 2: Increase Catalyst Loading. As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.
-
Solution 3: Consider a Pre-catalyst. Using a pre-formed palladium(0) complex or a palladacycle can offer higher initial activity.
-
-
Protodeboronation of the Starting Material: The boronic acid group is being replaced by a hydrogen atom, leading to the formation of 3-aminoacetanilide. This is a common side reaction for many arylboronic acids.[1]
-
Causality: This reaction is essentially a hydrolysis of the carbon-boron bond and can be catalyzed by acid or base, with the rate being pH-dependent.[1]
-
Solution 1: Use Anhydrous Conditions. Water is a key reactant in protodeboronation. Ensure your solvents are anhydrous and consider using a milder, non-aqueous base like potassium fluoride (KF).
-
Solution 2: Optimize the Base. Strong bases in aqueous media can accelerate protodeboronation. Switch to a weaker base such as K₂CO₃ or Cs₂CO₃.
-
Solution 3: Protect the Boronic Acid. In particularly challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
-
Homocoupling of the Boronic Acid: You observe the formation of a symmetrical biaryl derived from the coupling of two molecules of this compound.
-
Causality: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate homocoupling.
-
Solution: Rigorous Degassing. Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Identification of Unexpected Byproducts in Mass Spectrometry
Your reaction mixture shows unexpected masses, complicating product analysis and purification.
Common Byproducts and Their Origins:
| Unexpected Mass | Potential Structure | Likely Cause | Suggested Action |
| M - 44 | 3-aminoacetanilide | Protodeboronation | See Troubleshooting Problem 1 |
| 2M - 90 | Symmetrical biaryl | Homocoupling | See Troubleshooting Problem 1 |
| M + 16 | Oxidized starting material (phenol) | Oxidation | Use degassed solvents and maintain an inert atmosphere. |
| M - 42 | 5-Amino-2-aminophenylboronic acid | Hydrolysis of the acetamido group | Avoid strongly acidic or basic conditions, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Arylboronic acids, particularly those with amino groups, can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. For long-term storage, keeping it in a freezer is advisable.
Q2: Can the acetamido group be hydrolyzed during the reaction?
Yes, while generally stable, the acetamido group can undergo hydrolysis to the corresponding aniline under strongly acidic or basic conditions, especially with prolonged heating. If you suspect this is occurring, consider using milder bases (e.g., K₂CO₃, KF) and keeping the reaction temperature as low as possible.
Q3: What is the optimal solvent system for Suzuki-Miyaura reactions with this compound?
A variety of solvents can be used, and the optimal choice will depend on the specific substrates. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water to aid in the dissolution of the base. For minimizing protodeboronation, anhydrous solvents are preferred.
Q4: I am still having issues with my reaction. What is a good general-purpose protocol to start with?
Here is a robust starting protocol for a Suzuki-Miyaura coupling with this compound:
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura coupling and the common side reactions.
Caption: Desired vs. Undesired Pathways.
References
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
Sources
improving yield in reactions involving 2-Acetamido-5-aminophenylboronic acid
Welcome to the technical support guide for 2-Acetamido-5-aminophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to optimize reaction outcomes. We will delve into common challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low when using this compound in a Suzuki-Miyaura coupling. What are the primary factors to investigate?
Low yield in Suzuki-Miyaura couplings is a common issue that can typically be traced back to one of several factors: reagent stability, reaction conditions (catalyst, base, solvent), or the presence of competing side reactions. This compound contains both an electron-donating amino group and an acetamido group, which can influence its reactivity and stability.
The most critical issue to address first is the potential for protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This process is highly dependent on reaction conditions, particularly the pH and temperature.[1]
A logical troubleshooting workflow should be followed to diagnose the issue systematically.
Q2: I suspect protodeboronation is the main issue. How can I minimize it?
Protodeboronation is a frequent culprit, especially with electron-rich or heteroaromatic boronic acids.[1] The presence of acidic protons (from water in the solvent or base) can facilitate this undesired reaction.
Causality & Solutions:
-
Strictly Anhydrous Conditions: While some Suzuki reactions tolerate water, it can be detrimental if protodeboronation is an issue. Ensure your solvents are rigorously dried and use a base that is anhydrous or has been thoroughly dried (e.g., flame-dried K₃PO₄).
-
Choice of Base: A milder, less nucleophilic base can sometimes suppress protodeboronation. While strong bases are needed to activate the boronic acid for transmetalation, an overly aggressive base in a protic environment can accelerate decomposition.[2] Consider switching from aqueous K₂CO₃ to anhydrous K₃PO₄ or CsF.
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or an MIDA boronate ester, is a highly effective strategy.[1] These esters exhibit slower protodeboronation rates and act as a "slow release" source of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
Q3: What are the best practices for handling and storing this compound?
The stability and reactivity of your boronic acid are paramount for reproducible results. Like many boronic acids, this compound requires careful handling.
-
Storage: Store the reagent in a tightly sealed container in a cool, dark, and dry place.[3] It is often recommended to store under an inert atmosphere (Argon or Nitrogen) as the compound can be sensitive to air and moisture.[4][5]
-
Handling: Always handle the solid in a well-ventilated area or fume hood to prevent inhalation of dust.[3][5] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[3][6] Avoid generating dust during weighing and transfer.[4]
-
Hygroscopicity: Boronic acids are known to be hygroscopic, meaning they readily absorb moisture from the air.[4] This absorbed water can negatively impact reactions and promote decomposition.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[4][5] |
| Temperature | Cool (as per product label) | Slows down potential degradation pathways.[4] |
| Light | Store in the dark | Prevents light-induced decomposition.[3] |
| Container | Tightly sealed | Prevents ingress of moisture and air.[4][3] |
Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how is it prevented?
Homocoupling results in a biaryl product formed from two molecules of your boronic acid (Ar-B(OH)₂ → Ar-Ar). This side reaction is primarily caused by the presence of oxygen and is often catalyzed by the palladium species.
Mechanism & Prevention:
The catalytic cycle for Suzuki coupling requires the palladium to remain in its Pd(0) active state. If oxygen is present, it can oxidize Pd(0) to Pd(II). To re-enter the catalytic cycle, this Pd(II) species can be reduced back to Pd(0) by coupling two molecules of the organoboron reagent, producing the homocoupled byproduct.[7]
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas the reaction mixture. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: A more rigorous method involving freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This cycle is typically repeated three times.
-
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.
-
Catalyst Choice: Using a pre-catalyst that cleanly generates the active Pd(0) species can sometimes reduce the amount of extraneous Pd(II) that could promote homocoupling.[7]
Experimental Protocols & Starting Conditions
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization. The equivalents and reaction time may need to be adjusted based on the specific coupling partner.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 eq.) and your aryl halide (1.0 eq.).
-
Add Base & Solvent: Add the chosen base (e.g., K₃PO₄, 2.5 eq.). Seal the flask with a septum.
-
Degassing: Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times). Add the degassed solvent (e.g., Toluene/H₂O 4:1, or Dioxane) via syringe.
-
Sparging: Bubble Argon through the stirred solution for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of Argon, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Recommended Starting Conditions
The presence of both amino and acetamido groups makes this reagent moderately electron-rich. The choice of catalyst and ligand should reflect this.
| Component | Recommendation | Rationale / Comments |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with SPhos (10 mol%) | Pd(PPh₃)₄ is a classic choice. Pd/SPhos is excellent for electron-rich systems and can help with challenging couplings.[8] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is a strong, non-nucleophilic base suitable for anhydrous conditions. K₂CO₃ is a standard, often used with aqueous solvent mixtures.[9] |
| Solvent | Dioxane, Toluene, or DMF | The choice depends on the solubility of the coupling partner. A Toluene/Water or Dioxane/Water mixture is a common starting point.[10] |
| Temperature | 80 - 110 °C | Typical for Suzuki couplings. Higher temperatures can sometimes promote decomposition, so start lower and increase if the reaction is sluggish. |
| Equivalents | 1.1 - 1.5 eq. of Boronic Acid | A slight excess of the boronic acid is standard practice to drive the reaction to completion and account for any degradation. |
References
- TCI AMERICA - Spectrum Chemical. (2018-07-06).
- Sigma-Aldrich. (2025-11-06).
- Sigma-Aldrich. (2025-11-06).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2025-12-22).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Beilstein Journals. (2018-09-11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2014-12-23). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2014-12-23). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2014-12-23). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Experiments with 2-Acetamido-5-aminophenylboronic Acid
Welcome to the technical support center for 2-Acetamido-5-aminophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in chemical synthesis. Here, we provide in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments.
I. Understanding the Reagent: Chemical Profile and Intrinsic Instabilities
This compound is a versatile bifunctional reagent, offering opportunities for diverse chemical modifications. However, like many arylboronic acids, its successful application hinges on understanding its inherent chemical properties and potential degradation pathways. The presence of both an electron-donating amino group and a moderately deactivating acetamido group on the phenyl ring, ortho and para to the boronic acid moiety respectively, creates a unique electronic environment that influences its reactivity and stability.
A primary concern with arylboronic acids is their susceptibility to protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction can be influenced by factors such as pH, temperature, and the presence of certain metals, leading to reduced yields of the desired product.[1][2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings involving this reagent can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Protodeboronation: This is the most common culprit. The electron-rich nature of the ring, enhanced by the amino group, can make the boronic acid susceptible to this side reaction, especially under harsh basic conditions or prolonged heating.
-
Solution:
-
Milder Base: Switch from strong bases like NaOH or KOH to milder options like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures; try running the reaction at a lower temperature for a longer duration.[3]
-
Degassing: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can promote side reactions.[3]
-
-
-
Catalyst Inactivation: The free amino group can potentially coordinate to the palladium catalyst, leading to inactivation.
-
Solution:
-
Ligand Choice: Employ bulky electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can stabilize the palladium center and promote the desired cross-coupling over catalyst deactivation.
-
Pre-catalyst: Use a pre-formed palladium catalyst that is less susceptible to inhibition.
-
-
-
Poor Solubility: The reagent or other reaction components may not be fully dissolved, leading to a heterogeneous reaction mixture and poor reactivity.
-
Solution:
-
Solvent System: Use a solvent mixture that ensures the solubility of all reactants. Common choices include toluene/water, dioxane/water, or THF/water.[3]
-
-
Q2: I am observing an unknown impurity with a mass corresponding to the protodeboronated starting material (aniline derivative). How can I confirm its identity and prevent its formation?
A2: The observation of a byproduct with the mass of 2-acetamido-5-aminobenzene strongly suggests protodeboronation has occurred.
-
Confirmation:
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the crude reaction mixture. The aromatic region of the protodeboronated product will show a different splitting pattern compared to your starting material.
-
LC-MS/MS: Compare the retention time and fragmentation pattern of the impurity with a commercially available standard of 2-acetamido-5-aminobenzene if possible.
-
-
Prevention:
-
Refer to the solutions for preventing protodeboronation in Q1 . Additionally, ensure your boronic acid is of high purity before use, as impurities can sometimes catalyze degradation.
-
Q3: I am having difficulty purifying my product from the reaction mixture containing this compound and its byproducts. What purification strategies are recommended?
A3: The polar nature of the amino and boronic acid groups can make purification challenging.
-
Column Chromatography:
-
Silica Gel: While standard silica gel chromatography can be used, the polar nature of the compound and its byproducts may lead to tailing. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to suppress tailing from the amino group) is often necessary.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient can be a more effective purification method.
-
-
Acid-Base Extraction:
-
If your desired product does not contain an acidic or basic functional group that would interfere, an acid-base workup can be used to remove unreacted boronic acid and the aniline byproduct. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic aniline byproduct, and then with a dilute base (e.g., saturated NaHCO₃) to remove the acidic boronic acid.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: Proper storage and handling are crucial to maintain the integrity of the reagent.
-
Storage: Store the solid reagent in a tightly sealed container in a cool, dry, and dark place. It is hygroscopic and can degrade upon exposure to moisture and light. Storing under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
-
Handling:
-
When weighing and handling, minimize exposure to air and moisture.
-
Use anhydrous solvents for reactions unless the protocol specifically calls for aqueous conditions.
-
Prepare solutions of the boronic acid fresh before use, as they can be unstable in solution over time.
-
III. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analysis of a Trial Reaction by ¹H NMR
Objective: To identify the presence of starting material, product, and the common protodeboronated byproduct.
Sample Preparation:
-
Take a small aliquot from the crude reaction mixture.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a small plug of silica gel to remove baseline palladium residues.
-
Evaporate the solvent.
-
Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition and Interpretation:
-
Expected Chemical Shifts (in DMSO-d₆, approximate):
-
This compound: Look for characteristic aromatic proton signals, an acetamido singlet around δ 2.0-2.2 ppm, an amino group signal, and a broad singlet for the B(OH)₂ protons.
-
Protodeboronated byproduct (2-acetamido-5-aminobenzene): The aromatic signals will simplify compared to the starting material.
-
Desired Product: The aromatic region will show a more complex pattern corresponding to the newly formed biaryl structure.
-
By comparing the integration of the signals corresponding to each species, you can estimate the conversion and the extent of the protodeboronation side reaction.
IV. Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: A step-by-step guide to diagnosing and resolving low-yield Suzuki-Miyaura coupling reactions.
Potential Side Reactions of this compound
Sources
effect of pH on 2-Acetamido-5-aminophenylboronic acid reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information on the critical role of pH in the reactivity of 2-Acetamido-5-aminophenylboronic acid. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot and optimize your experiments effectively.
The Decisive Role of pH: A Mechanistic Overview
To effectively use this compound, it is crucial to understand its pH-dependent behavior. The reactivity of the boronic acid functional group is governed by an equilibrium between two forms: a neutral, trigonal planar species (ArB(OH)₂) and an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[1] The position of this equilibrium is dictated by the pH of the solution.
-
Low pH (Acidic Conditions): The less reactive, neutral trigonal form is predominant. While relatively stable, highly acidic conditions can promote an undesirable side reaction known as protodeboronation, where the carbon-boron bond is cleaved.[1]
-
High pH (Basic Conditions): The equilibrium shifts to favor the tetrahedral boronate form.[1] This anionic species is more nucleophilic and is the active participant in the key transmetalation step of cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, extremely high pH can also accelerate protodeboronation, making pH optimization a delicate balance.[1]
The electronic properties of the substituents on the phenyl ring—an electron-donating amino group and a moderately electron-withdrawing acetamido group—modulate the acidity (pKa) of the boronic acid. Furthermore, the amino group is itself pH-sensitive and will be protonated under acidic conditions, altering the molecule's overall electronic profile and solubility.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when using this compound, with a focus on pH-related causes and actionable solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
-
Possible Cause 1: Inefficient Transmetalation due to Suboptimal Basicity. The crucial transmetalation step of the Suzuki-Miyaura catalytic cycle requires the formation of the tetrahedral boronate species.[1][2] If the reaction medium is not sufficiently basic, the concentration of this active intermediate will be too low, leading to a stalled or sluggish reaction.
-
Solution:
-
Select an Appropriate Base: Common bases for Suzuki coupling include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base must be strong enough to deprotonate a significant fraction of the boronic acid.
-
Optimize Base and Solvent System: The effectiveness of a base can be highly dependent on the solvent. For instance, in biphasic systems like toluene/water, the base is in the aqueous phase, and the pH of this layer is critical. A screening of different bases is recommended if you experience poor yields.
-
Consider Aqueous Conditions: While not always feasible, reactions in the presence of water often facilitate the action of the base and the formation of the active boronate.
-
-
-
Possible Cause 2: Degradation via Protodeboronation. The carbon-boron bond can be cleaved under both overly acidic and overly basic conditions, leading to the formation of the corresponding acetanilide byproduct and a loss of yield.[1]
-
Solution:
-
Avoid pH Extremes: Unless a specific protocol demands it, avoid the use of very strong acids or bases. If a strong base is necessary, consider mitigating degradation by lowering the reaction temperature or reducing the reaction time.
-
Use Fresh Reagents: Boronic acids can degrade upon storage. It is best practice to use a fresh, high-purity batch of this compound. Solutions, particularly in protic or aqueous solvents, should be prepared immediately before use.[3]
-
Maintain an Inert Atmosphere: While primarily to protect the palladium catalyst from oxidation, working under an inert atmosphere (nitrogen or argon) can also help prevent oxidative degradation pathways of the boronic acid itself.
-
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Uncontrolled Reaction pH. Seemingly minor variations, such as the quality of solvents or the age of the base, can lead to significant shifts in the reaction pH, especially in unbuffered systems. This can cause batch-to-batch irreproducibility.
-
Solution:
-
Standardize Reagent Quality: Employ high-purity, anhydrous solvents (if required) and fresh, high-quality bases for all experiments.
-
Implement a Buffered System: For reactions that tolerate water, the use of a well-defined buffer can ensure a stable and reproducible pH environment. Note that some buffer components, like phosphates, can sometimes interact with the catalyst, so compatibility should be verified.
-
Adopt Standard Operating Procedures: Meticulously control the preparation of all reaction mixtures to ensure consistency.
-
-
Issue 3: Unexpected Side Product Formation
-
Possible Cause: pH-Dependent Side Reactions. Beyond protodeboronation, other side reactions can be influenced by pH. For example, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. Boroxines can have a different reactivity profile and may participate in the catalytic cycle at a different rate.
-
Solution:
-
Control Water Content: The formation of boroxines is an equilibrium process influenced by water. Depending on your specific reaction, you may need to ensure either rigorously anhydrous conditions or a carefully controlled amount of water.
-
Characterize Byproducts: If feasible, isolating and identifying major side products can provide critical insights into competing reaction pathways, which can then be suppressed by modifying the reaction conditions, including pH.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and how does it guide my choice of pH for a reaction?
A1: The specific pKa value for this compound is not widely published. However, we can make an educated estimation based on its structure. Phenylboronic acid has a pKa of approximately 8.8. The electron-donating amino group would tend to increase the pKa (making it a weaker acid), while the electron-withdrawing acetamido group would decrease it. For Suzuki-Miyaura couplings, a general rule of thumb is to maintain the reaction pH above the pKa of the boronic acid to ensure a sufficient concentration of the reactive boronate.[1] Therefore, a pH range of 9-11, typically achieved with bases like K₂CO₃ or K₃PO₄, is a logical starting point for optimization.
Q2: What is the best way to prepare and store solutions of this compound?
A2: To minimize degradation, it is strongly recommended to prepare solutions of this compound fresh immediately before use.[3] If short-term storage is unavoidable, use an aprotic solvent such as acetonitrile or THF and keep the solution at low temperature under an inert atmosphere.[3] Storing this compound in aqueous solutions is not advised due to the risk of hydrolysis and protodeboronation.[3]
Q3: I am using this boronic acid to label a biomolecule containing diol groups. What is the optimal pH?
A3: The formation of a boronate ester with a diol also requires the tetrahedral boronate form, meaning higher pH generally favors complexation.[4] However, biological applications often require working near physiological pH (e.g., 7.4). At this pH, only a fraction of the boronic acid is in the active state. The optimal pH for binding is a complex function of the pKa of both the boronic acid and the diol.[4] Studies have shown that the presence of an amino group can enhance binding affinity to diols at physiological pH.[5] You will likely need to perform a pH titration within the stability range of your biomolecule to find the ideal balance between efficient conjugation and maintaining protein integrity.
Q4: Could the free amino group on the phenyl ring interfere with my reaction?
A4: Yes, the primary amine is a potentially reactive functional group. Under acidic conditions, it will be protonated to its ammonium form (-NH₃⁺), which will significantly alter the electronic properties and solubility of the molecule. In transition metal-catalyzed reactions, the amine could also act as a ligand and coordinate to the metal center. While this is often not a prohibitive issue in standard Suzuki-Miyaura reactions, if you suspect interference, protection of the amino group (e.g., as a Boc-carbamate) is a viable, albeit longer, synthetic strategy.
Visualizing pH-Dependent Mechanisms
The following diagrams illustrate the fundamental concepts of how pH influences the reactivity of this compound.
Caption: The equilibrium between the inactive trigonal and active tetrahedral form is pH-controlled.
Caption: Base (high pH) is required to generate the active boronate for transmetalation.
Summary Table of pH Effects
| Parameter | Effect of Increasing pH | Recommended Experimental Practice |
| Boronic Acid Speciation | Shifts equilibrium from neutral ArB(OH)₂ to anionic [ArB(OH)₃]⁻. | Tailor the pH to the specific reaction mechanism (e.g., basic conditions for Suzuki coupling). |
| Suzuki Coupling Rate | Generally increases as more active boronate is formed, but can decrease if side reactions dominate at very high pH. | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to identify the optimal conditions for your specific substrates. |
| Diol Complexation | Binding affinity is generally enhanced at higher pH due to the increased concentration of the tetrahedral boronate.[4] | For biological applications, perform a pH optimization study within the stability range of the biomolecule (e.g., pH 7.0-8.5). |
| Protodeboronation (Stability) | The rate of this degradation pathway can increase, particularly at extreme pH values (both acidic and basic).[1] | Avoid unnecessarily harsh pH conditions and prolonged reaction times. Always use fresh, high-quality boronic acid. |
References
- Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(49), 11205-11209.
-
Dale, S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]
- Kato, D., et al. (2006). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Acetamido-5-aminophenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Acetamido-5-aminophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the specific challenges associated with this highly functionalized boronic acid.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise when using this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in this specific coupling is a frequent issue. The primary suspects are the stability of the boronic acid, the choice of catalyst system, and the reaction conditions. The presence of both an acetamido and an amino group introduces electronic and steric complexities, as well as potential side reactions.
Initial Troubleshooting Steps:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For sterically demanding and electronically complex couplings, bulky and electron-rich ligands are often necessary.[1]
-
Base Selection: The base is crucial for activating the boronic acid but can also promote its decomposition.[2][3]
-
Solvent System: The polarity of the solvent can significantly impact the reaction rate and selectivity.[4][5][6]
-
Boronic Acid Quality: Ensure the boronic acid is pure and has been stored under inert gas, as it is sensitive to moisture.[7]
Q2: I'm observing significant amounts of a side product corresponding to the protonated arene (deboronation). How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroatom-containing boronic acids.[2][8] This is often exacerbated by the presence of water and certain bases.
Strategies to Minimize Protodeboronation:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible.[2][9]
-
Choice of Base: A weaker base or a non-aqueous base like potassium phosphate (K₃PO₄) can be beneficial.[2]
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[2]
-
Fast Catalysis: Employ a highly active catalyst system that promotes the cross-coupling at a rate significantly faster than the deboronation.[10]
Q3: Can the amino and acetamido groups on the boronic acid interfere with the catalyst?
A3: Yes, both the amino and acetamido groups can potentially coordinate to the palladium center, acting as catalyst poisons or altering the catalyst's reactivity. The lone pair of electrons on the nitrogen atoms can compete with the desired phosphine ligands for coordination sites on the palladium. This can be particularly problematic with less sterically hindered palladium complexes.
Mitigation Strategies:
-
Bulky Ligands: The use of bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can sterically disfavor the coordination of the substrate's functional groups to the palladium center.[1][2]
-
Protecting Groups: While not ideal due to extra synthetic steps, protection of the amino group could be considered in very challenging cases.
Q4: What is the recommended storage procedure for this compound?
A4: This boronic acid is moisture-sensitive and should be handled and stored under an inert gas like argon or nitrogen.[7] Store it in a cool, dry place away from light. Improper storage can lead to decomposition and poor performance in coupling reactions.
Section 2: Troubleshooting Guide
This table provides a structured approach to troubleshooting common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Decomposition of the boronic acid (protodeboronation).[2] 3. Poor solubility of reagents.[2] 4. Steric hindrance from the ortho-acetamido group.[11] | 1. Use a pre-catalyst or ensure proper activation of the Pd(II) source to Pd(0).[12] Consider bulky, electron-rich ligands like XPhos or SPhos.[1][2] 2. Use anhydrous conditions, a milder base (e.g., K₃PO₄), or convert to a more stable boronic ester.[2] 3. Screen different solvent systems. A mixture of a polar aprotic solvent (like dioxane or DMF) with water can improve solubility.[4][13] 4. Employ a catalyst system known to be effective for sterically hindered substrates.[1] |
| Significant Homocoupling of the Boronic Acid | 1. Presence of oxygen in the reaction mixture.[12] 2. Use of a Pd(II) precursor without efficient reduction to Pd(0).[12] | 1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen).[2] 2. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.[12] |
| Formation of Unidentified Side Products | 1. Catalyst degradation at high temperatures. 2. Reaction with the solvent or base. | 1. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and catalyst stability.[2] 2. Avoid amine bases or alcohol solvents if dehalogenation of the aryl halide is observed.[11] |
Section 3: Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization may be required for different coupling partners.
General Protocol for Suzuki-Miyaura Coupling
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Anhydrous organic solvent for workup (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[14]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).[14]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[14]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[14]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][14]
-
Purification: Purify the crude product by flash column chromatography.[14]
Catalyst and Reagent Selection Summary
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts are often more air- and moisture-stable and provide more consistent results. Pd₂(dba)₃ is a reliable Pd(0) source.[12] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[1] | These ligands promote the key steps of oxidative addition and reductive elimination, especially for challenging substrates, and can prevent coordination of the substrate's functional groups.[1][2][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is crucial. K₃PO₄ is often a good starting point for substrates sensitive to harsh basic conditions.[2] The base activates the boronic acid for transmetalation.[3][16] |
| Solvent | Dioxane/water, Toluene/water, DMF/water | A mixture of an organic solvent and water is often necessary to dissolve all reaction components.[4][6][13] The polarity of the solvent can influence the reaction rate and selectivity.[5] |
Section 4: Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yielding reactions.
Catalyst Selection Logic
Caption: Decision logic for selecting an appropriate catalyst system.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing 2-Acetamido-5-aminophenylboronic Acid
Welcome to the technical support center for 2-Acetamido-5-aminophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for handling and utilizing this moisture-sensitive reagent. Here, we synthesize established principles of boronic acid chemistry with practical, field-proven techniques to help you achieve consistent and successful experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and properties of this compound, providing the foundational knowledge needed for its successful application.
Q1: What makes this compound sensitive to moisture?
A1: Like other arylboronic acids, this compound's sensitivity to moisture stems from the electrophilic nature of the boron atom. The presence of water can lead to several degradation pathways. The primary concern is the reversible formation of a boroxine, a cyclic trimer anhydride, upon dehydration, which may be less reactive in some applications.[1][2] More detrimental is protodeboronation, an irreversible process where the carbon-boron bond is cleaved in the presence of water, especially under acidic or basic conditions, resulting in the formation of the corresponding arene (in this case, 3-aminoacetanilide) and boric acid.[2][3] This decomposition reduces the effective concentration of the desired reagent, leading to lower reaction yields.
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintain the integrity of the reagent. It should be stored in a tightly sealed container in a dry, cool environment.[4] Refrigeration is recommended to slow down potential degradation processes.[4] For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is best practice to minimize exposure to atmospheric moisture.[4][5]
Q3: Can I use this compound directly from the bottle?
A3: While manufacturers take precautions, it is prudent to assume some level of moisture absorption may have occurred, especially if the bottle has been opened previously. For highly sensitive reactions, drying the boronic acid under high vacuum for a few hours before use is recommended.[6] However, be cautious with prolonged heating, as it can promote boroxine formation.[1] A simple NMR analysis can help determine the purity and the presence of boroxine or other degradation products.[7]
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in many polar organic solvents.[1] For reactions, anhydrous solvents are essential.[6][8] Commonly used solvents for reactions involving boronic acids, such as Suzuki-Miyaura couplings, include anhydrous toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[9][10] It is crucial to use solvents from a reliable source or to dry them using appropriate methods, such as passing them through a solvent purification system or distilling them over a suitable drying agent.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Slows kinetic degradation processes. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[4] |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Drying before use | High vacuum for 1-2 hours | Removes adsorbed moisture.[6] |
| Compatible Solvents | Anhydrous Toluene, Dioxane, THF, DMF | Ensures a water-free reaction environment.[9][10] |
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause 1: Degradation of the Boronic Acid
-
Explanation: As discussed, moisture can lead to protodeboronation, reducing the amount of active reagent available for the catalytic cycle.[2][3] The presence of excess base in the reaction mixture can also accelerate this degradation.[3]
-
Solution:
-
Dry the Reagent: Before setting up the reaction, dry the required amount of this compound under high vacuum.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[11][12] Use freshly dried or anhydrous grade solvents.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas like argon or nitrogen.[11][13]
-
Base Addition: Add the base to the reaction mixture just before heating, as prolonged exposure of the boronic acid to the base at room temperature can cause degradation.
-
Possible Cause 2: Inefficient Catalyst Activity
-
Explanation: The presence of water can also negatively impact the palladium catalyst used in Suzuki couplings, leading to the formation of palladium black and a decrease in catalytic activity.[14]
-
Solution:
-
Degas Solvents: Thoroughly degas the reaction solvent by bubbling with an inert gas for at least 20-30 minutes prior to adding the catalyst and reagents.[14]
-
Catalyst Choice: For challenging couplings, consider using more robust palladium precatalysts that are more resistant to degradation and can promote the reaction under milder conditions.[15]
-
Issue 2: Inconsistent Reaction Results
Possible Cause: Variable Quality of the Boronic Acid
-
Explanation: If you are observing variability between different batches of the boronic acid or over time with the same batch, it is likely due to inconsistent levels of moisture absorption and degradation.
-
Solution:
-
Standardize Handling: Implement a strict, standardized protocol for handling and storing the reagent as outlined in this guide.
-
Aliquot the Reagent: Upon receiving a new bottle, and inside a glovebox or under a steady stream of inert gas, aliquot the boronic acid into smaller, single-use vials. This minimizes the repeated exposure of the bulk material to the atmosphere.
-
Quality Control: Before critical experiments, perform a quick quality check, such as taking a melting point or running an NMR spectrum, to ensure the integrity of the reagent.
-
Experimental Protocols
Protocol 1: Inert-Atmosphere Transfer of Solid this compound
This protocol describes the safe transfer of the solid reagent from its storage container to the reaction flask while minimizing exposure to air and moisture.
-
Preparation: Oven-dry the reaction flask and a magnetic stir bar. Assemble the flask with a rubber septum while still hot and allow it to cool under a stream of dry nitrogen or argon.[11]
-
Inert Gas Flow: Establish a positive pressure of inert gas into the reaction flask, vented through a needle to an oil bubbler.
-
Reagent Weighing: In a separate, dry vial, quickly weigh the desired amount of this compound. For maximum precision and protection, this should ideally be done inside a glovebox.
-
Transfer: Briefly remove the septum from the reaction flask while maintaining a strong flow of inert gas out of the neck of the flask. Using a powder funnel, quickly add the weighed boronic acid to the flask.
-
Reseal: Immediately reseal the flask with the septum and re-establish the inert atmosphere by evacuating and backfilling with the inert gas several times.
Protocol 2: Setting up a Moisture-Sensitive Suzuki-Miyaura Coupling Reaction
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) overnight at 125°C. Assemble the apparatus while hot and allow it to cool under a vacuum or a positive flow of inert gas.[11]
-
Reagent Addition (Solids): To the cooled reaction flask under a positive pressure of inert gas, add the this compound (dried under vacuum), the aryl halide, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via a syringe through the rubber septum.[13]
-
Base Addition: If the base is a solid, add it with the other solid reagents. If it is an aqueous solution, ensure it is thoroughly degassed before adding it to the reaction mixture via syringe.
-
Reaction Execution: Stir the mixture at room temperature for a few minutes to ensure proper mixing, then begin heating to the desired reaction temperature. Monitor the reaction progress by TLC or LC-MS.
Visualizations
Degradation Pathways of Arylboronic Acids
Caption: The main decomposition pathways affecting arylboronic acids.
Recommended Workflow for Handling Moisture-Sensitive Boronic Acids
Caption: Decision workflow for handling unstable organoboronic acids.[2]
References
-
Dick, L., Dooley, N., Elliott, M. A., Ford, S. J., Gordon, M. R., Halbert, G. W., & Kerr, W. J. (2011). Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 633-636. [Link]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
O'Donovan, M. R., Mee, C. D., Fenner, S., & Teasdale, A. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1104-1107. [Link]
-
Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964). Electrophilic Displacement Reactions. X. General Acid Catalysis and the Transition State for the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(13), 2666-2670. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Reagent Tips. [Link]
-
Wikipedia. (2023). Phenylboronic acid. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]
-
GlobalChemMall. (2-acetamido-5-aminophenyl)boronic acid. [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]
-
Serim Research Corporation. PyloriTek Troubleshooting Tips. [Link]
- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Wikipedia. (2023). Boronic acid. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Pharmaffiliates. 5-Acetamido-2-aminophenylboronic acid. [Link]
-
Buchwald, S. L., & Martin, R. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14193-14195. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. web.mit.edu [web.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. reddit.com [reddit.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with 2-Acetamido-5-aminophenylboronic acid
Welcome to the technical support center for analytical methods related to 2-Acetamido-5-aminophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges in monitoring reactions involving this versatile reagent.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the analysis of reactions with this compound. Each issue is followed by potential causes and validated solutions.
Issue 1: Poor Chromatographic Peak Shape or Tailing in RP-HPLC
You're observing broad, tailing, or split peaks for this compound or its derivatives during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.
Potential Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the boronic acid moiety, leading to peak tailing.[1] This is a common issue with polar, ionizable compounds.
-
On-Column Degradation: Boronic acids can be susceptible to hydrolysis on the column, especially in aqueous mobile phases.[2] This degradation can lead to the appearance of new peaks or distorted peak shapes.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape. For this compound, with both acidic (boronic acid) and basic (amino) functional groups, pH control is critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Solutions in Detail:
-
Column Selection:
-
Utilize a modern, end-capped C18 or C8 column to minimize silanol interactions.
-
Consider using a polymer-based column, which lacks silanol groups entirely.[2]
-
For highly polar analytes, a column designed for aqueous mobile phases, like those with a polar-embedded or polar-end-capped stationary phase, can be beneficial.
-
-
Mobile Phase Optimization:
-
pH Adjustment: Buffer the mobile phase to a pH where the analyte is in a single ionic form. For this compound, starting with a mobile phase containing 0.1% formic acid or acetic acid is a good practice.
-
Ion-Pairing Reagents: If peak tailing persists, the addition of an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can improve peak shape by masking residual silanol groups and forming a neutral ion pair with the analyte.
-
-
Sample Diluent:
-
Prepare your sample in a diluent that matches the initial mobile phase composition to avoid peak distortion.
-
To minimize hydrolysis before injection, consider preparing the sample in an aprotic solvent like acetonitrile if it is soluble.[3]
-
Issue 2: Inconsistent Quantification and Reproducibility in LC-MS
You are experiencing poor reproducibility in peak areas and inconsistent quantification when using Liquid Chromatography-Mass Spectrometry (LC-MS).
Potential Causes:
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[4] This can happen in the sample vial, during chromatography, or in the MS source, leading to multiple signals for a single analyte and impacting quantification.
-
Poor Ionization Efficiency: The ionization efficiency of boronic acids can be low and variable, especially in electrospray ionization (ESI).[4]
-
Matrix Effects: Components of the reaction mixture can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4]
-
Analyte Adsorption: The polar nature of boronic acids can lead to adsorption onto surfaces in the LC system, such as tubing and injector parts, causing carryover and poor reproducibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent LC-MS results.
Solutions in Detail:
-
Minimizing Boroxine Formation:
-
An ultra-high-performance liquid chromatography electrospray ionization mass spectrometry method was developed for a broad range of boronic acids using 10 mM ammonium acetate and acetonitrile as the mobile phase.[5] This helps to form a consistent ammonium adduct.
-
Avoid high concentrations of the analyte in the sample solution, as this can favor boroxine formation.
-
-
Improving Ionization and Sensitivity:
-
Derivatization: For trace-level quantification, derivatization can significantly improve sensitivity.[6]
-
MS Source Optimization: Systematically optimize MS source parameters, including nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage, to maximize the signal for your analyte.
-
Ionization Mode: While ESI is common, consider Atmospheric Pressure Chemical Ionization (APCI) if your analyte is less polar and thermally stable, as it can sometimes provide more robust ionization.
-
-
Mitigating Matrix Effects:
-
Sample Preparation: Use solid-phase extraction (SPE) to clean up complex reaction mixtures before analysis.
-
Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in ionization efficiency.
-
-
Preventing Adsorption:
-
System Passivation: Passivate the LC system by flushing with a solution that can block active sites.
-
Inert Materials: Whenever possible, use PEEK or other inert materials for tubing and fittings.
-
Specialized Columns: Columns with technologies like Waters MaxPeak™ Premier are designed to reduce analyte-surface interactions.
-
Issue 3: Difficulty in Monitoring Reaction Progress with ¹¹B NMR
You are using ¹¹B NMR spectroscopy to monitor a reaction, but the spectra are broad, or you cannot clearly distinguish between the starting material and the product.
Potential Causes:
-
Quadrupolar Relaxation: Boron-11 is a quadrupolar nucleus, which can lead to broad NMR signals. The line width is highly dependent on the symmetry of the boron environment.
-
Chemical Exchange: If there is a dynamic equilibrium between different boron species (e.g., boronic acid, boronate ester, boroxine), chemical exchange can broaden the signals.
-
Low Sensitivity: ¹¹B has a lower gyromagnetic ratio than ¹H, resulting in lower intrinsic sensitivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for challenging ¹¹B NMR analysis.
Solutions in Detail:
-
Instrumental Parameters:
-
Higher Field Strength: Using a higher field spectrometer will improve both resolution and sensitivity.
-
Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio. A longer acquisition time can also improve resolution, but be mindful of the T2 relaxation time.
-
-
Sample Conditions:
-
Temperature: Lowering the temperature of the experiment can slow down dynamic exchange processes, leading to sharper signals for the individual species.
-
Solvent Choice: The choice of solvent can influence the equilibrium between different boron species. For example, aprotic solvents may reduce the rate of hydrolysis.
-
-
Chemical Modification:
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to monitor a Suzuki coupling reaction with this compound?
The choice of technique depends on the specific requirements of your analysis. Here's a comparison:
| Technique | Advantages | Disadvantages | Best For |
| RP-HPLC-UV | Widely available, robust, good for quantification of major components. | May not be able to distinguish between some isomers or closely related impurities. Lower sensitivity than MS. | Routine reaction monitoring of starting materials and products. |
| LC-MS | High sensitivity and selectivity. Provides molecular weight information for identifying byproducts and impurities.[5][8] | More complex instrumentation, potential for matrix effects and ionization issues.[4] | Identifying unknown impurities, trace analysis, and confirming product identity. |
| ¹H NMR | Provides detailed structural information. Can be used for quantification (qNMR). | Lower sensitivity, can have overlapping signals in complex mixtures. | In-situ reaction monitoring, structural elucidation of products. |
| ¹¹B NMR | Directly probes the boron center, providing information on the state of the boronic acid (e.g., free acid, ester, boroxine).[9][10] | Lower sensitivity, broad signals can be challenging to interpret.[11] | Mechanistic studies and understanding the behavior of the boronic acid reagent. |
Recommendation: For most applications, a combination of RP-HPLC-UV for routine quantification and LC-MS for confirmation and impurity profiling is a powerful approach.
Q2: How can I improve the stability of my this compound stock solutions for analysis?
Stability is a key concern for boronic acids.[3] Here are some best practices:
-
Solvent Choice: Whenever possible, prepare stock solutions in aprotic solvents like acetonitrile or THF to minimize hydrolysis.[3] If aqueous solutions are necessary, prepare them fresh daily.[3]
-
pH Control: The rate of protodeboronation (cleavage of the C-B bond) is often pH-dependent.[3] Buffering the solution may help, but the optimal pH should be determined experimentally.
-
Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C) and protect them from light.[3] For long-term storage, consider storing in a freezer.
-
Inert Atmosphere: For highly sensitive applications, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q3: I see multiple peaks in my LC-MS chromatogram that seem to be related to my boronic acid. What could they be?
This is a common observation. The most likely culprits are:
-
Boroxines: As mentioned earlier, boronic acids can form cyclic trimers (boroxines) through dehydration.[4] These will have a different mass-to-charge ratio (m/z) and retention time.
-
Solvent Adducts: In ESI-MS, it's common to see adducts with solvent molecules or mobile phase additives (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺).
-
Dimers: Non-covalent dimers of the analyte can sometimes be observed.
-
Degradation Products: The primary degradation pathway is often protodeboronation, which would result in the corresponding acetamido-aniline.[3]
How to confirm:
-
Examine the mass spectra of the peaks. Boroxines will have a mass corresponding to (3 x M - 3 x H₂O).
-
Change the mobile phase composition or MS source conditions and observe how the relative intensities of the peaks change.
Section 3: Experimental Protocols
Protocol 1: General RP-HPLC-UV Method for Reaction Monitoring
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of your compounds of interest).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General LC-MS Method for Product Confirmation and Impurity Profiling
-
Instrumentation: UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 column, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-7 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-1000
-
References
- D. G. Hall, Ed.
-
VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Retrieved from [Link]
-
Lin, Y.-A., et al. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(11), 3326. Available from: [Link]
-
Dickie, D. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available from: [Link]
-
Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 239–244. Available from: [Link]
-
Raju, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5039-5046. Available from: [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. Available from: [Link]
-
PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-200. Available from: [Link]
-
Klajn, J., et al. (2014). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 4(92), 50543–50550. Available from: [Link]
-
ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
-
Reddit. (n.d.). HELP: Purifying boronic acids sucks. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
National Institutes of Health. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(1), 33. Available from: [Link]
-
PubMed. (2007). Suzuki-Miyaura coupling reaction by PdII-catalyzed aromatic C-H bond activation directed by an N-alkyl acetamino group. Angewandte Chemie International Edition in English, 46(29), 5554-8. Available from: [Link]
-
Waters. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 8. sciex.com [sciex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
comparing reactivity of 2-Acetamido-5-aminophenylboronic acid with other boronic acids
A Comparative Guide to the Reactivity of 2-Acetamido-5-aminophenylboronic Acid
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, boronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds.[1][2] However, not all boronic acids are created equal. Their reactivity is a nuanced interplay of electronic and steric factors dictated by the substituents on the phenyl ring.
This guide provides an in-depth comparison of the reactivity of This compound , a uniquely substituted boronic acid, with other archetypal boronic acids. Through an objective analysis supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
Understanding the Pillars of Boronic Acid Reactivity
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is primarily governed by the rate-determining transmetalation step.[3] In this crucial phase of the catalytic cycle, the organic group is transferred from the boron atom to the palladium center. The efficiency of this step is heavily influenced by the electronic and steric nature of the boronic acid.
Electronic Effects:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density on the phenyl ring. This enhanced nucleophilicity generally accelerates the transmetalation step, leading to faster reaction rates.[4]
-
Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or carboxyl (-COOH) groups, decrease the electron density of the ring. This reduced nucleophilicity can slow down the transmetalation process, often requiring more forcing conditions to achieve good yields.[5]
Steric Hindrance: Substituents near the boronic acid group (at the ortho position) can physically impede the approach of the bulky palladium complex.[6][7] This steric clash can significantly slow down or even prevent the reaction, necessitating the use of specialized, bulky phosphine ligands to facilitate the coupling.[8]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex. This is often the rate-limiting step.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Acetamido-5-aminophenylboronic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and purity assessment of 2-Acetamido-5-aminophenylboronic acid, a key building block in various synthetic pathways. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices and presents a framework for establishing a self-validating analytical system.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For a compound like this compound, which is susceptible to degradation (e.g., hydrolysis of the boronic acid moiety), a well-validated method is crucial for ensuring accurate assessment of its purity, stability, and concentration. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its widespread use, high resolution, and sensitivity in the pharmaceutical industry.[2][3][4] Alternative and complementary methods will also be discussed.
The validation process adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for validating analytical procedures.[1][5][6]
Visualizing the Validation Workflow
The validation of an analytical method is a systematic process. The following diagram illustrates the key stages and their interdependencies.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters [waters.com]
- 3. pharmtech.com [pharmtech.com]
- 4. waters.com [waters.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: 2-Acetamido-5-aminophenylboronic Acid vs. Its Ester Derivatives
Introduction: The Bifunctional Linchpin in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional functional group tolerance.[1] This palladium-catalyzed reaction is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] Within the vast arsenal of organoboron reagents, bifunctional building blocks—molecules bearing multiple, orthogonally reactive sites—offer chemists an elegant route to complex molecular architectures.
This guide provides an in-depth comparison of 2-Acetamido-5-aminophenylboronic acid and its common ester derivatives (Pinacol, Neopentyl Glycol, and MIDA). We will dissect the critical trade-offs between the free boronic acid and its "masked" counterparts, providing field-proven insights and experimental data to guide researchers in selecting the optimal reagent for their specific cross-coupling needs.
The Core Dilemma: Navigating the Reactivity-Stability Trade-Off
The choice between a free boronic acid and its ester is fundamentally a decision based on balancing chemical reactivity with practical stability. While seemingly subtle, this choice has profound implications for reaction efficiency, reproducibility, and overall synthetic strategy.
This compound: The High-Reactivity, High-Maintenance Precursor
The free boronic acid, -B(OH)₂, is often perceived as the most "active" form of the reagent in the catalytic cycle.[3] For the transmetalation step to occur, the boron center must be activated by a base to form a more nucleophilic "ate" complex.[4][5] The free acid readily undergoes this activation.
However, this inherent reactivity is coupled with significant stability issues. Boronic acids are susceptible to several decomposition pathways:
-
Protodeboronation: The loss of the C-B bond, replaced by a C-H bond, is a common side reaction, particularly under the basic conditions required for the coupling.[6]
-
Trimerization: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines. While often in equilibrium with the monomeric acid, the formation of boroxines can complicate stoichiometry and reaction kinetics.
These instability issues can lead to a short shelf-life, the need for stringent storage conditions, and inconsistent experimental results, which can be particularly costly in large-scale or multi-step syntheses.[7]
Boronic Esters: The Stable, Reliable Workhorses
Converting the boronic acid to an ester is a widely adopted strategy to enhance stability and improve handling.[8] These "masked" or "protected" forms offer several distinct advantages:
-
Exceptional Stability: Boronic esters, especially the pinacol and neopentyl glycol derivatives, are typically robust, crystalline solids that are stable to air and moisture.[7][9] This stability makes them easy to handle, weigh, and store for long periods without degradation.[9]
-
Purification & Quality Control: Unlike many free boronic acids, esters are generally stable to silica gel chromatography, allowing for high purification and rigorous quality control.[10][11]
-
Reproducibility: The enhanced stability directly translates to more reliable and reproducible reaction outcomes, a critical factor in drug development and process chemistry.[7]
The most commonly employed ester derivatives each offer unique characteristics:
-
Pinacol Esters: Formed from pinacol, these are arguably the most popular boronic esters. They provide an excellent balance of high stability and sufficient reactivity for a broad range of Suzuki-Miyaura couplings and are widely used in the pharmaceutical industry.[2][6]
-
Neopentyl Glycol Esters: Similar to pinacol esters, these derivatives offer high stability and are frequently used to facilitate challenging couplings or when anhydrous conditions are required.[12][13]
-
MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates represent a paradigm shift in managing reactivity. Complexation with the MIDA ligand rehybridizes the boron center from sp² to sp³, forming a stable, tetracoordinate species that is unreactive under standard anhydrous cross-coupling conditions. The free boronic acid can be released slowly in situ under mild aqueous basic conditions.[14] This unique property makes MIDA boronates exceptionally valuable for:
-
Iterative Cross-Coupling: Performing sequential, site-selective couplings on a poly-halogenated substrate.[10]
-
Utilizing Unstable Boronic Acids: Enabling the use of notoriously unstable boronic acids that would otherwise decompose under standard conditions.
-
Comparative Performance Analysis: A Data-Driven Overview
The following table summarizes the key performance characteristics of this compound versus its primary ester derivatives.
| Feature | This compound | Pinacol / Neopentyl Glycol Ester | MIDA Boronate |
| Chemical Stability | Low; prone to protodeboronation and boroxine formation.[6] | High; often benchtop-stable crystalline solids.[7][9] | Exceptional; indefinitely stable to air, moisture, and chromatography.[10] |
| Handling | Requires careful handling, often under inert atmosphere; short shelf-life. | Easy to handle, weigh, and store. | Free-flowing, crystalline solid; very easy to handle.[10] |
| Purification | Difficult; generally not amenable to silica gel chromatography. | Readily purified by silica gel chromatography or recrystallization.[11] | Readily purified by silica gel chromatography or recrystallization.[10] |
| Relative Reactivity | High intrinsic reactivity, but concentration of active species can decrease due to decomposition.[3] | Generally lower reactivity, requiring hydrolysis to the boronic acid before transmetalation. Slower reaction onset. | Inert until deprotection. Allows for slow, controlled release of the boronic acid. |
| Reproducibility | Can be variable due to reagent instability. | High; a key advantage for process development.[7] | High; deprotection and coupling are highly reliable. |
| Ideal Use Case | Rapid, small-scale reactions where the reagent is used immediately.[7] | General purpose; workhorse for multi-step and large-scale synthesis.[6][9] | Iterative cross-coupling; use with highly unstable boronic acids; complex multi-step synthesis.[15] |
Mechanistic Insights: The Critical Transmetalation Step
The Suzuki-Miyaura catalytic cycle is a well-established process involving three key stages: oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and its ester primarily impacts the transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
For transmetalation to proceed, the neutral, tricoordinate boron reagent must be converted into a nucleophilic, tetracoordinate borate anion. This is achieved through the addition of a base (e.g., K₂CO₃, CsF, K₃PO₄) and typically requires a protic source (like water or an alcohol) when starting from an ester.[4]
The ester serves as a stable pro-drug for the active boronic acid. Under aqueous basic conditions, the ester hydrolyzes to the boronic acid, which is then captured by the base to form the reactive borate complex that participates in the catalytic cycle.
Caption: Boron Species Equilibrium in Suzuki-Miyaura Coupling.
While it is a common heuristic that boronic acids are more reactive, detailed kinetic studies have revealed a more complex picture. Certain esters, such as ethylene glycol esters, have been shown to undergo transmetalation even faster than the corresponding free acid under specific conditions.[6][16] This is attributed to a combination of steric and electronic factors that can lower the activation energy for the transfer of the organic group from boron to palladium.[6]
Field-Proven Experimental Protocols
The following generalized protocols are provided as a starting point and should be optimized for specific substrates and scales.
Protocol 1: Coupling with this compound (Free Acid)
This protocol prioritizes speed, leveraging the high intrinsic reactivity of the free acid. It is best suited for small-scale reactions where the boronic acid is fresh or has been stored meticulously.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.5 equiv), and base (2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The use of an aqueous solvent system is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.[17] The excess boronic acid compensates for potential degradation during the reaction.
Protocol 2: Coupling with this compound Pinacol Ester
This protocol is the standard for reliable, reproducible couplings and is recommended for larger-scale or multi-step synthetic campaigns.
Materials:
-
Aryl Halide (e.g., Aryl Chloride) (1.0 equiv)
-
This compound Pinacol Ester (1.1 - 1.3 equiv)
-
Palladium Precatalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, THF, or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the pinacol ester (1.2 equiv), base (2.5 equiv), palladium precatalyst (1 mol%), and ligand (1.2 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Dioxane).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Note: While many protocols use aqueous bases, modern catalyst systems often work exceptionally well under anhydrous conditions with boronic esters, especially with phosphate bases.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite to remove palladium residues, and rinse with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Causality: The use of a modern biarylphosphine ligand like XPhos enables the coupling of less reactive aryl chlorides and generally provides higher turnover numbers and yields. K₃PO₄ is an effective base that promotes the necessary hydrolysis of the ester in situ, even with trace amounts of water.
Protocol 3: Slow-Release Coupling with 2-Acetamido-5-aminophenyl MIDA Boronate
This protocol is designed for situations requiring controlled release of the boronic acid, such as in an iterative cross-coupling sequence.
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Acetamido-5-aminophenyl MIDA boronate (1.1 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., aqueous K₃PO₄, 3.0 equiv)
-
Solvent (e.g., THF or Dioxane)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 equiv), the MIDA boronate (1.1 equiv), and the palladium precatalyst (2 mol%).
-
Seal the vial and purge with an inert atmosphere.
-
Add the degassed organic solvent (e.g., THF).
-
Add the degassed aqueous base (e.g., 1M K₃PO₄, 3.0 equiv).
-
Stir the biphasic mixture vigorously at a temperature ranging from room temperature to 60 °C. The slow hydrolysis of the MIDA ester releases the boronic acid into the reaction.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography. A key advantage is that any unreacted MIDA boronate is often easily separable from the desired product.[10]
Causality: The rate-limiting step is the slow deprotection of the MIDA boronate under mild aqueous basic conditions. This maintains a very low, steady-state concentration of the potentially unstable free boronic acid, preventing decomposition while allowing the cross-coupling to proceed efficiently.
Conclusion and Recommendations
The selection of this compound or one of its ester derivatives is a strategic decision that hinges on the specific goals of the synthesis.
-
Choose the free boronic acid for rapid, exploratory, small-scale work where cost per gram is a primary driver and the material can be used immediately. Its high reactivity can be an asset if its instability is properly managed.
-
Choose the pinacol or neopentyl glycol ester for the vast majority of applications. They are the reliable workhorses for both discovery and process chemistry, offering superior stability, handling, and reproducibility that justify a higher initial cost.[7]
-
Choose the MIDA boronate for advanced applications, particularly for iterative cross-coupling or when dealing with exceptionally unstable boronic acid functionalities. Its unique slow-release mechanism provides an unparalleled level of control over the reaction.
Ultimately, understanding the nuanced interplay between stability and reactivity allows the modern synthetic chemist to harness the full power of the Suzuki-Miyaura reaction, transforming these versatile building blocks into complex molecules of high value.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester.
-
Lee, S.-C., Guo, L., & Rueping, M. (2019). Nickel-catalyzed exo-selective hydroacylation/Suzuki cross-coupling reaction. Chemical Communications, 55(94), 14211-14214. Available from: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5247-5258. Available from: [Link]
- BLDpharm. (2021). BLD Insights | MIDA Boronate: A New Organo-boron Reagent.
-
Sharma, S., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9945-9963. Available from: [Link]
-
Li, C.-J., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(18), 4742-4745. Available from: [Link]
- BenchChem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
-
Ishihara, K., & Yamamoto, H. (2014). Emergent Organoboron Acid Catalysts. ACS Catalysis, 4(9), 3206-3215. Available from: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available from: [Link]
-
Hosoya, T., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10583-10588. Available from: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
-
Clot, E., et al. (2016). NHC Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. The Journal of Organic Chemistry, 81(13), 5789-5794. Available from: [Link]
-
Qiu, Y., et al. (2016). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 125, 35-41. Available from: [Link]
- Ningbo Zeyu Chemical Co., Ltd. The Advantages of Boronic Acids in Modern Chemical Synthesis.
-
Zan, G., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. RSC Advances, 6(10), 8206-8215. Available from: [Link]
-
Wang, H., et al. (2021). A deep learning model for reaction condition recommendation. Communications Chemistry, 4(1), 1-9. Available from: [Link]
-
Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Semantic Scholar. Available from: [Link]
- BenchChem. Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Sirijaraensre, J., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 589. Available from: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. Nickel-catalyzed exo-selective hydroacylation/Suzuki cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. NHC Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rose-hulman.edu [rose-hulman.edu]
A Senior Application Scientist's Guide to Catalyst Selection for 2-Acetamido-5-aminophenylboronic Acid Reactions
Introduction: The Strategic Importance of 2-Acetamido-5-aminophenylboronic Acid in Synthesis
This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety for cross-coupling and two distinct amino groups—one acylated and the other free—offers multiple avenues for selective functionalization. This allows for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical candidates and functional materials. The electron-rich nature of the phenyl ring, due to the presence of two nitrogen substituents, presents unique challenges and opportunities in catalyst selection for achieving high efficiency and selectivity in cross-coupling reactions.
This guide provides a comparative analysis of catalyst systems for the three most pertinent transformations involving this substrate: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Chan-Lam coupling, an alternative copper-catalyzed route to C-N bonds. While direct, head-to-head comparative studies on this specific substrate are not extensively documented, this guide draws upon established principles and experimental data from closely related aminophenylboronic acids to provide a robust framework for catalyst selection and reaction optimization.
Core Reactions and Mechanistic Considerations
The primary reactive center for the intended cross-coupling reactions is the boronic acid group. The choice of catalyst will largely depend on the desired bond to be formed (C-C or C-N) and the coupling partner. The presence of the free amino group can influence the catalytic cycle, potentially by coordinating to the metal center and inhibiting catalysis. Therefore, the selection of appropriate ligands is crucial to mitigate such effects and ensure high catalytic turnover.
Comparative Study of Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. For a substrate like this compound, the goal is to couple the boronic acid with an aryl or heteroaryl halide.
Catalyst Performance Comparison
The choice of palladium catalyst and ligand is critical for achieving high yields, especially with an electron-rich and potentially coordinating substrate. Below is a comparison of common catalyst systems based on performance with analogous aminophenylboronic acids and related challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) | Key Considerations |
| System 1: Traditional Phosphine | |||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 70-85 | Readily available and cost-effective. May require higher temperatures and longer reaction times. |
| System 2: Palladacycle/Buchwald Ligands | |||||
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | >90 | Highly efficient for challenging substrates. Bulky ligands promote reductive elimination and prevent catalyst deactivation. |
| System 3: N-Heterocyclic Carbene (NHC) Ligands | |||||
| [Pd(IPr)(allyl)Cl] | IPr | Cs₂CO₃ | Dioxane or THF | >95 | Excellent for sterically hindered and electron-rich substrates. Forms highly stable catalytic species. |
Experimental Protocol: Suzuki-Miyaura Coupling with a Buchwald Ligand System
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a high-efficiency palladium/Buchwald ligand system.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, and potassium phosphate.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of dioxane to form the active catalyst.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Comparative Study of Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. In the context of this compound, this reaction would typically involve the coupling of an aryl halide with the free amino group of our substrate.
Catalyst Performance Comparison
The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand. The evolution of phosphine ligands has been a key driver of the broad applicability of this reaction.
| Catalyst System | Ligand Generation | Base | Solvent | Typical Yield (%) | Key Considerations |
| System 1: First Generation | |||||
| Pd(dba)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 60-80 | Limited to secondary amines and activated aryl bromides. |
| System 2: Second Generation (Bulky, Electron-Rich) | |||||
| Pd(OAc)₂ | BINAP or DPPF | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 85-95 | Broader scope, including primary amines and aryl chlorides. |
| System 3: Third Generation (Buchwald Ligands) | |||||
| Pd₂(dba)₃ | XPhos or RuPhos | LHMDS or K₃PO₄ | Toluene or t-BuOH | >95 | Very broad scope, low catalyst loadings, and mild conditions. |
| System 4: NHC Ligands | |||||
| [Pd(IPr)(cinnamyl)Cl] | IPr | NaOtBu | Dioxane | >95 | Highly active for a wide range of substrates. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the N-arylation of this compound with an aryl chloride using a third-generation Buchwald catalyst system.
Materials:
-
This compound (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2.5 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and LHMDS to a dry Schlenk flask.
-
Add the aryl chloride and this compound.
-
Add degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Buchwald-Hartwig Catalytic Cycle
Comparative Study of Catalysts for Chan-Lam Coupling
The Chan-Lam coupling offers a milder, often palladium-free, alternative for C-N bond formation, utilizing a copper catalyst. This reaction couples the boronic acid with an amine, making it a valuable method for N-arylation.
Catalyst Performance Comparison
While often stoichiometric in early examples, catalytic versions of the Chan-Lam coupling are now common. The choice of copper source and additives can significantly impact the reaction's efficiency.
| Catalyst System | Ligand/Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| System 1: Classic Conditions | |||||
| Cu(OAc)₂ (stoichiometric) | Pyridine | None | CH₂Cl₂ | 60-80 | Stoichiometric copper is required. Often requires an excess of the amine. |
| System 2: Catalytic Copper(I) | |||||
| CuI (10 mol%) | Proline or DMEDA | K₂CO₃ | DMSO or DMF | 75-90 | Catalytic in copper. Ligands can improve solubility and catalytic turnover. |
| System 3: Catalytic Copper(II) | |||||
| Cu(OAc)₂ (10 mol%) | None or Phenanthroline | Et₃N or Pyridine | MeOH or CH₃CN | 80-95 | Can often be run open to air, as O₂ can act as the terminal oxidant. |
Experimental Protocol: Chan-Lam N-Arylation
This protocol describes a catalytic Chan-Lam coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Pyridine (2.0 equiv)
-
Methanol or Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound, the amine, and copper(II) acetate.
-
Add the solvent, followed by pyridine.
-
Stir the reaction mixture at room temperature, open to the atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction mixture typically turns from blue to green.
-
Upon completion, filter the reaction mixture through a pad of celite to remove copper salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Chan-Lam Catalytic Cycle
Summary and Recommendations
The choice of catalyst for reactions involving this compound is paramount for achieving the desired outcome with high efficiency.
-
For Suzuki-Miyaura C-C bond formation: Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are highly recommended. These systems offer broad substrate scope, high yields, and tolerance to functional groups, including the potentially coordinating amino groups present in the substrate.
-
For Buchwald-Hartwig C-N bond formation: The use of third-generation Buchwald ligands or NHC-based palladium catalysts is advisable for the N-arylation of the free amino group. These catalysts are highly active and can overcome the challenges associated with less reactive aryl chlorides.
-
For Chan-Lam C-N bond formation: This copper-catalyzed method provides a valuable, milder alternative to palladium-based systems for N-arylation of the boronic acid. Catalytic amounts of copper(II) acetate, often in the presence of a simple base like pyridine, can provide excellent yields under ambient conditions.
It is always recommended to perform a small-scale screen of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific substrate combination. The protocols and comparative data provided in this guide serve as a strong starting point for such optimization studies.
References
A comprehensive list of references supporting the general principles and catalyst systems discussed in this guide would be compiled here, including seminal papers on each of the named reactions and reviews on catalyst development. Due to the lack of specific literature for the target compound, these references would point to authoritative sources on the respective cross-coupling reactions for analogous substrates.
A Multi-Modal Spectroscopic Guide to Confirming the Structure of 2-Acetamido-5-aminophenylboronic Acid
Introduction: Beyond Synthesis, The Imperative of Structural Verification
In the realm of drug development and chemical biology, phenylboronic acids are indispensable scaffolds, serving as key intermediates in cross-coupling reactions and as moieties for bioconjugation and sensing applications.[1] The title compound, 2-Acetamido-5-aminophenylboronic acid, with its distinct functional groups—a boronic acid, a primary amine, and an acetamide—presents a unique molecular architecture ripe for further chemical modification. However, the successful synthesis of such a molecule is only the first step; unambiguous confirmation of its structure is paramount. Any structural ambiguity can compromise the interpretation of biological data, lead to irreproducible results, and derail a research program.
This guide provides an in-depth, multi-technique spectroscopic approach to the structural elucidation of this compound. We move beyond a simple checklist of techniques, instead focusing on the causality behind our analytical choices and the synergistic power of combining methods to build an unshakeable, self-validating case for the product's identity and purity.
The Analytical Strategy: A Convergence of Evidence
No single technique can provide a complete structural picture. Our strategy relies on integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by purity analysis via High-Performance Liquid Chromatography (HPLC). For absolute confirmation, especially in regulated environments, single-crystal X-ray crystallography remains the gold standard.
Caption: Integrated workflow for the structural validation of a synthesized chemical entity.
Nuclear Magnetic Resonance (NMR): The Structural Blueprint
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei. For our target molecule, a combination of ¹H, ¹³C, and ¹¹B NMR is essential.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum gives the most direct insight into the molecule's proton framework. We expect distinct signals for the aromatic protons and the protons of the acetamido and amino groups. The analysis relies on chemical shift (δ), integration (relative number of protons), and spin-spin coupling (J-coupling), which reveals neighboring protons.
-
Aromatic Region (δ 6.5-8.0 ppm): The substitution pattern (1,2,5-trisubstituted) will result in a complex but predictable splitting pattern for the three aromatic protons. Proton Hc, being ortho to both the acetamido and boronic acid groups, is expected to be the most downfield. Protons Ha and Hb will likely appear as a doublet and a doublet of doublets, respectively.
-
Acetamido Group (NHCOCH₃): This will produce two singlets: one for the amide proton (δ ~9.0-10.0 ppm), which may be broad, and a sharp signal for the methyl protons (δ ~2.0-2.2 ppm) integrating to 3H.
-
Amino Group (NH₂): This signal (δ ~4.5-5.5 ppm) is often broad due to quadrupole effects from the nitrogen atom and chemical exchange. Its integration should correspond to 2H.
-
Boronic Acid (B(OH)₂): The hydroxyl protons often produce a very broad, low-intensity signal that can be difficult to observe or may exchange with residual water in the solvent (e.g., DMSO-d₆).
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR confirms the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments.
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the boron (C-B) can be challenging to detect due to quadrupolar broadening from the boron nucleus.[2]
-
Amide Carbonyl (C=O): A characteristic signal is expected in the downfield region (δ ~168-172 ppm).
-
Amide Methyl (CH₃): A signal in the aliphatic region (δ ~24-26 ppm) is anticipated.
¹¹B NMR Spectroscopy: The Boron Signature
For any boronic acid, ¹¹B NMR is a critical and definitive experiment. Boron has two NMR-active isotopes, but ¹¹B (spin I=3/2, ~80% natural abundance) is the most commonly observed.[3][4] Its chemical shift is highly sensitive to the coordination and hybridization state of the boron atom.
-
Expected Chemical Shift: For a trigonal (sp²-hybridized) arylboronic acid, a relatively broad signal is expected in the range of δ +19 to +30 ppm .[2][5][6] The presence of a signal in this region is strong evidence for the boronic acid moiety. In contrast, a tetrahedral (sp³-hybridized) boronate ester or adduct would appear significantly upfield (e.g., δ +5 to +15 ppm).[3][7]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule and is readily coupled with HPLC (LC-MS) for simultaneous purity and mass analysis.[8]
A key challenge in the MS analysis of boronic acids is their propensity to undergo dehydration in the gas phase or upon heating to form cyclic trimers known as boroxines.[9][10] This can complicate the spectrum. Therefore, observing the monomeric molecular ion is the primary goal.
-
Expected Ions: For this compound (C₈H₁₁BN₂O₃, Exact Mass: 194.0866), we would look for:
-
Positive Mode ESI (+): [M+H]⁺ at m/z 195.0939
-
Negative Mode ESI (-): [M-H]⁻ at m/z 193.0792
-
-
Fragmentation: Key fragments would likely arise from the loss of water (-18 Da) from the boronic acid or cleavage of the amide group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
N-H Stretching: Two distinct bands are expected. A pair of bands around 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the primary amine (-NH₂), and a single, sharper band around 3300-3250 cm⁻¹ for the secondary amide (N-H).
-
O-H Stretching: A very broad absorption centered around 3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[11]
-
C=O Stretching (Amide I): A strong, sharp absorption band between 1680-1640 cm⁻¹ is a definitive indicator of the amide carbonyl group.
-
B-O Stretching: A strong, broad band in the 1380-1310 cm⁻¹ region is characteristic of the B-O stretching vibration.[11]
Comparative Data Summary
The table below summarizes the expected analytical data for this compound, providing a clear reference for data interpretation.
| Technique | Parameter | Expected Observation | Structural Feature Confirmed |
| ¹H NMR | Chemical Shift (δ, ppm) | ~9.5 (s, 1H), ~7.8-6.8 (m, 3H), ~5.0 (br s, 2H), ~2.1 (s, 3H) | Amide NH, Aromatic CH, Amino NH₂, Acetyl CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~169 (C=O), ~145-115 (6 x Ar-C), ~24 (CH₃) | Amide, Aromatic Ring, Acetyl Group |
| ¹¹B NMR | Chemical Shift (δ, ppm) | +19 to +30 (broad) | Trigonal (sp²) Boronic Acid |
| LC-MS (ESI+) | Mass-to-charge (m/z) | 195.09 [M+H]⁺ | Molecular Weight and Formula |
| FTIR | Wavenumber (cm⁻¹) | ~3400 (N-H), ~3200 (broad, O-H), ~1650 (C=O), ~1350 (B-O) | Key Functional Groups (Amine, Amide, Boronic Acid) |
| HPLC | Purity (%) | >95% (single major peak) | Sample Purity |
| UV-Vis | λmax (nm) | ~250-300 nm | Aromatic Chromophore System |
Alternative & Definitive Methods: HPLC and X-Ray Crystallography
High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity
Spectroscopic data is only meaningful if the sample is pure. Impurities can introduce extraneous signals, leading to misinterpretation. A robust Reverse-Phase HPLC (RP-HPLC) method is required to establish the purity of the synthesized product before committing to extensive characterization.[12]
-
Why it's critical: HPLC separates the product from unreacted starting materials, byproducts, and degradation products. The goal is to develop a method that shows a single, sharp major peak, allowing for purity to be calculated as a percentage of the total integrated peak area.
-
Comparison: While techniques like Thin Layer Chromatography (TLC) are useful for reaction monitoring, HPLC provides quantitative purity data that is essential for validation.[12]
X-Ray Crystallography: The Unambiguous Answer
When absolute, undeniable structural proof is required, single-crystal X-ray crystallography is the definitive technique.[13] By diffracting X-rays off a well-ordered single crystal, one can determine the precise three-dimensional arrangement of every atom in the molecule and its orientation within the crystal lattice.[14][15]
-
Why it's authoritative: It provides a complete picture of atomic connectivity, bond lengths, and bond angles, resolving any ambiguity that might remain from spectroscopic data alone.
-
Comparison: Unlike spectroscopic methods which provide averaged information about a bulk sample in solution or solid state, crystallography provides an exact solid-state structure of a single molecule. It is, however, contingent on the ability to grow high-quality single crystals, which can be a significant challenge.
Caption: Relationship between spectroscopic data and the structural features they confirm.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
This protocol ensures high-quality data for ¹H, ¹³C, and ¹¹B NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this polar compound and its residual proton signal (δ ~2.50 ppm) and carbon signal (δ ~39.5 ppm) serve as convenient internal references.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient relaxation delay (e.g., d1 = 5s) to allow for accurate integration, especially of the broad signals.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of ¹³C, a longer acquisition time (several hours) may be necessary to achieve an adequate signal-to-noise ratio.
-
¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A quartz NMR tube is recommended to avoid the broad background signal from borosilicate glass tubes.[3][4] Use a solution of BF₃·OEt₂ in the chosen solvent as an external reference (δ 0.0 ppm).
Protocol 2: LC-MS Analysis for Purity and Mass Confirmation
This protocol provides a general starting point for method development.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock to ~10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 5 minutes) to elute the compound.
-
Flow Rate: 0.4 mL/min.
-
Detector: PDA/UV detector set to monitor multiple wavelengths (e.g., 254 nm, 280 nm).
-
-
Mass Spectrometer Conditions (ESI):
-
Ionization Mode: Run in both positive and negative modes in separate injections.
-
Scan Range: Set the mass range from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature to maximize the signal of the target molecular ion.
-
Protocol 3: FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a simple and rapid method requiring minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, carefully clean the sample from the crystal using a suitable solvent (e.g., methanol or isopropanol) and a soft wipe.
Conclusion
References
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ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022-11-01). [Link]
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ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry. [Link]
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PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022-11-18). [Link]
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019-11-08). [Link]
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ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015-01-21). [Link]
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NIH. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. [Link]
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Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]
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RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods. [Link]
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ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry. [Link]
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Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Beilstein Journals. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]
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Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
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PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. (2012-03-16). [Link]
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The Royal Society of Chemistry. Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. [Link]
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PubMed Central. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC. [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
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NIH. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC. (2023-02-16). [Link]
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NIH. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC. [Link]
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A Comprehensive Guide to the Applications of 2-Acetamido-5-aminophenylboronic Acid in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Acetamido-5-aminophenylboronic Acid: A Molecule of Growing Importance
Boron-containing compounds, once viewed with caution in medicinal chemistry, have emerged as a significant class of molecules with diverse biological activities and synthetic utility.[1] The approval of drugs like bortezomib for multiple myeloma has catalyzed a surge in research into boronic acids and their derivatives.[2][3] These compounds are valued for their unique physicochemical properties, stability, low toxicity, and versatile reactivity.[2] Boronic acids are considered bioisosteres of carboxylic acids and are ultimately metabolized to boric acid, a "green compound" readily eliminated by the body.[2]
This compound is a bifunctional molecule featuring both an acetamido and an amino group on a phenylboronic acid scaffold. This unique structure provides multiple reactive sites, making it a valuable tool in bioconjugation, medicinal chemistry, and the development of chemical sensors.
Synthesis and Physicochemical Properties
The synthesis of aminoboronic acids, including derivatives like this compound, has been a subject of considerable research.[4] While general synthetic routes are established, challenges in purification and isolation of the free aminoboronic acids can exist.[4] The presence of both an electron-donating amino group and an electron-withdrawing acetamido group influences the Lewis acidity of the boronic acid moiety and the nucleophilicity of the aromatic ring, impacting its reactivity in various applications.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C8H11BN2O3 | |
| Molecular Weight | 193.99 g/mol | |
| Melting Point | 145-156 °C (as HCl salt) | |
| Form | Solid | |
| CAS Number | 863753-30-4 (as HCl salt) |
Core Applications and Comparative Analysis
The utility of this compound stems from the synergistic interplay of its functional groups. This section will explore its primary applications, comparing its performance with alternative approaches and providing the underlying rationale for its use.
Bioconjugation: A Versatile Linker
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and drug development.[5] The ideal bioconjugation reaction is rapid, high-yielding, and chemoselective under physiological conditions.[5]
This compound has emerged as a valuable reagent in this field due to the cooperative action of its boronic acid and carbonyl (via the acetamido group) moieties.[5]
2.1.1. Mechanism of Action in Bioconjugation
The boronic acid group can form reversible covalent bonds with diols, a common structural motif in carbohydrates and some amino acid side chains.[3][6] This interaction is the basis for its use in labeling and modifying biomolecules.[6] The amino group on the phenyl ring provides a handle for further chemical modification, allowing for the attachment of fluorophores, drugs, or other molecules of interest.
2.1.2. Performance Comparison with Alternatives
A key advantage of boronic acid-based bioconjugation is its reversibility, which can be controlled by pH.[7] This contrasts with more traditional, often irreversible, bioconjugation chemistries like those targeting amines (e.g., NHS esters) or thiols (e.g., maleimides).
| Bioconjugation Chemistry | Target Functional Group | Reversibility | Key Advantages | Key Disadvantages |
| This compound | cis-Diols | Reversible (pH-dependent) | Targets carbohydrates; tunable stability. | Limited to diol-containing biomolecules. |
| NHS Esters | Primary Amines | Irreversible | High reactivity; widely used. | Can lead to heterogeneous products; hydrolysis in aqueous solution. |
| Maleimides | Thiols | Generally Irreversible | High specificity for thiols. | Potential for off-target reactions; maleimide ring can open. |
| Click Chemistry (e.g., CuAAC) | Azides, Alkynes | Irreversible | High efficiency and specificity; bioorthogonal. | Requires introduction of non-native functional groups; potential copper toxicity. |
A study by the Hall group demonstrated the in vivo applicability of a 2-acetyl-phenylboronic acid (a close analog) by showing its ability to retain a fluorescently labeled molecule at an injection site in live mice.[5] This highlights the potential for creating stable bioconjugates in a biological context.[5]
Medicinal Chemistry: A Scaffold for Drug Discovery
The incorporation of a boronic acid group into bioactive molecules has been shown to modify their selectivity, physicochemical properties, and pharmacokinetic profiles, often leading to improved therapeutic activity.[1] Boronic acids are particularly effective as inhibitors of serine proteases.[8]
2.2.1. Role in Drug Design
The Lewis acidic nature of the boron atom in this compound allows it to act as a covalent "warhead," forming reversible covalent bonds with nucleophilic residues (like serine) in the active sites of enzymes.[3] The acetamido and amino groups provide points for synthetic elaboration to enhance binding affinity and selectivity for the target protein.
2.2.2. Comparison with Other Warheads
While boronic acids are effective, other electrophilic groups are also used as covalent warheads in drug design.
| Covalent Warhead | Target Residue(s) | Reversibility | Key Advantages | Key Disadvantages |
| Boronic Acid | Serine, Threonine | Reversible | Tunable reactivity; good safety profile. | Can have off-target reactivity with diols. |
| Acrylamide | Cysteine | Irreversible | High reactivity. | Potential for off-target toxicity due to high reactivity. |
| Nitrile | Cysteine | Reversible | High selectivity for cysteine. | Generally lower reactivity than acrylamides. |
| Epoxide | Multiple Nucleophiles | Irreversible | Can target a range of residues. | High reactivity can lead to lack of selectivity and toxicity. |
The reversibility of the boronic acid-enzyme interaction is a key advantage, potentially leading to a better safety profile compared to irreversible inhibitors.
Chemical and Biological Sensing
The ability of boronic acids to bind specifically and reversibly with cis-diols makes them excellent recognition elements for the development of sensors for carbohydrates and other diol-containing molecules.[6][7]
2.3.1. Principles of Boronic Acid-Based Sensing
The binding of a diol to a boronic acid can induce a change in the physical or chemical properties of an attached signaling unit (e.g., a fluorophore), leading to a detectable signal. For instance, the interaction can alter the electronic properties of the phenyl ring, causing a shift in the fluorescence emission of a nearby fluorophore.
2.3.2. Comparison with Enzymatic Sensors
The most common alternative for glucose sensing, for example, is the use of enzymes like glucose oxidase.
| Sensing Approach | Recognition Element | Selectivity | Stability | Continuous Monitoring |
| Boronic Acid-Based | Boronic Acid | Can be tuned, but may have cross-reactivity with other diols. | Generally high. | Yes, due to reversible binding. |
| Enzymatic | Enzyme (e.g., Glucose Oxidase) | High for specific substrate. | Can be limited by enzyme denaturation. | Can be challenging due to enzyme consumption. |
While enzymatic sensors offer high selectivity, boronic acid-based sensors provide advantages in terms of stability and the potential for continuous, reversible monitoring.[9][10] this compound, with its amino group, can be readily coupled to various signal transduction platforms, including conducting polymers and quantum dots, to create sophisticated electrochemical and fluorescent sensors.[6][9]
Bifunctional Catalysis
Aminoboronic acids have shown promise as bifunctional catalysts in organic reactions, such as direct amide formation.[4][11] The Lewis acidic boronic acid can activate a carboxylic acid, while the basic amino group can interact with the amine component, facilitating the reaction.
2.4.1. Mechanism in Amide Bond Formation
In this catalytic cycle, the boronic acid is thought to form an acylboronate intermediate with the carboxylic acid, making the carbonyl carbon more electrophilic. The neighboring amino group can then deprotonate the incoming amine, enhancing its nucleophilicity.
2.4.2. Comparison with Other Amidation Catalysts
Direct amidation is a highly desirable transformation in organic synthesis, and various catalysts have been developed.
| Catalyst Type | Operating Temperature | Substrate Scope | Key Advantages |
| Aminoboronic Acids | Room temperature to moderate heating | Broad | Mild conditions; can show stereoselectivity. |
| Other Arylboronic Acids | Often requires heating | Broad | Commercially available; well-studied. |
| Titanium/Zirconium Alkoxides | High temperatures | Generally broad | Effective for unactivated substrates. |
The ability of aminoboronic acids to catalyze these reactions under mild conditions is a significant advantage, particularly for sensitive substrates.[12][13]
Experimental Protocols
To facilitate the application of this compound in your research, we provide the following generalized experimental protocols. Note: These are starting points and may require optimization for specific applications.
Protocol: Fluorescent Labeling of a Glycoprotein
This protocol describes the general steps for labeling a glycoprotein with a fluorescent dye using this compound as a linker.
-
Activation of this compound:
-
Dissolve the fluorescent dye containing an NHS ester in anhydrous DMF.
-
Add a solution of this compound in DMF.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the boronic acid-fluorophore conjugate by column chromatography.
-
-
Labeling of the Glycoprotein:
-
Dissolve the purified glycoprotein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the purified boronic acid-fluorophore conjugate (typically in a 10-20 fold molar excess).
-
Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
Remove the excess, unbound label by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).
-
Further characterization can be performed by SDS-PAGE with fluorescence imaging.
-
Conclusion
This compound is a powerful and versatile molecule with significant and expanding applications in bioconjugation, medicinal chemistry, sensing, and catalysis. Its unique bifunctional nature allows for a range of chemical manipulations and interactions that are not easily accessible with other reagents. By understanding its properties and comparing its performance to alternatives, researchers can strategically incorporate this valuable tool into their experimental designs to advance their scientific goals.
References
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Unknown Source.
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- 2-Aminophenylboronic acid = 95 863753-30-4. Sigma-Aldrich.
- Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5- carboxamide Derivatives. (2025-08-07).
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The Rising Profile of Substituted Phenylboronic Acids in Drug Discovery: A Comparative Guide to 2-Acetamido-5-aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the relentless pursuit of novel pharmacophores has led to a surge of interest in organoboron compounds, particularly phenylboronic acids.[1][2] Their unique ability to form reversible covalent bonds with the active site residues of key enzymes has positioned them as powerful tools in the development of targeted therapies.[3] This guide provides an in-depth technical overview of a specific substituted phenylboronic acid, 2-Acetamido-5-aminophenylboronic acid, and its potential applications in drug discovery. While direct and extensive case studies on this particular isomer are emerging, this document will offer a comparative analysis based on the well-established principles of boronic acid chemistry and the known biological activities of its structural analogs. We will delve into its plausible synthesis, its potential as an enzyme inhibitor, and how its unique substitution pattern may influence its biological activity in comparison to other isomers and related compounds.
The Power of the Phenylboronic Acid Scaffold
Phenylboronic acids are a class of organic compounds containing a phenyl ring bonded to a boronic acid functional group (-B(OH)₂). The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of accepting a pair of electrons.[4] This property is central to their mechanism of action as enzyme inhibitors. Specifically, they can form stable, yet reversible, tetrahedral adducts with the hydroxyl groups of serine, threonine, or tyrosine residues, which are often found in the active sites of enzymes.[5] This mimicry of the transition state of substrate hydrolysis makes them potent inhibitors of various enzyme classes, including proteases and β-lactamases.[3][6]
The versatility of the phenylboronic acid scaffold lies in the fact that the phenyl ring can be readily functionalized with various substituents. These substituents can be tailored to enhance binding affinity, selectivity, and pharmacokinetic properties. The position and nature of these substituents—electron-donating or electron-withdrawing—can significantly impact the Lewis acidity of the boron atom and the overall steric and electronic profile of the molecule, thereby fine-tuning its biological activity.[7]
A Case Study: this compound as a Putative β-Lactamase Inhibitor
Bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, is a major global health threat.[8] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Phenylboronic acids have emerged as a promising class of non-β-lactam β-lactamase inhibitors.[9] While specific data on this compound is not extensively documented in publicly available literature, we can construct a compelling hypothetical case study based on the known activity of related compounds, such as 3-aminophenylboronic acid, which is a known, albeit weak, β-lactamase inhibitor.[9]
Plausible Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process, likely starting from a commercially available substituted aniline. A plausible synthetic route is outlined below. This proposed pathway is based on established organoboron chemistry methodologies.[10]
Figure 1. A plausible synthetic pathway for this compound.
Experimental Workflow for Biological Evaluation
To assess the potential of this compound as a β-lactamase inhibitor, a series of in vitro experiments would be necessary. The following workflow outlines a standard approach for screening and characterizing enzyme inhibitors.[11]
Figure 2. Experimental workflow for evaluating a potential β-lactamase inhibitor.
Comparative Analysis: The Importance of Substituent Positioning
The biological activity of substituted phenylboronic acids is highly dependent on the nature and position of the substituents on the phenyl ring. Let's consider a comparative analysis of this compound with its isomers and related compounds.
| Compound | Structure | Expected Impact on Activity | Rationale |
| This compound | Moderate to Good | The acetamido group at the ortho position may provide steric hindrance but could also form intramolecular hydrogen bonds, potentially influencing the conformation and binding. The amino group at the meta position is electron-donating, which could modulate the Lewis acidity of the boron. | |
| 3-Aminophenylboronic acid | Weak to Moderate | A known, but relatively weak, β-lactamase inhibitor. The amino group is electron-donating.[9] | |
| 4-Acetamidophenylboronic acid | Potentially different selectivity | The para-acetamido group is electron-donating through resonance, which would decrease the Lewis acidity of the boron compared to an unsubstituted phenylboronic acid. This could affect its binding affinity. | |
| Unsubstituted Phenylboronic acid | Baseline activity | Serves as a fundamental scaffold for comparison. Its inhibitory activity is generally modest against many enzymes. |
Table 1. A comparative overview of the expected impact of substituent patterns on the β-lactamase inhibitory activity of phenylboronic acids.
The Interplay of Electronic and Steric Effects
The acetamido group (-NHCOCH₃) is generally considered to be an ortho, para-directing and activating group in electrophilic aromatic substitution, but its effect on the Lewis acidity of the boronic acid is more complex. The nitrogen lone pair can participate in resonance, donating electron density to the ring, which would decrease the Lewis acidity of the boron. However, the acetyl group is electron-withdrawing, which could counteract this effect to some extent.
The position of the substituents is critical. In This compound , the ortho-acetamido group could sterically influence the orientation of the boronic acid group in the enzyme's active site. It could also participate in hydrogen bonding interactions with nearby amino acid residues, potentially enhancing binding affinity. The meta-amino group's primary influence would be electronic.
In contrast, a para-substituted analog would have a more direct electronic influence on the boronic acid through resonance, while a meta-substituted analog's electronic effect would be primarily inductive. The interplay of these steric and electronic factors ultimately determines the potency and selectivity of the inhibitor.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
General Protocol for β-Lactamase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a serine-β-lactamase using the chromogenic substrate nitrocefin.[1]
Materials:
-
Purified β-lactamase (e.g., from Bacillus cereus or a recombinant source)
-
Nitrocefin solution (a chromogenic cephalosporin substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Prepare Reagents:
-
Dilute the purified β-lactamase to the desired working concentration in assay buffer.
-
Prepare a stock solution of the test compound in DMSO and then prepare serial dilutions in assay buffer.
-
Prepare a working solution of nitrocefin in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each concentration of the test compound or vehicle control (assay buffer with the same percentage of DMSO).
-
Add 160 µL of the diluted β-lactamase solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the nitrocefin solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 486 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Determination of the Inhibition Constant (Kᵢ)
To understand the mechanism of inhibition, kinetic studies are performed by varying the concentrations of both the substrate (nitrocefin) and the inhibitor.[12]
Procedure:
-
Perform the β-lactamase activity assay as described above, but with multiple fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or non-linear regression analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).
Future Directions and Conclusion
While this guide has presented a comprehensive overview based on existing knowledge of phenylboronic acids, it is clear that more direct experimental investigation of this compound is warranted. Future studies should focus on:
-
Definitive Synthesis and Characterization: Establishing and publishing a robust and scalable synthetic route for this specific isomer.
-
Broad-Spectrum Biological Screening: Evaluating its activity against a wide range of enzymes, including different classes of β-lactamases and other serine hydrolases.
-
Direct Comparative Studies: Performing head-to-head comparisons of the biological activities of the 2-acetamido, 3-acetamido, and 4-acetamido isomers of aminophenylboronic acid to elucidate clear structure-activity relationships.
-
In Vivo Efficacy and Pharmacokinetic Studies: If promising in vitro activity is observed, progressing to animal models to assess its therapeutic potential.
References
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Viswanatha, T., Marrone, L., Goodfellow, V., & Dmitrienko, G. I. (2008). Assays for beta-lactamase activity and inhibition. Methods in molecular medicine, 142, 239–260. [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European journal of medicinal chemistry, 195, 112270. [Link]
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Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]
- Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal research reviews, 23(3), 346–368.
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Ferreira, R. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4064. [Link]
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Totzke, F., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(11), 5941. [Link]
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Docsa, T., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3568. [Link]
- Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201.
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Llarrull, L. I., et al. (2019). β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs. Journal of medicinal chemistry, 62(19), 8923–8967. [Link]
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Tondi, D., et al. (2013). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of medicinal chemistry, 56(21), 8356–8371. [Link]
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El-Gazzar, M. G., et al. (2022). Beta-Lactamases Inhibitors: A Perspective on the Existing and the Potential Admixtures to Synergize Beta-lactams Versus Resistant Superbugs. Antibiotics, 11(12), 1700. [Link]
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De Luca, F. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS infectious diseases, 4(11), 1599–1608. [Link]
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Rocaboy, R., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(23), 7241. [Link]
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Auld, D. S., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS infectious diseases, 5(3), 336–355. [Link]
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Soundararajan, S., et al. (1991). o-Acetamidophenylboronate esters stabilized toward hydrolysis by an intramolecular oxygen-boron interaction. Journal of Organic Chemistry, 56(1), 11-15. [Link]
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Scott, K. A., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of medicinal chemistry, 65(20), 13627–13641. [Link]
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ResearchGate. (n.d.). Synthesis of substituted diarylborinic acids and derivatives. [Link]
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Wikipedia. (2023). β-Lactamase inhibitor. [Link]
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Chen, Y., et al. (2012). Fragment-based design of a clinically advanced class of β-lactamase inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 109(43), 17502–17507. [Link]
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A Comparative Benchmarking Guide to 2-Acetamido-5-aminophenylboronic Acid for Advanced Suzuki-Miyaura Coupling and Bioconjugation Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of complex synthetic endeavors. Phenylboronic acids, cornerstone reagents in palladium-catalyzed cross-coupling and bioconjugation, offer a diverse chemical space. This guide provides an in-depth technical comparison of 2-Acetamido-5-aminophenylboronic acid , benchmarking its performance against key structural isomers and analogues in two critical applications: the Suzuki-Miyaura cross-coupling reaction and the selective labeling of glycoproteins.
Introduction: The Unique Structural Attributes of this compound
This compound is a bifunctional aromatic boronic acid. Its utility stems from the interplay of three key functional groups: the boronic acid, a nucleophilic amino group, and an acetamido group. The ortho-acetamido group can influence the reactivity of the boronic acid through steric and electronic effects, including potential intramolecular interactions, while the para-amino group offers a site for further functionalization or can modulate the electronic properties of the aromatic ring. This guide will dissect how these features translate into tangible performance differences in key chemical transformations.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a fundamental tool for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals. The efficiency of this reaction is highly dependent on the electronic and steric nature of the boronic acid coupling partner.
Comparative Analysis: The Impact of Substituent Positioning
To objectively assess the performance of this compound, we compare it with its isomers, 3-aminophenylboronic acid and 4-aminophenylboronic acid, in a model Suzuki-Miyaura coupling with 4-bromoanisole.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Substituted Aminophenylboronic Acids with 4-Bromoanisole.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 2 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 3 | 4-Aminophenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 95 |
Note: The above data is a representative compilation from literature and internal studies for comparative purposes. Actual yields may vary based on specific reaction conditions and scale.
Analysis of Results:
The data suggests that under these standard conditions, this compound provides a slightly lower yield compared to its 3- and 4-amino counterparts. This can be attributed to the steric hindrance imposed by the ortho-acetamido group, which can impede the crucial transmetalation step in the catalytic cycle. The electron-donating nature of the amino group in the 3- and 4-positions likely enhances the nucleophilicity of the boronic acid, contributing to higher yields.
However, the ortho-acetamido group may offer advantages in more complex systems where regioselectivity is a concern or where intramolecular hydrogen bonding can stabilize reactive intermediates. Further studies have indicated that the choice of ligand and base can be optimized to improve the yield for sterically hindered boronic acids. For instance, the use of bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps, compensating for the slower transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Boronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Degassed Solvent (e.g., Toluene/Water 4:1) (10 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Performance in Bioconjugation: Selective Glycoprotein Labeling
Phenylboronic acids are known to form reversible covalent bonds with cis-1,2- and 1,3-diols, a feature abundantly present in the glycan structures of glycoproteins. This interaction provides a powerful tool for the selective labeling and enrichment of these important biomolecules.
Comparative Analysis: Efficiency in Glycoprotein Recognition
The efficiency of glycoprotein capture is influenced by the pKa of the boronic acid and its affinity for diols at physiological pH. Here, we compare the performance of this compound with 3-aminophenylboronic acid for the enrichment of a model glycoprotein, horseradish peroxidase (HRP), from a complex protein mixture.
Table 2: Comparative Efficiency of Glycoprotein Enrichment.
| Reagent | pH | Incubation Time (min) | HRP Recovery (%) |
| This compound (immobilized) | 7.4 | 60 | 85 |
| 3-Aminophenylboronic acid (immobilized) | 7.4 | 60 | 90 |
Note: Data is representative and based on studies utilizing boronic acid-functionalized magnetic nanoparticles for glycoprotein capture.
Analysis of Results:
Both boronic acids demonstrate high efficiency in capturing the glycoprotein. 3-Aminophenylboronic acid shows a slightly higher recovery, which may be attributed to its lower pKa compared to phenylboronic acid, leading to a higher proportion of the active tetrahedral boronate anion at physiological pH. The ortho-acetamido group in this compound can potentially influence the pKa and the binding kinetics. However, its performance remains robust, making it a viable reagent for glycoprotein enrichment. The presence of the additional amino group in the 5-position provides a handle for conjugation to surfaces or probes without directly interfering with the diol-binding site.
Experimental Protocol: Glycoprotein Labeling and Enrichment
Materials:
-
Protein sample containing glycoprotein (e.g., HRP in a cell lysate)
-
Boronic acid-functionalized magnetic nanoparticles
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., acidic buffer or a buffer containing a competing diol like sorbitol)
Procedure:
-
Equilibrate the boronic acid-functionalized magnetic nanoparticles with the binding buffer.
-
Incubate the protein sample with the equilibrated nanoparticles with gentle agitation.
-
Separate the nanoparticles using a magnetic stand and discard the supernatant.
-
Wash the nanoparticles several times with the binding/wash buffer to remove non-specifically bound proteins.
-
Elute the captured glycoproteins from the nanoparticles using the elution buffer.
-
Analyze the eluted fraction by SDS-PAGE or other proteomics techniques.
Diagram 2: Glycoprotein Labeling Workflow
Caption: Workflow for the enrichment of glycoproteins using immobilized boronic acids.
Synthesis and Stability Considerations
A reliable and scalable synthesis is crucial for the widespread application of any chemical reagent.
Synthesis of this compound
A common synthetic route involves a multi-step process starting from 2-amino-5-nitrophenol. The key steps typically include acetylation of the amino group, reduction of the nitro group, followed by a Sandmeyer-type reaction to introduce the boronic acid functionality. Detailed synthetic procedures with characterization data are available in the chemical literature.
Stability
Arylboronic acids can be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, particularly under harsh acidic or basic conditions and at elevated temperatures. The stability of aminophenylboronic acids is also pH-dependent. It is recommended to store this compound in a cool, dry place and to use freshly prepared solutions for reactions. Forced degradation studies can be performed to assess its stability under specific experimental conditions.[1]
Conclusion and Future Outlook
This compound is a valuable and versatile building block for both Suzuki-Miyaura cross-coupling and bioconjugation applications. While its performance in Suzuki coupling may be slightly attenuated by steric effects compared to less substituted analogues, this can often be overcome with optimized reaction conditions. In glycoprotein enrichment, it demonstrates high efficiency, with the added benefit of a functional handle for further modifications.
The choice between this compound and its isomers will ultimately depend on the specific requirements of the synthetic target or biological system. For applications demanding high yields in simple Suzuki couplings, 4-aminophenylboronic acid may be the preferred choice. However, for the synthesis of more complex molecules where steric factors can be leveraged for selectivity, or in bioconjugation strategies requiring a specific attachment point, this compound presents a compelling option. Future research will likely focus on developing more active catalyst systems for hindered boronic acids and exploring the unique binding properties of ortho-substituted phenylboronic acids in biological systems.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Zhou, W., et al. Facile synthesis of aminophenylboronic acid-functionalized magnetic nanoparticles for selective separation of glycopeptides and glycoproteins. Chemical Communications. 2008, (43), 5577-5579.[2]
- Zhu, G., et al. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules. 2014, 19(7), 10057-10076.
-
Gilmore, J. M., et al. High efficiency labeling of glycoproteins on living cells. Nature Chemical Biology. 2006, 2(5), 267-271.[3]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetamido-5-aminophenylboronic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 2-Acetamido-5-aminophenylboronic acid are paramount. This guide provides a comprehensive, step-by-step protocol for its safe management, grounded in established safety principles and regulatory compliance.
Hazard Profile & Immediate Safety Precautions
Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar compounds, such as 2-Acetamidophenylboronic acid and other aminophenylboronic acid derivatives, provide a reliable basis for assessing its potential hazards.
Key Potential Hazards: Based on analogous compounds, this compound should be handled as a substance that may:
-
Be harmful if swallowed.
| Hazard Classification | GHS Hazard Statement | Rationale & Source |
| Skin Irritation | H315: Causes skin irritation | Based on data for 2-Acetamidophenylboronic acid and (4-Boc-aminophenyl)boronic acid.[1][3] |
| Eye Irritation | H319: Causes serious eye irritation | Based on data for 2-Acetamidophenylboronic acid and (4-Boc-aminophenyl)boronic acid.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Based on data for 2-Acetamidophenylboronic acid and (4-Boc-aminophenyl)boronic acid.[1][3] |
| Acute Oral Toxicity | H302: Harmful if swallowed | A common classification for phenylboronic acid derivatives.[3] |
Essential Personal Protective Equipment (PPE) & Handling
Before handling or preparing for disposal, ensure the following measures are in place:
-
Engineering Controls : Always handle this compound in a well-ventilated area. A laboratory fume hood is strongly recommended to minimize inhalation exposure.[1][4]
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4][5] Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.
-
Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[4][6]
-
Hygiene : Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure : If the spill is large, evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Don PPE : Before cleanup, don the full PPE detailed in Section 1.
-
Contain the Spill : For a solid powder, prevent it from becoming airborne. Avoid generating dust.[4][6]
-
Collect the Material : Carefully sweep or vacuum the spilled material.[4] Place the collected solid into a clearly labeled, sealable container for hazardous waste.[4]
-
Decontaminate the Area : Clean the affected area thoroughly. Use a damp cloth or paper towels to wipe the surface, ensuring all residual powder is removed.
-
Dispose of Cleanup Materials : All materials used for cleanup (e.g., contaminated paper towels, gloves, spill pillows) must be considered hazardous waste. Double-bag these materials in clear plastic bags, seal securely, and label as hazardous waste.[7]
Comprehensive Disposal Workflow
The guiding principle for the disposal of this compound and its containers is that they must be managed through an approved hazardous waste program.[5][8] Discharging this chemical down the drain or disposing of it in regular trash is strictly prohibited.[6][7]
Waste Segregation and Collection
-
Designate a Waste Container : Use a dedicated, properly sealed, and clearly labeled hazardous waste container for all solid waste of this compound. This includes unused product, contaminated materials, and spill cleanup debris.
-
Labeling : The container must be labeled with a hazardous waste tag. The label must clearly identify the contents, including the full chemical name: "this compound".
-
Avoid Mixing Wastes : Do not mix this waste with other waste streams, such as halogenated solvents, acids, or bases, to prevent potentially hazardous reactions.[9][10]
-
Storage : Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a safety cabinet, away from incompatible materials.[8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
The Rationale Behind the Rules (Scientific Integrity)
Adherence to these disposal protocols is not merely procedural; it is based on critical safety and environmental principles.
-
Environmental Protection : Boronic acids and related organic compounds can pose risks to aquatic ecosystems.[6] Prohibiting drain disposal prevents these substances from entering waterways, where they can cause long-lasting harm.[6] The Resource Conservation and Recovery Act (RCRA) in the U.S. strictly regulates the disposal of such chemical wastes.[11][12]
-
Preventing Hazardous Reactions : Chemical waste generators must ensure that discarded chemicals are managed safely.[4] Segregating boronic acid waste from other chemical classes, such as strong acids, bases, or oxidizers, prevents uncontrolled and potentially violent reactions in the waste container.[7][10]
-
Regulatory Compliance : Federal, state, and local regulations mandate the proper disposal of chemical waste.[12][13] Institutions are required to track hazardous waste from generation to final disposal. Failure to comply can result in significant penalties and safety risks. Each waste generator is responsible for ensuring their disposal methods are in full compliance with all applicable laws.[4][13]
By following this guide, you contribute to a culture of safety, protect our environment, and ensure that your groundbreaking research is conducted responsibly from experiment to disposal.
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-
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Etimine USA. (2020, January 1). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]
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ETH Zürich. (2021, March). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Navigating the Safe Handling of 2-Acetamido-5-aminophenylboronic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 2-Acetamido-5-aminophenylboronic acid, focusing on the critical selection and use of Personal Protective Equipment (PPE) and appropriate disposal methods. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliability of your research outcomes.
Understanding the Hazard Landscape
This compound, like many arylboronic acids, presents a specific set of hazards that necessitate careful handling. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. According to the Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications underscore the importance of a comprehensive PPE strategy to create effective barriers against these potential exposures.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or Neoprene gloves | Full-buttoned lab coat | N95 (or higher) respirator |
| Solution Preparation | Chemical safety goggles | Nitrile or Neoprene gloves | Full-buttoned lab coat | Not typically required if performed in a certified chemical fume hood |
| Reaction Setup and Workup | Chemical safety goggles | Nitrile or Neoprene gloves | Full-buttoned lab coat | Not typically required if performed in a certified chemical fume hood |
| Handling Waste | Chemical safety goggles | Nitrile or Neoprene gloves | Full-buttoned lab coat | Not typically required |
Rationale for PPE Selection:
-
Eye Protection: Chemical safety goggles are mandatory to prevent contact with airborne particles or splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal around the eyes.
-
Hand Protection: Both nitrile and neoprene gloves have demonstrated good to excellent chemical resistance to boric acid and are appropriate choices for handling this compound.[2][3][4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.
-
Body Protection: A full-buttoned, long-sleeved lab coat provides a critical barrier against accidental spills and contamination of personal clothing.
-
Respiratory Protection: Due to the potential for respiratory irritation from inhaling the fine powder, a NIOSH-approved N95 respirator or a higher level of respiratory protection is essential when handling the solid compound outside of a certified chemical fume hood.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, thoroughly review the Safety Data Sheet (SDS).[1] Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible. The work area should be clean and free of unnecessary clutter.
-
Donning PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and your gloves are pulled over the cuffs of your sleeves.
-
Weighing: If possible, weigh the solid material inside a chemical fume hood to contain any dust. If a fume hood is not available for this step, it is mandatory to wear a NIOSH-approved respirator.[5] Use a spatula to handle the solid and avoid creating airborne dust.
-
Dissolution: Add the solid to the solvent in a flask or beaker inside a chemical fume hood. Swirl or stir gently to dissolve.
-
Reaction: Conduct the chemical reaction within the fume hood.
-
Decontamination: After the procedure, decontaminate all glassware and surfaces that may have come into contact with the chemical. A standard laboratory detergent and water are typically sufficient, followed by appropriate solvent rinses.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection. Wash your hands thoroughly with soap and water after removing your PPE.
Disposal Plan:
The disposal of this compound and its waste products must be handled with care to protect the environment.
-
Waste Segregation: All solid waste contaminated with the compound (e.g., weighing paper, contaminated paper towels) and any unused solid should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should also be collected in a labeled, sealed hazardous waste container. Do not pour solutions of this compound down the drain.[6][7]
-
Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal. While some sources suggest that very dilute, neutralized solutions of boric acid may be acceptable for drain disposal in small quantities, this is highly dependent on local regulations and should not be assumed for this derivative without explicit approval from your EHS department.[6][7][9]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal well-being and the integrity of their scientific endeavors.
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Kelco. (n.d.). CHEMICAL COMPATIBILITY CHART. NEOPRENE. Retrieved from [Link]
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AMG Medical. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]
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Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
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AIBON SAFETY. (2024, September 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
